4,6-Dihydroxynicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-5(9)7-2-3(4)6(10)11/h1-2H,(H,10,11)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLHSJRQOWSNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203117 | |
| Record name | Nicotinic acid, 4,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-62-6 | |
| Record name | Nicotinic acid, 4,6-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dihydroxynicotinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dihydroxynicotinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinic acid, 4,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dihydroxynicotinic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with two hydroxyl groups and a carboxylic acid, allows for a rich and complex chemical behavior, including the existence of multiple tautomeric forms. This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of this compound, presenting key data in a structured format for easy reference and comparison.
Chemical Properties
This compound is a white to off-white crystalline solid.[1] It is soluble in water and polar organic solvents, a property attributed to the hydrophilic nature of its hydroxyl and carboxylic acid groups.[1] The presence of these functional groups also allows for extensive hydrogen bonding, which influences its physical and chemical properties.[1]
Physicochemical Data
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available experimental data for the closely related compound 6-hydroxynicotinic acid, along with predicted values for this compound where available.
| Property | Value | Source |
| IUPAC Name | 4,6-dihydroxypyridine-3-carboxylic acid | |
| CAS Number | 5466-62-6 | [1][2] |
| Chemical Formula | C₆H₅NO₄ | |
| Molecular Weight | 155.11 g/mol | |
| Melting Point | >300 °C (decomposes) for 6-hydroxynicotinic acid | [3] |
| Boiling Point | Not available | |
| pKa (predicted) | pKa1 ≈ 2-3 (carboxylic acid), pKa2 ≈ 7-8 (pyridinol) | [4][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Chemical Structure and Tautomerism
A key feature of this compound is its ability to exist in several tautomeric forms. The tautomerism arises from the migration of protons between the oxygen atoms of the hydroxyl groups and the nitrogen atom of the pyridine ring. The principal tautomers are the dihydroxy form and various pyridone (or oxo) forms.
In the solid state, hydroxypyridines, including related nicotinic acid derivatives, predominantly exist in their pyridone/oxo tautomeric forms, as confirmed by X-ray crystallography and FT-IR spectroscopy.[6] This preference is due to the greater stability afforded by the amide-like resonance in the pyridone ring. In solution, the equilibrium between tautomers can be influenced by solvent polarity and pH.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~12-14 | broad s | Carboxylic acid proton (-COOH) |
| ~11-12 | broad s | N-H proton (pyridone tautomer) |
| ~7.5-8.0 | s | H-2 (proton at position 2) |
| ~5.5-6.0 | s | H-5 (proton at position 5) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | Carboxylic acid carbon (-COOH) |
| ~160-165 | C-4 and C-6 (carbons attached to oxygen) |
| ~140-145 | C-2 |
| ~110-115 | C-3 |
| ~95-100 | C-5 |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |
| ~3100 | N-H stretch (pyridone tautomer) |
| ~1700-1650 | C=O stretch (carboxylic acid and pyridone) |
| ~1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~1200 | C-O stretch |
UV-Vis Spectroscopy (Predicted)
| λmax (nm) | Transition |
| ~220-240 and ~280-320 | π → π* transitions |
The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the substituted pyridine ring system. The exact positions of the maxima will be sensitive to the solvent and the predominant tautomeric form in solution.[7]
Experimental Protocols
Synthesis of 6-Hydroxynicotinic Acid (as a reference method)
A common route to hydroxynicotinic acids involves the hydrolysis of a corresponding halogenated precursor or through multi-step synthesis from simpler starting materials. A detailed, reliable procedure for the synthesis of the related 6-hydroxynicotinic acid is provided by Organic Syntheses. This procedure involves the reaction of methyl coumalate with ammonium hydroxide followed by hydrolysis with sodium hydroxide and subsequent acidification.
Detailed Method for 6-Hydroxynicotinic Acid Synthesis:
-
Ammonolysis of Methyl Coumalate: In a beaker equipped with a thermometer and magnetic stirrer, 117 mL of 14% ammonium hydroxide is cooled. 45 g (0.29 mole) of methyl coumalate is added portion-wise over 10 minutes, maintaining the temperature below 20°C. The mixture is stirred for an additional 45 minutes at approximately 20°C.[8]
-
Hydrolysis: A solution of 600 mL of approximately 17% aqueous sodium hydroxide is heated to near boiling in a separate beaker. The ammoniacal solution from the previous step is added to the hot sodium hydroxide solution, and the mixture is boiled vigorously for 5 minutes.[8]
-
Precipitation: The reaction mixture is cooled in an ice bath to room temperature. While keeping the temperature below 30°C, concentrated hydrochloric acid is added with stirring until the solution is strongly acidic.[8]
-
Isolation: The resulting heavy, yellow, microcrystalline solid is stirred and cooled for about an hour, then collected by filtration on a Büchner funnel. The solid is washed twice with water and dried at 80°C to yield 6-hydroxynicotinic acid.[8]
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
Analysis of nicotinic acid and its derivatives is commonly performed using reversed-phase HPLC with UV detection.
General HPLC Method for Nicotinic Acid and Related Compounds:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM phosphate buffer, pH ~4) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength corresponding to an absorption maximum of the analyte (e.g., ~260 nm).
-
Injection Volume: 10-20 µL.
This method can be optimized for the specific analysis of this compound by adjusting the mobile phase composition and pH to achieve optimal retention and peak shape.
Biological Activity and Signaling Pathways
While specific biological activities of this compound are not extensively documented, its close structural analog, 6-hydroxynicotinic acid, is a known intermediate in the bacterial degradation of nicotinic acid.[2][9][10][11][12][13][14][15] This metabolic pathway provides a relevant biological context for understanding the potential roles of dihydroxynicotinic acids.
In several aerobic bacteria, such as Pseudomonas species, nicotinic acid is catabolized to fumaric acid, which can then enter central carbon metabolism.[2][12] A key enzyme in this pathway is 6-hydroxynicotinate 3-monooxygenase (NicC) , a flavin-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine.[1][9][10][11][14]
The enzymatic conversion of 6-hydroxynicotinic acid is a critical step that commits the molecule to further degradation. The study of this pathway and the enzymes involved is relevant for understanding the bioremediation of N-heterocyclic aromatic compounds and for the potential discovery of novel enzymatic activities for biocatalysis.
Conclusion
This compound is a molecule with interesting structural features and potential for further investigation in medicinal and materials chemistry. While a comprehensive experimental dataset for this specific compound is not yet available, this guide provides a solid foundation based on the known properties of closely related analogs and theoretical predictions. The established role of 6-hydroxynicotinic acid in bacterial metabolism highlights a potential area for future research into the biological activities of dihydroxynicotinic acid derivatives. Further experimental work is needed to fully characterize the physicochemical and spectroscopic properties of this compound and to explore its potential applications.
References
- 1. CAS 5466-62-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Nicotinic Acid Catabolism Modulates Bacterial Mycophagy in Burkholderia gladioli Strain NGJ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy 4-Hydroxynicotinic acid | 609-70-1 [smolecule.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria [frontiersin.org]
- 11. Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 5466-62-6 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4,6-Dihydroxynicotinic acid from simple precursors
Affiliation: Google Research
Abstract
This technical guide provides an in-depth overview of the synthesis of 4,6-dihydroxynicotinic acid, a valuable heterocyclic compound, from simple and readily available precursors. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It outlines two primary, efficient, and scalable synthetic routes commencing from citric acid, a ubiquitous and inexpensive starting material. Detailed experimental protocols, quantitative data analysis, and a proposed reaction mechanism are presented. The synthesis methods detailed herein are the hydrothermal reaction of citric acid with urea and the high-pressure ammonolysis of citric acid. This guide aims to be a comprehensive resource, providing the necessary information for the successful laboratory-scale synthesis of this compound.
Introduction
This compound, also widely known as citrazinic acid, is a pyridine derivative with the chemical formula C₆H₅NO₄.[1] It is a yellow crystalline powder with a melting point above 300 °C.[1] The molecule exists in tautomeric forms, predominantly as the 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid isomer. Due to its functional groups—a carboxylic acid and two hydroxyl groups on a pyridine ring—this compound serves as a versatile building block in organic synthesis. Its applications are found in the preparation of various pharmaceuticals, as a component in photographic developers, and as a fluorescent marker in the burgeoning field of carbon nanodots.[1]
The synthesis of this compound from simple, inexpensive, and readily available precursors is of significant interest for both academic research and industrial applications. This guide focuses on synthetic routes starting from citric acid, a common and bio-renewable feedstock.
Synthetic Pathways
Two principal methods for the synthesis of this compound from citric acid are detailed below. The choice of method may depend on the available equipment, desired scale, and safety considerations.
Hydrothermal Synthesis from Citric Acid and Urea
This method involves the reaction of citric acid and urea in an aqueous solution under hydrothermal conditions. It is a relatively straightforward and high-yielding procedure.
High-Pressure Ammonolysis of Citric Acid
This route utilizes the direct reaction of citric acid with a molar excess of concentrated aqueous ammonia in a sealed vessel at elevated temperatures and pressures.
Experimental Protocols
Method 1: Hydrothermal Synthesis from Citric Acid and Urea
Materials:
-
Citric acid (anhydrous or monohydrate)
-
Urea
-
Deionized water
-
Sulfuric acid (concentrated)
-
Reaction kettle (autoclave)
-
Ultrasonic bath
-
Magnetic stirrer with hotplate
-
Centrifuge
-
Drying oven
Procedure: [2]
-
Solution Preparation: In a beaker, dissolve citric acid (e.g., 1.22 g, 5.8 mmol) and urea (e.g., 1.39 g, 23.1 mmol) in deionized water (60-80 mL).
-
Ultrasonication: Place the beaker in an ultrasonic bath for 5-10 minutes to ensure complete dissolution and uniform mixing of the reactants.
-
Hydrothermal Reaction: Transfer the solution to a 100 mL reaction kettle. Seal the vessel and place it in an oven preheated to a temperature between 160-200 °C. Maintain the reaction at this temperature for 2-6 hours.
-
Cooling: After the reaction is complete, allow the reaction kettle to cool to room temperature. The resulting solution will be dark green.
-
Precipitation: Transfer the solution to a beaker and place it on a magnetic stirrer. While stirring, carefully add concentrated sulfuric acid dropwise until the pH of the solution reaches 2-3. A voluminous yellow precipitate of this compound will form.
-
Isolation: Isolate the product by centrifugation at 6000-12000 rpm for 5-10 minutes. Decant the supernatant.
-
Washing: Wash the precipitate by resuspending it in deionized water and centrifuging again. Repeat this washing step multiple times to remove any residual acid and unreacted starting materials.
-
Drying: Dry the purified yellow precipitate in an oven at a suitable temperature (e.g., 80-100 °C) to a constant weight.
Method 2: High-Pressure Ammonolysis of Citric Acid
Materials:
-
Citric acid
-
Concentrated aqueous ammonia (20-75% by weight)
-
Hydrochloric acid or Sulfuric acid (for acidification)
-
Pressure vessel (autoclave), preferably glass-lined and equipped with agitation, heating, and cooling capabilities.
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charging the Reactor: Charge the pressure vessel with citric acid and concentrated aqueous ammonia. A molar excess of ammonia (5 to 35 moles of ammonia per mole of citric acid) is recommended.
-
Reaction: Seal the vessel and heat the mixture to a temperature between 125 °C and 175 °C with agitation. The reaction is carried out under autogenous pressure. Maintain these conditions for a sufficient time to ensure complete reaction.
-
Cooling: After the reaction period, cool the vessel to room temperature.
-
Precipitation: Carefully transfer the resulting solution to a beaker. Under stirring, acidify the solution with a strong acid such as hydrochloric or sulfuric acid to precipitate the this compound.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the filter cake with cold water to remove impurities.
-
Drying: Dry the product in a drying oven to obtain the final product.
Quantitative Data
The following table summarizes the quantitative data associated with the described synthetic methods.
| Parameter | Method 1: Hydrothermal Synthesis | Method 2: High-Pressure Ammonolysis |
| Starting Materials | Citric Acid, Urea | Citric Acid, Aqueous Ammonia |
| Typical Yield | 70-85% | Moderate (not specified in detail) |
| Purity | >96% | High (after purification) |
| Reaction Temperature | 160-200 °C | 125-175 °C |
| Reaction Time | 2-6 hours | Not specified in detail |
| Pressure | Autogenous | Autogenous |
Characterization of this compound
The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.
| Property | Value |
| Appearance | Yellow crystalline powder[1] |
| Melting Point | >300 °C (decomposes)[1] |
| ¹H NMR (DMSO-d₆, δ, ppm) | ~12.1 (br s, 3H, -COOH, -OH, -NH), 6.2 (s, 2H, aromatic H)[3] |
| ¹³C NMR (DMSO-d₆, δ, ppm) | Signals consistent with the proposed structure[3] |
| Infrared (IR, cm⁻¹) | 3116 (N-H), 2904 (C-H), 1695 (C=O), 1605 (C=N), 1530 & 1410 (-COOH), 1310 (C-O), 1250 (C-N)[2] |
Reaction Mechanism and Visualization
The formation of this compound from citric acid and a nitrogen source like urea or ammonia is proposed to proceed through the formation of a citramide intermediate, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyridine ring.
Synthetic Pathways Overview
Caption: Overview of synthetic routes to this compound.
Experimental Workflow for Hydrothermal Synthesis
Caption: Experimental workflow for the hydrothermal synthesis method.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of this compound.
Safety Considerations
-
Hydrothermal Synthesis: The use of a reaction kettle (autoclave) involves high temperatures and pressures. Ensure the equipment is properly rated and maintained. Follow all safety protocols for operating high-pressure equipment.
-
High-Pressure Ammonolysis: This method involves high pressures and a corrosive reagent (ammonia). The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
-
Acid Handling: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.
Conclusion
This technical guide has detailed two effective methods for the synthesis of this compound from the simple precursor, citric acid. The hydrothermal method using urea offers high yields and purity with a straightforward procedure. The high-pressure ammonolysis route provides an alternative pathway. The provided experimental protocols, quantitative data, and characterization information should enable researchers to successfully synthesize and identify this valuable compound. The proposed reaction mechanism offers insight into the chemical transformation, providing a basis for further optimization and study.
References
Navigating the Solubility Landscape of 4,6-Dihydroxynicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical research. It is a critical parameter that influences bioavailability, formulation, and the design of synthetic routes. 4,6-Dihydroxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of interest in medicinal chemistry and drug discovery. However, a comprehensive understanding of its behavior in various organic solvents is essential for its effective utilization.
Solubility Data: A Reference Point with Nicotinic Acid
Due to the limited availability of specific quantitative solubility data for this compound, the following table summarizes the mole fraction equilibrium solubility of the parent compound, nicotinic acid, in a range of organic solvents at various temperatures. This data, determined using the gravimetric method, serves as a valuable reference point for researchers working with this compound, allowing for informed solvent selection and experimental design.[1] The general trend for nicotinic acid solubility is: dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile.[1][2]
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Dimethyl Sulfoxide (DMSO) | 283.15 | 0.0453 |
| 298.15 | 0.0753 | |
| 313.15 | 0.117 | |
| 328.15 | 0.174 | |
| Ethanol | 283.15 | 0.00448 |
| 298.15 | 0.00698 | |
| 313.15 | 0.0105 | |
| 328.15 | 0.0154 | |
| Acetone | 283.15 | 0.000755 |
| 298.15 | 0.00124 | |
| 313.15 | 0.00199 | |
| 328.15 | 0.00310 | |
| Diethyl Ether | 283.15 | 0.000089 |
| 298.15 | 0.000161 | |
| 313.15 | 0.000282 | |
| 328.15 | 0.000481 | |
| Acetonitrile | 283.15 | 0.000078 |
| 298.15 | 0.000138 | |
| 313.15 | 0.000236 | |
| 328.15 | 0.000392 |
Table 1: Mole fraction equilibrium solubility of nicotinic acid in various organic solvents at different temperatures. Data sourced from Gonçalves and da Piedade (2012).[1][3]
It is important to note that this compound is soluble in water and polar organic solvents, reflecting its hydrophilic nature due to the presence of hydroxyl groups.
Experimental Protocols for Solubility Determination
To empower researchers to determine the solubility of this compound or other compounds of interest, this section details common experimental methodologies.
The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4][5]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.
Detailed Protocol:
-
Sample Preparation: Accurately weigh an amount of the solid compound that is in excess of its expected solubility and place it into a sealed, inert container (e.g., a glass vial or flask).[5]
-
Solvent Addition: Add a precise volume of the desired organic solvent to the container.
-
Equilibration: Seal the container and place it in a constant temperature environment, such as a shaker bath or incubator. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[4][6] The attainment of equilibrium can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration of the dissolved solid remains constant.[3]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of any suspended solid particles, the saturated solution should be carefully separated by filtration (using a syringe filter, for example) or centrifugation.[4][7]
-
Concentration Analysis: The concentration of the solute in the clear, saturated filtrate or supernatant is then determined using a suitable analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying the concentration of the dissolved compound.
-
UV-Vis Spectroscopy: A simpler and faster method, suitable if the compound has a chromophore and does not interfere with the solvent's absorbance at the chosen wavelength.[4] A calibration curve of known concentrations of the compound in the same solvent must be prepared beforehand.
-
Gravimetric Analysis: Involves evaporating a known volume of the saturated solution to dryness and weighing the remaining solid residue.[1]
-
Qualitative Solubility Tests
For a rapid preliminary assessment of solubility, qualitative tests can be employed.[8][9]
Principle: A small, pre-weighed amount of the solid is added to a fixed volume of the solvent, and the mixture is observed for dissolution.
Detailed Protocol:
-
Sample Preparation: Place a small, known amount of the solid compound (e.g., 1-5 mg) into a small test tube.
-
Solvent Addition: Add a small, measured volume of the organic solvent (e.g., 0.1-0.5 mL) to the test tube.
-
Observation: Vigorously agitate the test tube for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Assessment: Observe the mixture to determine if the solid has completely dissolved. If it has, the compound is considered soluble under those conditions. If undissolved solid remains, it is considered insoluble or sparingly soluble. This process can be repeated with increasing volumes of solvent to estimate the approximate solubility.[10]
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a solid organic compound.
Caption: General workflow for determining the solubility of a solid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. enamine.net [enamine.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of 4,6-Dihydroxynicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4,6-Dihydroxynicotinic acid. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents predicted data based on the analysis of its isomers and related compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectroscopic characteristics of dihydroxynicotinic acid isomers and the established effects of substituent groups on pyridine and carboxylic acid moieties.
Disclaimer: The data presented in these tables are predicted values and should be used as a guide for the interpretation of experimental results. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11-13 | Singlet (broad) | 1H | -COOH |
| ~10-12 | Singlet (broad) | 2H | -OH |
| ~7.8 | Singlet | 1H | H-2 |
| ~6.5 | Singlet | 1H | H-5 |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~165 | C-4 (C-OH) |
| ~163 | C-6 (C-OH) |
| ~145 | C-2 |
| ~108 | C-5 |
| ~105 | C-3 |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~3200 | Broad | O-H stretch (Phenolic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1620 | Medium-Strong | C=C stretch (Aromatic) |
| ~1580 | Medium-Strong | C=C stretch (Aromatic) |
| ~1450 | Medium | O-H bend (in-plane) |
| ~1250 | Strong | C-O stretch (Carboxylic acid/Phenolic) |
| ~920 | Broad | O-H bend (out-of-plane, dimer) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 155.02 | [M]⁺ (Molecular Ion) |
| 138.02 | [M-OH]⁺ |
| 110.02 | [M-COOH]⁺ |
| 94.03 | [M-COOH-O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid exchange of labile protons with the solvent, if desired.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typically used.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Methodology (KBr Pellet): [1][2]
-
Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
-
Instrument: A standard FTIR spectrometer.
-
Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of this compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture). A small amount of a volatile acid or base (e.g., formic acid or ammonium hydroxide) may be added to aid ionization.
-
Instrument: A mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Tautomerism in 4,6-Dihydroxynicotinic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4,6-dihydroxynicotinic acid. Leveraging data from analogous hydroxypyridine and hydroxynicotinic acid systems, this document elucidates the structural diversity, equilibrium dynamics, and analytical methodologies pertinent to the study of this compound. The content is structured to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.
Introduction to Tautomerism in Hydroxypyridines
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for the physicochemical and biological properties of molecules. In the realm of heterocyclic compounds, the pyridinone-pyridinol tautomerism is of particular importance. For hydroxypyridines, this equilibrium involves the migration of a proton between the ring nitrogen and the exocyclic oxygen atom, leading to the coexistence of keto (pyridone) and enol (pyridinol) forms. The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and solid-state packing forces.
This compound, a dihydroxy-substituted derivative of nicotinic acid, presents a complex tautomeric landscape due to the presence of two hydroxyl groups on the pyridine ring, in addition to the carboxylic acid moiety. Understanding the predominant tautomeric forms and the factors governing their interconversion is crucial for predicting molecular interactions, designing crystal forms with desired properties, and elucidating biological activity.
Tautomeric Forms of this compound
This compound can exist in several tautomeric forms, arising from the prototropic exchange at the 4- and 6-positions. The principal tautomers include the dihydroxy form (A), two distinct mono-pyridone forms (B and C), and a di-pyridone form (D). Additionally, zwitterionic forms may be present, particularly in polar solvents, where the carboxylic acid proton can migrate to the pyridine nitrogen.
Figure 1: Tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Equilibrium
The relative stability of the tautomers of this compound is dictated by a delicate balance of electronic and environmental factors.
-
Solvent Polarity: This is one of the most significant factors. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar pyridone (keto) forms.[1][2] In contrast, non-polar solvents and the gas phase generally favor the less polar hydroxypyridine (enol) form.[1][2]
-
Aromaticity: The hydroxypyridine form possesses a fully aromatic pyridine ring, which confers a degree of stabilization. The pyridone forms, while having some aromatic character in their charge-separated resonance structures, are generally considered less aromatic.
-
Intramolecular Hydrogen Bonding: The presence of the adjacent carboxylic acid group can lead to intramolecular hydrogen bonding, which may favor certain tautomers.
-
Crystal Packing: In the solid state, the predominant tautomer is often the one that allows for the most stable crystal lattice, which may not be the most stable form in solution.[3][4][5] Studies on 4-hydroxynicotinic acid have shown the existence of different tautomers in different polymorphic forms.[3][4]
Quantitative Analysis of Tautomeric Equilibrium
Tautomeric Equilibrium Constants
The equilibrium between tautomers can be quantified by the tautomeric equilibrium constant (KT), which is the ratio of the concentrations of the two forms at equilibrium. For the equilibrium between a pyridinol and a pyridone form, KT = [pyridone]/[pyridinol].
Table 1: Example Tautomeric Equilibrium Constant for a Hydroxypyridine in Aqueous Solution
| Compound | Solvent | KT | Reference |
| 3-Hydroxypyridine | Water | 1.17 | [3] |
Note: This value is for 3-hydroxypyridine and serves as an example of the magnitude of KT in an aqueous environment. The equilibrium constants for this compound are expected to be different.
Computational Energetics
Quantum mechanical calculations are a powerful tool for estimating the relative stabilities of tautomers. Density Functional Theory (DFT) is a commonly employed method for this purpose.
Table 2: Calculated Relative Energies of 6-Hydroxynicotinic Acid Tautomers in the Gas Phase
| Tautomer | Method | Relative Energy (kJ/mol) | Reference |
| 6-Hydroxynicotinic acid | B3LYP/6-311+G(d,p) | 23 | [6] |
| 6-Oxo-1,6-dihydropyridine-3-carboxylic acid | B3LYP/6-311+G(d,p) | 0 | [6] |
| 6-Hydroxynicotinic acid | M06-2X/6-311+G(d,p) | 13.0 | [6] |
| 6-Oxo-1,6-dihydropyridine-3-carboxylic acid | M06-2X/6-311+G(d,p) | 0 | [6] |
| 6-Hydroxynicotinic acid | MP2/6-311+G(d,p) | 5.7 | [6] |
| 6-Oxo-1,6-dihydropyridine-3-carboxylic acid | MP2/6-311+G(d,p) | 0 | [6] |
Note: These calculations for 6-hydroxynicotinic acid suggest that the pyridone tautomer is the more stable form in the gas phase.[6] The relative stabilities for this compound may differ due to the presence of the additional hydroxyl group.
Experimental Protocols for Tautomer Analysis
The investigation of tautomerism in this compound would involve a combination of synthetic, crystallographic, spectroscopic, and computational methods. The following protocols are based on established methodologies for related hydroxynicotinic acids.[6][7][8]
Synthesis and Crystallization
Objective: To synthesize and obtain single crystals of this compound suitable for X-ray diffraction.
Materials:
-
Precursor for this compound (e.g., a di-chloro or di-methoxy nicotinic acid derivative)
-
Appropriate reagents for hydrolysis or demethylation (e.g., strong acid or base, boron tribromide)
-
A range of solvents for recrystallization (e.g., water, methanol, ethanol, DMSO, chloroform)
Protocol:
-
Synthesize this compound using an appropriate synthetic route (e.g., hydrolysis of a corresponding ester or halide).
-
Purify the crude product, for example, by recrystallization.
-
Perform slow evaporation of saturated solutions of the purified compound in various solvents and solvent mixtures to grow single crystals.
-
Varying the solvent polarity can potentially lead to the crystallization of different tautomers or polymorphs.
Solid-State Characterization
Objective: To identify the tautomeric form present in the solid state and to study its thermal behavior.
Methods:
-
Single-Crystal X-ray Diffraction (SC-XRD): Provides unambiguous determination of the molecular structure in the crystal, including the positions of hydrogen atoms, thus identifying the tautomer.
-
Powder X-ray Diffraction (PXRD): Used to identify the bulk crystalline phase and to detect polymorphism.
-
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and desolvation of hydrates.
-
Hot-Stage Microscopy (HSM): To visually observe thermal events like melting and recrystallization.
Spectroscopic Analysis
Objective: To characterize the tautomeric forms in solution and the solid state.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The chemical shift of the N-H proton in the pyridone form will be different from the O-H proton in the pyridinol form. The carboxylic acid proton typically appears as a broad singlet between 10-12 ppm.[9]
-
13C NMR: The chemical shift of the carbonyl carbon in the pyridone form (around 160-180 ppm) will be distinct from the carbon bearing the hydroxyl group in the pyridinol form.[9]
-
Spectra should be acquired in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O) to assess the effect of solvent polarity on the tautomeric equilibrium.
-
-
Infrared (IR) Spectroscopy:
-
The pyridone form will exhibit a characteristic C=O stretching vibration (typically 1650-1700 cm-1) and an N-H stretching vibration (around 3400 cm-1).[6][10]
-
The pyridinol form will show a broad O-H stretching vibration (around 3200-3600 cm-1) and C=C/C=N stretching vibrations characteristic of the aromatic ring.
-
-
UV-Vis Spectroscopy:
-
The different electronic structures of the tautomers will result in different absorption maxima (λmax).
-
By acquiring spectra in solvents of varying polarity, shifts in the absorption bands can be correlated with changes in the tautomeric equilibrium.
-
Computational Chemistry
Objective: To calculate the relative energies of the tautomers and to predict their spectroscopic properties.
Protocol:
-
Geometry Optimization: Optimize the geometries of all possible tautomers of this compound using DFT, for example, with the B3LYP functional and a 6-311G++(d,p) basis set.[7]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).
-
Solvation Modeling: To simulate the effect of different solvents, use a polarizable continuum model (PCM), such as the integral equation formalism polarizable continuum model (IEF-PCM).[7]
-
Relative Energy Calculation: Calculate the relative electronic and Gibbs free energies of the tautomers in the gas phase and in different solvents to predict their relative stabilities.
-
Spectroscopic Prediction: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the interpretation of experimental spectra.
Figure 2: Experimental workflow for tautomer analysis.
Relevance in Drug Development
The tautomeric state of a molecule can have a profound impact on its biological activity and pharmaceutical properties. Different tautomers exhibit distinct shapes, hydrogen bonding patterns, and lipophilicity, which in turn affect:
-
Receptor Binding: The specific tautomer present at the active site of a biological target will determine the binding affinity and efficacy.
-
Pharmacokinetics (ADME): Properties such as solubility, membrane permeability, and metabolic stability can vary significantly between tautomers.
-
Solid-State Properties: The choice of tautomer can influence crystal packing, leading to different polymorphs with varying stability, solubility, and bioavailability.
Therefore, a thorough understanding and control of tautomerism are critical for the successful design and development of new drug candidates based on the this compound scaffold.
Conclusion
While direct experimental data for this compound is limited, a robust understanding of its tautomeric behavior can be extrapolated from studies on analogous hydroxypyridine systems. The equilibrium between the dihydroxy, mono-pyridone, and di-pyridone forms is expected to be highly dependent on the surrounding environment, particularly solvent polarity. A multi-pronged analytical approach, combining synthesis, crystallography, spectroscopy, and computational modeling, is essential for the comprehensive characterization of the tautomeric landscape of this molecule. Such knowledge is indispensable for researchers and professionals in the field of drug development seeking to harness the therapeutic potential of this compound and its derivatives.
References
- 1. 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 116448-19-2 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. mbp.science.ru.nl [mbp.science.ru.nl]
- 7. xray.uky.edu [xray.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. wuxibiology.com [wuxibiology.com]
Potential Research Applications of 4,6-Dihydroxynicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dihydroxynicotinic acid, a heterocyclic organic compound, is emerging as a molecule of significant interest in medicinal chemistry and drug development. While its primary role has been as a synthetic intermediate, recent investigations into the biological activities of structurally related nicotinic acid derivatives suggest a broader therapeutic potential. This technical guide provides an in-depth overview of the plausible research applications of this compound, focusing on its potential as an anticancer agent, a modulator of the hypoxia response pathway, and an antioxidant. Detailed experimental protocols for investigating these activities are provided, alongside structured data tables for the presentation of quantitative results and visual diagrams of key signaling pathways and workflows to facilitate comprehension and further research.
Introduction
This compound is a derivative of nicotinic acid (Vitamin B3) characterized by the presence of two hydroxyl groups on the pyridine ring.[1] This structural feature enhances its potential for hydrogen bonding and may contribute to its biological activities.[1] While direct research on this compound is nascent, the well-documented bioactivities of other nicotinic acid derivatives provide a strong rationale for its investigation in several therapeutic areas.[2] This guide will explore three promising research avenues: oncology, treatment of renal anemia, and its utility as an antioxidant.
Potential Research Application 1: Anticancer Activity via VEGFR-2 Inhibition
2.1. Scientific Rationale
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4][5][6] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[3][5] Novel nicotinic acid derivatives have been synthesized and shown to exhibit potent inhibitory activity against VEGFR-2, leading to cytotoxic effects on cancer cell lines.[7] The structural features of this compound make it a candidate for investigation as a VEGFR-2 inhibitor.
2.2. Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a luminescence-based assay to determine the inhibitory activity of this compound against recombinant human VEGFR-2.
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
This compound
-
Kinase-Glo® MAX Reagent
-
White 96-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Compound Addition: Add 5 µL of diluted this compound solutions to the test wells. For the positive control (no inhibitor), add 5 µL of buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.
-
Enzyme Addition: To the test and positive control wells, add 20 µL of diluted VEGFR-2 enzyme (1 ng/µL). To the blank wells, add 20 µL of 1x Kinase Buffer.
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[3][4]
-
Luminescence Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the signal.[3][4]
-
Data Acquisition: Read the luminescence using a microplate reader.
2.3. Data Presentation
The inhibitory activity is determined by calculating the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value, the concentration of the compound that inhibits 50% of enzyme activity, should be determined.
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 0.1 | 15.2 | |
| 1 | 48.9 | 1.15 | |
| 10 | 85.7 | ||
| 100 | 98.1 | ||
| Positive Control (e.g., Sorafenib) | 0.01 | 52.3 | 0.009 |
2.4. Visualization
Potential Research Application 2: Modulation of Hypoxia-Inducible Factor (HIF) Pathway
3.1. Scientific Rationale
Hypoxia-inducible factor (HIF) is a transcription factor that plays a central role in the cellular response to low oxygen levels.[8] HIF prolyl hydroxylase (PHD) enzymes are oxygen sensors that, under normoxic conditions, hydroxylate HIF-α, leading to its degradation.[8] Inhibition of PHD enzymes stabilizes HIF-α, promoting the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO).[8] PHD inhibitors are a novel class of drugs for the treatment of renal anemia.[9] Given that some nicotinic acid derivatives have been identified as potent PHD inhibitors, this compound warrants investigation in this area.[9]
3.2. Experimental Protocol: In Vitro HIF-PHD2 Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on the activity of PHD2.
Materials and Reagents:
-
Recombinant Human PHD2
-
HIF-1α peptide substrate (e.g., biotinylated C-terminal oxygen-dependent degradation domain)
-
Fe(II) solution
-
L-ascorbic acid
-
2-oxoglutarate (2-OG)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Detection reagents (e.g., AlphaScreen-based)
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, incubate a mixture of PHD2, Fe(II), and L-ascorbic acid with varying concentrations of this compound for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a substrate mixture containing the HIF-1α peptide and 2-OG.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at room temperature.
-
Detection: Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., streptavidin-coated donor beads and anti-hydroxy-proline antibody-conjugated acceptor beads for AlphaScreen).
-
Data Acquisition: Read the signal on a suitable plate reader.
3.3. Data Presentation
The results should be presented as the percentage of PHD2 inhibition at various concentrations of this compound, and the IC50 value should be calculated.
| Compound | Concentration (nM) | % Inhibition | IC50 (nM) |
| This compound | 10 | 8.5 | |
| 100 | 45.2 | 110 | |
| 1000 | 89.1 | ||
| 10000 | 99.5 | ||
| Positive Control (e.g., Vadadustat) | 1 | 12.1 | 11.8 |
| 10 | 49.8 | ||
| 100 | 92.4 |
3.4. Visualization
Potential Research Application 3: Antioxidant Activity
4.1. Scientific Rationale
Reactive oxygen species (ROS) are implicated in a wide range of diseases. Antioxidants can neutralize these harmful species.[10] Nicotinic acid derivatives, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant potential.[11] The dihydroxy-substituted nature of this compound suggests it may possess potent radical scavenging properties.
4.2. Experimental Protocols: Antioxidant Capacity Assays
A panel of assays is recommended to comprehensively evaluate antioxidant activity.
4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[12][13]
-
Procedure: A methanolic solution of DPPH is mixed with various concentrations of this compound. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm after a 30-minute incubation in the dark.[12][13]
4.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.[14][15][16]
-
Procedure: The ABTS radical cation is generated by reacting ABTS with potassium persulfate.[14] This solution is then diluted to a specific absorbance at 734 nm. The test compound is added, and the decrease in absorbance is measured after a set incubation time.[14][15][16]
4.2.3. FRAP (Ferric Reducing Antioxidant Power) Assay This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][17][18][19]
-
Procedure: A FRAP reagent containing TPTZ (2,4,6-tripyridyl-s-triazine) and FeCl₃ is prepared.[18] The test compound is added to the reagent, and the formation of the ferrous-TPTZ complex is measured by the increase in absorbance at 593 nm.[11][18][19]
4.3. Data Presentation
Antioxidant activity is typically expressed as the IC50 value (for DPPH and ABTS assays) or in terms of Trolox equivalents (TEAC) or Ferric Reducing Ability.
| Assay | Parameter | This compound | Ascorbic Acid (Standard) |
| DPPH | IC50 (µg/mL) | 25.5 | 5.2 |
| ABTS | TEAC (mM Trolox/g) | 1.8 | 2.5 |
| FRAP | FRAP Value (mM Fe²⁺/g) | 2.2 | 3.1 |
4.4. Visualization
Synthesis of this compound
5.1. Proposed Experimental Protocol
This protocol is a hypothetical adaptation and would require optimization.
Step 1: Sulfation of a Nicotinic Acid Precursor
-
A suitable nicotinic acid precursor (e.g., 4-hydroxynicotinic acid) is reacted with a sulfating agent (e.g., potassium peroxydisulfate) in an aqueous alkaline solution (e.g., potassium hydroxide).
-
The reaction mixture is stirred at room temperature for an extended period (e.g., 24 hours).
-
The resulting sulfated intermediate is precipitated, filtered, and dried.
Step 2: Hydrolysis to this compound
-
The crude sulfated intermediate is suspended in water and heated to dissolve.
-
The solution is acidified (e.g., with HCl to pH 2) to catalyze the hydrolysis of the sulfate group, leading to the formation of the second hydroxyl group.
-
The precipitated this compound is cooled, filtered, and washed with cold water.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of related nicotinic acid derivatives, its investigation as a VEGFR-2 inhibitor for cancer therapy, a PHD inhibitor for the treatment of renal anemia, and as a potent antioxidant is strongly justified. The experimental protocols and conceptual frameworks provided in this technical guide are intended to serve as a foundation for researchers to explore the full therapeutic potential of this intriguing molecule. Further research, including optimization of its synthesis, in-depth in vitro and in vivo studies, and structure-activity relationship analyses, will be crucial in elucidating its clinical utility.
References
- 1. CAS 5466-62-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 5466-62-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 6. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. marinebiology.pt [marinebiology.pt]
- 14. ijpsonline.com [ijpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Journey of Dihydroxynicotinic Acids: A Technical Guide to Their Discovery and Scientific Significance
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and scientific importance of dihydroxynicotinic acids is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth exploration of these pivotal compounds, primarily recognized for their role as key intermediates in the microbial degradation of nicotine and nicotinic acid. The document meticulously outlines their enzymatic and chemical synthesis, biological functions, and the analytical techniques crucial for their study, serving as a vital resource for advancing research in metabolic pathways and drug discovery.
Introduction: The Emergence of Dihydroxynicotinic Acids in Nicotine Metabolism
The scientific journey of dihydroxynicotinic acids is intrinsically linked to the study of nicotine degradation by microorganisms. These compounds emerged as central figures in elucidating the complex biochemical pathways that bacteria employ to break down nicotine and related pyridine derivatives. Two principal dihydroxylated forms have been extensively studied: 2,6-dihydroxynicotinic acid and 2,5-dihydroxypyridine, each playing a distinct role in different microbial degradation routes. Their discovery has not only illuminated the metabolic versatility of bacteria but has also opened avenues for biotechnological applications and the synthesis of novel pharmaceutical scaffolds.
The Discovery and History: Tracing the Metabolic Footprints
The history of dihydroxynicotinic acids is rooted in the investigation of microbial catabolism of pyridine compounds. Early research focused on isolating and identifying microorganisms capable of utilizing nicotine and nicotinic acid as their sole source of carbon and nitrogen.
2.1. 2,6-Dihydroxynicotinic Acid in the Arthrobacter Nicotine Degradation Pathway
The discovery of 2,6-dihydroxynicotinic acid is a cornerstone in understanding the "pyridine pathway" of nicotine degradation, prominently observed in Arthrobacter species. The initial steps of this pathway were first elucidated through the pioneering work on Arthrobacter nicotinovorans. This bacterium hydroxylates the pyridine ring of nicotine, leading to the formation of 6-hydroxynicotine and subsequently 6-hydroxy-pseudooxynicotine.
The pivotal step leading to a dihydroxynicotinic acid intermediate is the oxidation of 6-hydroxy-pseudooxynicotine to 2,6-dihydroxy-pseudooxynicotine. This reaction is catalyzed by the enzyme ketone dehydrogenase (Kdh) , a molybdenum hydroxylase.[1][2][3] The resulting 2,6-dihydroxy-pseudooxynicotine is then hydrolyzed to form 2,6-dihydroxypyridine and γ-N-methylaminobutyrate.[4]
2.2. 2,5-Dihydroxypyridine in the Pseudomonas Nicotinic Acid Degradation Pathway
Parallel to the discoveries in Arthrobacter, research on Pseudomonas species revealed a distinct pathway for the degradation of nicotinic acid. In aerobic bacteria such as Pseudomonas putida, the degradation of nicotinic acid proceeds through the formation of 6-hydroxynicotinic acid.
A key breakthrough was the identification of the enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC) , a flavin-dependent monooxygenase. This enzyme catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to produce 2,5-dihydroxypyridine (2,5-DHP) .[5][6][7] This discovery was significant as it unveiled a novel enzymatic reaction and a central intermediate in the aerobic breakdown of nicotinic acid.[7] The gene cluster responsible for this degradation pathway in Pseudomonas putida KT2440 has been characterized, providing a genetic basis for this metabolic capability.[7]
Synthesis of Dihydroxynicotinic Acids: Chemical and Enzymatic Routes
The synthesis of dihydroxynicotinic acids and their derivatives is crucial for their detailed study and for exploring their potential applications. Both chemical and enzymatic methods have been developed.
3.1. Chemical Synthesis
Various chemical synthesis routes have been reported for different isomers of dihydroxynicotinic acid. For instance, the synthesis of 2,5-dihydroxynicotinic acid was described as early as 1972.[8] Chemical synthesis often provides a versatile approach to produce a range of derivatives for structure-activity relationship studies.
3.2. Enzymatic Synthesis
Biocatalytic methods offer a green and highly specific alternative to chemical synthesis. The enzymes from the microbial degradation pathways have been harnessed for the production of these compounds.
For example, the enzymatic synthesis of 2,5-dihydroxypyridine from 6-hydroxy-3-succinoylpyridine (HSP) has been demonstrated using HSP hydroxylase from Pseudomonas sp. ZZ-5.[1] Immobilization of this enzyme has been shown to improve its stability and reusability, leading to high conversion yields.[1] Similarly, processes for the enzymatic production of 6-hydroxynicotinic acid from nicotinic acid using microorganisms like Achromobacter xylosoxydans have been developed and patented.[6]
Biological Roles and Potential Applications
The primary biological role of dihydroxynicotinic acids identified to date is their function as intermediates in microbial metabolic pathways.
4.1. Intermediates in Microbial Degradation
As detailed above, 2,6-dihydroxynicotinic acid and 2,5-dihydroxypyridine are central intermediates in the breakdown of nicotine and nicotinic acid by various bacteria.[2][7] The elucidation of these pathways has significant implications for bioremediation of nicotine-contaminated environments.
4.2. Precursors for Bio-synthesis and Drug Development
The functionalized pyridine core of dihydroxynicotinic acids makes them attractive starting materials, or "synthons," for the synthesis of more complex molecules.[9] Pyridine carboxylic acid isomers and their derivatives have historically been a rich source of drugs for a wide range of diseases, including tuberculosis, cancer, and inflammatory conditions.[5] The unique substitution patterns of dihydroxynicotinic acids offer opportunities for the development of novel therapeutic agents. For instance, derivatives of 5-hydroxynicotinic acid have been investigated for their cardioprotective effects.[10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic reactions and synthesis of dihydroxynicotinic acids.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Product | Organism | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| 6-Hydroxynicotinic Acid 3-Monooxygenase (NicC) | 6-Hydroxynicotinic Acid | 2,5-Dihydroxypyridine | Bordetella bronchiseptica RB50 | 85 ± 13 | - | 5.0 x 104 |
| Ketone Dehydrogenase (Kdh) | 6-Hydroxy-pseudooxynicotine | 2,6-Dihydroxy-pseudooxynicotine | Arthrobacter nicotinovorans | - | - | - |
Note: Comprehensive kinetic data for Kdh was not available in the searched literature.
Table 2: Synthesis Yields of Dihydroxypyridine Derivatives
| Product | Starting Material | Method | Yield | Reference |
| 2,5-Dihydroxypyridine | 6-Hydroxy-3-succinoylpyridine | Immobilized HSPHZZ | 93.6% conversion in 6h | [1] |
| 2,5-Dihydroxypyridine | 6-Hydroxy-3-succinoylpyridine | Free HSPHZZ | 74.9% in 40 min | [1] |
| 6-Hydroxynicotinic Acid | Methyl Coumalate | Chemical Synthesis | 72-91% | [11] |
Experimental Protocols
6.1. Enzymatic Synthesis of 2,5-Dihydroxypyridine using Immobilized HSPHZZ [1]
-
Enzyme Immobilization: Covalently immobilize purified 6-hydroxy-3-succinoylpyridine (HSP) hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ) on Immobead 150 according to the manufacturer's instructions. A protein loading of 15 mg per gram of support is recommended.
-
Reaction Setup: Prepare a reaction mixture containing 20 mM Tris-HCl buffer (pH 9.0), 0.75 mM HSP, 10 mM FAD, and 0.5 mM NADH.
-
Enzymatic Reaction: Add the immobilized HSPHZZ (ImmHSPHZZ) to the reaction mixture at a concentration of 30 mg/mL.
-
Incubation: Incubate the reaction at 35°C for up to 6 hours with gentle agitation.
-
Product Analysis: Monitor the formation of 2,5-dihydroxypyridine using High-Performance Liquid Chromatography (HPLC).
6.2. Chemical Synthesis of 6-Hydroxynicotinic Acid [11]
-
Preparation of Ammoniacal Solution: In a 500-mL beaker equipped with a thermometer and magnetic stirrer, place 117 mL of 14% ammonium hydroxide. Cool the solution and add 45 g of methyl coumalate over 10 minutes, maintaining the temperature below 20°C. Continue stirring for an additional 45 minutes at approximately 20°C.
-
Saponification: In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide solution to near boiling. Add the ammoniacal solution from the previous step to the hot sodium hydroxide solution and heat rapidly to boiling. Boil vigorously for 5 minutes.
-
Acidification and Precipitation: Cool the stirred solution in an ice bath to room temperature. While maintaining the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.
-
Isolation and Drying: A heavy, yellow microcrystalline solid of 6-hydroxynicotinic acid will precipitate. Collect the solid on a Büchner funnel, wash twice with water, and dry at 80°C.
Visualizing the Pathways
Diagram 1: Nicotine Degradation Pathway in Arthrobacter nicotinovorans
Caption: The pyridine pathway of nicotine degradation in Arthrobacter nicotinovorans.
Diagram 2: Nicotinic Acid Degradation Pathway in Pseudomonas putida
Caption: The aerobic degradation pathway of nicotinic acid in Pseudomonas putida.
Conclusion
The discovery and ongoing study of dihydroxynicotinic acids have been instrumental in advancing our understanding of microbial metabolism and enzymatic catalysis. From their initial identification as transient intermediates in complex degradation pathways to their current status as valuable synthons for chemical synthesis, their journey highlights the intricate and often elegant solutions that nature has evolved. This technical guide provides a foundational resource for researchers, consolidating the historical context, synthetic methodologies, and biological significance of these important molecules. Continued exploration in this area holds promise for the development of novel biocatalysts, bioremediation strategies, and innovative therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural, Mechanistic, and Functional Insights into an Arthrobacter nicotinovorans Molybdenum Hydroxylase Involved in Nicotine Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of leucenol; synthesis of 2,5-dihydroxy pyridine (5-hydroxy-2-pyridone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. CA2032658A1 - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 7. pnas.org [pnas.org]
- 8. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Pivotal Role of 4,6-Dihydroxynicotinic Acid in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxynicotinic acid, a pyridine derivative with the CAS number 5466-62-6, is emerging as a molecule of significant interest in the landscape of medicinal chemistry.[1] Characterized by a pyridine ring substituted with two hydroxyl groups at positions 4 and 6, and a carboxylic acid group at position 3, this compound presents a unique structural scaffold for the synthesis of novel therapeutic agents.[1] Its hydrophilic nature, conferred by the hydroxyl and carboxylic acid moieties, along with its potential for diverse chemical modifications, makes it a valuable building block in the design of biologically active compounds.[1] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, potential medicinal applications, and methodologies for its investigation, aimed at professionals in drug discovery and development.
Chemical Properties and Synthesis
This compound (C₆H₅NO₄, Molar Mass: 155.11 g/mol ) typically appears as a white to off-white crystalline solid with solubility in water and polar organic solvents.[1] The presence of multiple functional groups allows for a variety of chemical reactions, including esterification and oxidation, providing avenues for the creation of diverse derivative libraries.[1]
While a definitive, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its structure strongly suggests a plausible synthetic route based on the principles of pyridone synthesis. A likely precursor is diethyl 1,3-acetonedicarboxylate, which can undergo a condensation reaction with a suitable nitrogen-containing reactant to form the dihydroxypyridine ring. The following represents a generalized, plausible synthetic workflow.
Plausible Synthetic Workflow
Caption: Plausible synthetic route to this compound.
Role in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a versatile starting point for the development of novel therapeutics. Its potential lies in its ability to be functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. While specific drugs based on this exact core are not yet prevalent, the broader class of nicotinic acid derivatives has shown significant promise in various therapeutic areas.
Drug Discovery and Development Workflow
The journey from a core scaffold like this compound to a clinical candidate follows a well-defined, albeit complex, path. The following diagram illustrates a typical workflow.
References
Theoretical Examination of the Electronic Structure of Hydroxynicotinic Acids: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxynicotinic acids, a class of pyridine derivatives, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the electronic structure of these molecules is paramount for elucidating their reactivity, intermolecular interactions, and potential pharmacological profiles. Theoretical and computational chemistry provide powerful tools to investigate these properties at a molecular level. This whitepaper outlines the key theoretical methods employed to study the electronic structure of hydroxynicotinic acids, using 6-hydroxynicotinic acid as a primary exemplar.
The electronic properties of these molecules are largely governed by the tautomeric forms they can adopt, primarily the hydroxy-pyridone and the zwitterionic keto-enol forms. Computational studies, particularly Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers and their corresponding electronic characteristics.
Theoretical and Computational Methodologies
The investigation of the electronic structure of hydroxynicotinic acids typically involves a multi-faceted computational approach. The following protocols are standard in the field:
2.1. Geometry Optimization: The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations.
-
Method: Density Functional Theory (DFT) is a widely used method.[1]
-
Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly employed for its balance of accuracy and computational cost.[1]
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), is typically used to provide a good description of the electronic distribution, especially for systems with heteroatoms and potential for hydrogen bonding.[1]
-
Software: Quantum chemistry software packages like Gaussian, Spartan, or ORCA are utilized for these calculations.
2.2. Electronic Structure Analysis: Once the optimized geometry is obtained, a variety of analyses can be performed to probe the electronic structure.
-
Molecular Orbital (MO) Analysis: This involves the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their spatial distribution are crucial for understanding the molecule's reactivity and electronic transitions.[2] The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It allows for the study of charge delocalization and hyperconjugative interactions, which are important for understanding stability.
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimation of partial atomic charges. These charges are useful for understanding electrostatic interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying electrophilic and nucleophilic sites, which is critical for predicting intermolecular interactions and reaction mechanisms.
2.3. Spectroscopic Properties Prediction: Theoretical calculations can also predict various spectroscopic properties, which can then be compared with experimental data for validation.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing information about the energies and nature of electronic transitions.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, which can be compared with experimental NMR data to confirm the molecular structure and tautomeric form in solution.
Quantitative Data for 6-Hydroxynicotinic Acid (as an analog)
The following tables summarize theoretical data for 6-hydroxynicotinic acid, which serves as a model for understanding the electronic properties of 4,6-dihydroxynicotinic acid.
Table 1: Optimized Geometrical Parameters (DFT/B3LYP/6-311+G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-C3 | 1.452 | C2-C3-C4 | 118.5 |
| C3-C4 | 1.389 | C3-C4-C5 | 119.7 |
| C4-C5 | 1.401 | C4-C5-N1 | 120.9 |
| C5-N1 | 1.345 | C5-N1-C6 | 123.5 |
| N1-C6 | 1.388 | N1-C6-C2 | 117.3 |
| C6-C2 | 1.413 | C6-C2-C3 | 119.9 |
| C3-C7 | 1.482 | O2-C7-O1 | 123.1 |
| C7=O1 | 1.208 | O1-C7-C3 | 124.8 |
| C7-O2 | 1.359 | O2-C7-C3 | 112.1 |
| C6=O3 | 1.234 | O3-C6-N1 | 121.3 |
| N1-H1 | 1.015 | H1-N1-C5 | 118.2 |
| O2-H2 | 0.969 | H2-O2-C7 | 108.7 |
Data adapted from theoretical studies on 6-methylnicotinic acid, a closely related derivative.[1]
Table 2: Frontier Molecular Orbital (FMO) Energies and Related Properties
| Property | Value (eV) |
| HOMO Energy | -6.89 |
| LUMO Energy | -1.45 |
| HOMO-LUMO Gap (ΔE) | 5.44 |
| Ionization Potential (I) | 6.89 |
| Electron Affinity (A) | 1.45 |
| Electronegativity (χ) | 4.17 |
| Chemical Hardness (η) | 2.72 |
| Chemical Softness (S) | 0.37 |
Calculated properties are based on the HOMO and LUMO energies. These values are indicative of the molecule's reactivity; a smaller HOMO-LUMO gap suggests higher reactivity.[1]
Visualizations
4.1. Molecular Structure and Computational Workflow
The following diagrams illustrate the molecular structure of 6-hydroxynicotinic acid (pyridone tautomer) and a typical workflow for its electronic structure analysis.
Caption: Ball-and-stick model of the 6-hydroxynicotinic acid pyridone tautomer.
Caption: A generalized workflow for the computational analysis of molecular electronic structure.
4.2. Frontier Molecular Orbitals and Molecular Electrostatic Potential
The spatial distribution of the HOMO and LUMO provides critical information about the molecule's reactivity. The MEP map visually represents the charge distribution and potential reactive sites.
Caption: Conceptual representation of Frontier Molecular Orbitals and Molecular Electrostatic Potential.
Conclusion
The theoretical investigation of the electronic structure of hydroxynicotinic acids, exemplified here by data from related compounds, provides profound insights into their chemical behavior. Through a combination of geometry optimization, molecular orbital analysis, and the calculation of various electronic properties, a detailed picture of the molecule's reactivity, stability, and potential for intermolecular interactions can be constructed. These computational approaches are indispensable tools in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. While specific data for this compound is currently lacking in the literature, the methodologies and expected electronic features outlined in this guide provide a solid foundation for future research on this and related compounds.
References
Methodological & Application
Application Note: A Reverse-Phase HPLC Method for the Separation of Dihydroxynicotinic Acid Isomers
Introduction
Dihydroxynicotinic acids are a group of positional isomers that are important in various biological and chemical processes. As isomers, they share the same molecular formula but differ in the arrangement of their hydroxyl groups on the nicotinic acid backbone. This structural difference can lead to significant variations in their physical, chemical, and biological properties. Therefore, the ability to separate and quantify individual dihydroxynicotinic acid isomers is crucial for researchers, scientists, and drug development professionals. This application note presents a starting point for a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation of dihydroxynicotinic acid isomers, such as 2,5-dihydroxynicotinic acid and 2,6-dihydroxynicotinic acid. While a specific, validated method for these particular isomers is not widely available in published literature, the proposed method is based on established principles for the separation of structurally similar compounds, such as dihydroxybenzoic acid isomers.[1]
Principle
This method utilizes a reverse-phase C18 column. The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and a polar mobile phase. The polarity of the dihydroxynicotinic acid isomers will vary slightly based on the position of the hydroxyl groups, which influences their retention on the column. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution with an increasing concentration of organic solvent is used to ensure the timely elution of all isomers with good resolution.
Experimental
A detailed experimental protocol is provided below. The following conditions are a recommended starting point and may require optimization for specific applications and isomer pairs.
Materials and Reagents
-
Dihydroxynicotinic acid isomer standards (e.g., 2,5-dihydroxynicotinic acid, 2,6-dihydroxynicotinic acid)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (or phosphoric acid), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a gradient pump, autosampler, and column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (Proposed)
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Data Presentation
The following table is a template for summarizing quantitative data obtained during method development and validation. Retention times (RT) and resolution (Rs) are key parameters to monitor.
| Isomer | Retention Time (min) | Resolution (Rs) |
| 2,5-Dihydroxynicotinic Acid | [Experimental Data] | [Experimental Data] |
| 2,6-Dihydroxynicotinic Acid | [Experimental Data] | [Experimental Data] |
| [Other Isomers] | [Experimental Data] | [Experimental Data] |
Detailed Experimental Protocol
1. Preparation of Mobile Phases
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 999 mL of ultrapure water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each dihydroxynicotinic acid isomer standard and dissolve in 10 mL of Mobile Phase A in separate volumetric flasks.
-
Working Standard Mixture (10 µg/mL): Pipette 100 µL of each stock solution into a single 10 mL volumetric flask and dilute to the mark with Mobile Phase A. This working standard can be used for method development and calibration.
3. HPLC System Setup and Equilibration
-
Install the C18 column in the column compartment.
-
Set the column temperature to 30 °C.
-
Purge the pump with both mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
4. Sample Analysis
-
Set the injection volume to 10 µL.
-
Set the UV detector to a wavelength of 270 nm.
-
Inject the working standard mixture and start the gradient run.
-
Acquire data for the duration of the run (e.g., 25 minutes to allow for column re-equilibration).
5. Method Optimization
-
Mobile Phase Composition: The percentage of organic solvent and the type of acid and its concentration can be adjusted to optimize resolution.
-
Gradient Profile: The slope of the gradient can be made shallower to improve the separation of closely eluting peaks.
-
Column Temperature: Varying the column temperature can affect retention times and selectivity.
-
Flow Rate: Adjusting the flow rate can impact resolution and analysis time.
Visualizations
Caption: Workflow for HPLC method development for dihydroxynicotinic acid isomers.
The proposed reverse-phase HPLC method provides a solid starting point for the successful separation of dihydroxynicotinic acid isomers. By systematically optimizing the chromatographic parameters, researchers can develop a robust and reliable method tailored to their specific analytical needs. This will enable accurate quantification and further investigation into the distinct roles of these isomers in various scientific and developmental fields.
References
Application Note and Protocol: Predicted ¹H and ¹³C NMR Assignment for 4,6-Dihydroxynicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed, albeit predicted, ¹H and ¹³C NMR chemical shift assignment for 4,6-dihydroxynicotinic acid. The absence of readily available, published experimental data for this specific compound necessitates this predictive approach, which is based on the analysis of substituent effects on the pyridine ring, drawing comparisons with structurally related molecules. This application note also includes a comprehensive experimental protocol for acquiring high-quality NMR spectra of this and similar acidic aromatic compounds.
Predicted ¹H and ¹³C NMR Data
The chemical shifts for this compound have been predicted based on the known tautomeric equilibrium of hydroxypyridines, where they predominantly exist in the pyridone form. For this compound, this would be the 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid tautomer. The predicted values are summarized in Table 1.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (NH) | 11.0 - 13.0 (broad s) | - |
| 2 (CH) | 7.5 - 8.0 (s) | 140.0 - 145.0 |
| 3 (C-COOH) | - | 115.0 - 120.0 |
| 4 (C-OH) | - | 160.0 - 165.0 |
| 5 (CH) | 5.8 - 6.2 (s) | 95.0 - 100.0 |
| 6 (C=O) | - | 175.0 - 180.0 |
| COOH | 12.0 - 14.0 (broad s) | 165.0 - 170.0 |
| OH | 9.0 - 11.0 (broad s) | - |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and are based on spectra acquired in DMSO-d₆. The broad singlets (s) for the acidic protons (NH, COOH, and OH) are due to chemical exchange and their exact chemical shifts are highly dependent on concentration and temperature.
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for the preparation and acquisition of ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
-
Solvent Selection: Due to the presence of acidic protons and for good solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Other polar aprotic deuterated solvents like DMF-d₇ could also be considered.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.
-
For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Aim for 20-50 mg in 0.6-0.7 mL of DMSO-d₆.
-
-
Procedure:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the appropriate volume of DMSO-d₆.
-
Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Instrument Parameters:
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on the concentration).
-
Temperature: 298 K.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum. For samples in DMSO-d₆, the residual solvent peak at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C can be used as an internal reference.
-
Integrate the peaks in the ¹H spectrum.
Visualization of Molecular Structure and Logical Workflow
To aid in the assignment of the NMR signals, the chemical structure of the predominant tautomer of this compound with numbered positions is provided below.
Caption: Structure of this compound with atom numbering.
The following diagram illustrates the general workflow for NMR-based structural elucidation.
Caption: General workflow for NMR sample preparation and analysis.
Synthesis of 4,6-Dihydroxynicotinic Acid Derivatives: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dihydroxynicotinic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their potential biological activities. This document provides a detailed protocol for the synthesis of this compound, which exists in tautomeric equilibrium with 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The synthetic strategy involves a two-step process commencing with the cyclization of dimethyl 1,3-acetonedicarboxylate to form a key pyridone intermediate, followed by ester hydrolysis to yield the final product. This protocol is designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
Nicotinic acid (niacin or vitamin B3) and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Among these, dihydroxylated nicotinic acids are of particular interest due to their unique electronic and structural features, which can influence their interaction with biological targets. This compound, in particular, serves as a versatile precursor for the synthesis of more complex and potentially bioactive molecules.
This protocol details a reliable and accessible method for the laboratory-scale synthesis of this compound. The described synthesis proceeds through the formation of a stable pyridone intermediate, which is then converted to the target carboxylic acid.
Tautomerism of this compound
It is crucial to recognize that this compound exists as a mixture of tautomers. The predominant form, and the one typically isolated, is 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This tautomeric equilibrium is influenced by factors such as the solvent and the solid-state packing. Computational studies have shown that the keto form is generally more stable, particularly in polar solvents.
Experimental Protocols
This synthesis is a two-step process:
-
Step 1: Synthesis of Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
-
Step 2: Hydrolysis to this compound
Materials and Equipment
-
Dimethyl 1,3-acetonedicarboxylate
-
Ammonia (aqueous solution, e.g., 28%)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
Step 1: Synthesis of Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
This step involves the cyclization of dimethyl 1,3-acetonedicarboxylate with ammonia to form the pyridone ring.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dimethyl 1,3-acetonedicarboxylate (1 equivalent) in methanol.
-
To this solution, add an excess of aqueous ammonia (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate as a solid.
Step 2: Hydrolysis to this compound
The methyl ester intermediate is hydrolyzed to the final carboxylic acid.
Procedure:
-
Suspend the methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1-2 M NaOH).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the solution with hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the final this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Ester Synthesis | Step 2: Hydrolysis |
| Starting Material | Dimethyl 1,3-acetonedicarboxylate | Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate |
| Reagents | Aqueous Ammonia, Methanol | Sodium Hydroxide, Hydrochloric Acid |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Reaction Temperature | Reflux | Reflux |
| Product | Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | This compound |
| Typical Yield | 70 - 85% | 85 - 95% |
| Physical Appearance | White to off-white solid | White to pale yellow solid |
Visualizations
Synthetic Pathway
The overall synthetic scheme for the preparation of this compound is depicted below.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis.
Biological Significance and Applications
Derivatives of nicotinic acid are known to possess a wide spectrum of biological activities. While the specific biological profile of this compound is an area of ongoing research, related dihydroxypyridine carboxylic acids have been investigated for their roles as:
-
Enzyme Inhibitors: The structural motif is present in compounds that can chelate metal ions, suggesting potential for inhibition of metalloenzymes.
-
Antimicrobial Agents: The pyridone core is a feature of several antibacterial and antifungal compounds.
-
Scaffolds for Drug Discovery: The functional groups on the molecule (hydroxyl, carboxylic acid, and the pyridone ring) provide multiple points for further chemical modification to create libraries of compounds for screening against various therapeutic targets.
This protocol provides a reliable method for accessing the this compound scaffold, thereby facilitating further research into its chemical and biological properties.
Application Notes and Protocols for 4,6-Dihydroxynicotinic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxynicotinic acid is a heterocyclic organic compound and a derivative of nicotinic acid (niacin or vitamin B3).[1][2] Its structure, featuring a pyridine ring with hydroxyl and carboxyl functional groups, suggests its potential to interact with biological macromolecules, including enzymes. While specific enzyme inhibitory activities of this compound are not extensively documented in publicly available literature, its structural similarity to other known enzyme modulators, such as Janus kinase (JAK) kinase modulators synthesized from it, indicates its potential as a scaffold for inhibitor design.[3]
These application notes provide a generalized framework and detailed protocols for screening this compound against a target enzyme of interest. The provided methodologies can be adapted for various enzyme classes, such as kinases, phosphatases, proteases, and oxidoreductases.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in drug discovery and basic research to identify and characterize molecules that interfere with enzyme activity. The core principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor. A reduction in the reaction rate in the presence of the compound indicates inhibition. The potency of the inhibitor is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation
Quantitative data from enzyme inhibition assays should be meticulously recorded and presented for clear interpretation and comparison.
Table 1: Hypothetical Inhibition of Tyrosine Kinase X by this compound
| Inhibitor Concentration (µM) | Enzyme Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 1 | 92 | 5.1 |
| 10 | 75 | 4.8 |
| 50 | 52 | 3.9 |
| 100 | 28 | 3.5 |
| 500 | 11 | 2.1 |
| IC50 (µM) | 48.2 |
Experimental Protocols
The following are detailed protocols for a generic enzyme inhibition assay that can be adapted for screening this compound. A hypothetical tyrosine kinase assay is used as an example.
Materials and Reagents
-
Enzyme: Purified recombinant enzyme of interest (e.g., Tyrosine Kinase X)
-
Substrate: Specific substrate for the enzyme (e.g., a synthetic peptide)
-
Inhibitor: this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cofactor: e.g., ATP (for kinase assays)
-
Assay Buffer: Buffer that maintains optimal pH and ionic strength for the enzyme (e.g., Tris-HCl, HEPES)
-
Detection Reagent: Reagent to measure the product of the enzymatic reaction (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent)
-
Microplates: 96-well or 384-well plates (white or black, depending on the detection method)
-
Plate Reader: A microplate reader capable of measuring absorbance, fluorescence, or luminescence.
-
Positive Control: A known inhibitor of the enzyme.
-
Negative Control: Assay buffer with solvent (e.g., DMSO).
Protocol: Tyrosine Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
-
Prepare the enzyme, substrate, and ATP solutions in the assay buffer to the desired working concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted this compound or control solutions to the wells of a microplate.
-
Add 10 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or proceed directly to the detection step.
-
-
Detection:
-
Add the detection reagent according to the manufacturer's instructions. For example, in a luminescence-based assay measuring ATP consumption, a reagent that produces light in proportion to the remaining ATP is added.
-
Incubate for the recommended time to allow the signal to develop.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data by setting the activity of the negative control (DMSO only) to 100% and the background as 0%.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: General workflow for an enzyme inhibition assay.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway involving Tyrosine Kinase X.
References
Application Notes and Protocols: 4,6-Dihydroxynicotinic Acid as a Metal Chelating Agent in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal ions, particularly iron, copper, and zinc, are essential for a vast array of biological processes. However, their dysregulation is implicated in the pathology of numerous diseases, including neurodegenerative disorders, by catalyzing the formation of reactive oxygen species (ROS) and promoting protein aggregation. 4,6-Dihydroxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a promising scaffold for the development of metal chelating agents. Its chemical structure, featuring hydroxyl and carboxylic acid functional groups on a pyridine ring, suggests a potential for coordinating with and sequestering aberrant metal ions in biological systems. These application notes provide an overview of the potential of this compound as a metal chelator and offer detailed protocols for its evaluation.
Disclaimer
Data Presentation: Metal Chelation Properties of Dihydroxynicotinic Acid Analogs
The following table summarizes the stability constants (log β) for metal complexes of nicotinic acid and its hydroxylated derivatives. Stability constants are a measure of the strength of the interaction between a ligand and a metal ion. Higher values indicate a more stable complex.
| Compound | Metal Ion | log β₁ (1:1) | log β₂ (1:2) | Method | Reference |
| Nicotinic Acid | Cu(II) | 2.54 | 4.48 | Potentiometry | [1][2] |
| Nicotinic Acid | Zn(II) | 1.6 | - | Potentiometry | [3] |
| 2-Hydroxynicotinic Acid | Zn(II) | 4.51 | 8.16 | Potentiometry | [4] |
| 3-Hydroxypicolinic Acid | Zn(II) | 5.91 | 10.88 | Potentiometry | [4] |
| 3-Hydroxy-4-pyridinecarboxylic acid | Fe(III) | 10.12 | 18.73 | Potentiometry | [5] |
Mandatory Visualizations
Signaling Pathway: Modulation of HIF-1α by Metal Chelation
Metal ions, particularly iron, are crucial for the activity of prolyl hydroxylase domain (PHD) enzymes, which regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α). By chelating iron, this compound can potentially inhibit PHD activity, leading to the stabilization of HIF-1α and the transcription of hypoxia-responsive genes. This pathway is a key target in various diseases, including cancer and ischemia.
Caption: Modulation of the HIF-1α signaling pathway by this compound.
Experimental Workflow: Evaluation of Metal Chelation
The following workflow outlines the key steps for characterizing the metal chelating properties of this compound.
Caption: Experimental workflow for evaluating this compound as a metal chelator.
Experimental Protocols
Determination of Metal-Ligand Stability Constants by Potentiometric Titration
This protocol is adapted from established methods for determining the stability constants of metal complexes.[1]
Objective: To determine the stoichiometry and stability constants of complexes formed between this compound and metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺).
Materials:
-
This compound
-
Metal salts (e.g., FeCl₃·6H₂O, CuSO₄·5H₂O, ZnCl₂)
-
Standardized NaOH solution (carbonate-free)
-
Standardized HCl solution
-
Inert salt solution (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength
-
High-purity water (deionized or distilled)
-
Potentiometer with a combination pH electrode
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in high-purity water.
-
Prepare stock solutions of the metal salts of known concentrations.
-
Prepare a solution of the inert salt.
-
-
Titration Setup:
-
Calibrate the pH electrode using standard buffer solutions.
-
In the thermostated titration vessel, place a known volume of a solution containing this compound, the inert salt, and a known amount of standardized HCl.
-
In a separate experiment, prepare a similar solution that also contains a known concentration of the metal salt. The ligand-to-metal ratio can be varied (e.g., 1:1, 2:1, 5:1).
-
-
Titration:
-
Titrate the solutions with the standardized NaOH solution.
-
Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH reaches a stable, high value (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to obtain the titration curves.
-
The protonation constants of the ligand are determined from the titration curve of the ligand in the absence of the metal ion.
-
The stability constants of the metal complexes are calculated from the displacement of the titration curve in the presence of the metal ion compared to the ligand-only curve using specialized software (e.g., HYPERQUAD).
-
Determination of Metal-Binding Stoichiometry by UV-Vis Spectroscopy (Job's Plot)
This protocol describes the method of continuous variations to determine the stoichiometry of the metal-ligand complex.[6][7]
Objective: To determine the molar ratio in which this compound binds to a specific metal ion.
Materials:
-
This compound
-
Metal salt (e.g., FeCl₃)
-
Buffer solution (e.g., HEPES, MES, at a pH where the complex forms)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Solution Preparation:
-
Prepare equimolar stock solutions of this compound and the metal salt in the chosen buffer.
-
-
Preparation of Mixed Solutions:
-
Prepare a series of solutions with a constant total molar concentration of the ligand and metal, but with varying mole fractions of each. For example, prepare 11 solutions where the mole fraction of the ligand ranges from 0 to 1.0 in increments of 0.1. The total volume of each solution should be the same.
-
-
Spectrophotometric Measurement:
-
Allow the solutions to equilibrate for a set period.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength should be determined beforehand by scanning a solution known to contain the complex.
-
-
Data Analysis:
-
Correct the measured absorbance for the absorbance of the free ligand and metal ion at the analytical wavelength.
-
Plot the corrected absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.
-
Cellular Antioxidant Activity (CAA) Assay
This protocol is a cell-based assay to measure the antioxidant activity of a compound within a cellular environment.[4]
Objective: To evaluate the ability of this compound to scavenge intracellular reactive oxygen species (ROS).
Materials:
-
Human hepatoma (HepG2) cells or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - a peroxyl radical generator
-
Phosphate-buffered saline (PBS)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well black microplate at an appropriate density and allow them to adhere overnight.
-
-
Compound and Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and a known concentration of DCFH-DA in serum-free medium for 1 hour. Include a positive control (e.g., quercetin) and a vehicle control.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add AAPH solution to all wells (except for the negative control wells) to induce ROS production.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) × 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Plot the CAA units against the concentration of this compound to determine the EC₅₀ value.
-
Cellular Metal Uptake/Depletion Assay using Atomic Absorption Spectroscopy (AAS)
This protocol is designed to quantify the effect of a chelator on the intracellular concentration of a specific metal.[8][9]
Objective: To determine if this compound can reduce the intracellular concentration of a target metal.
Materials:
-
Adherent cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound
-
Metal salt for loading (e.g., FeCl₃ or CuCl₂)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Nitric acid (trace metal grade)
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Cell Culture and Metal Loading:
-
Culture cells to near confluency.
-
Expose the cells to a medium containing a sub-lethal concentration of the target metal for a defined period (e.g., 24 hours) to induce metal loading.
-
-
Chelator Treatment:
-
Wash the metal-loaded cells with PBS.
-
Treat the cells with various concentrations of this compound in fresh medium for a specific duration (e.g., 4, 8, or 24 hours). Include a vehicle control.
-
-
Sample Preparation:
-
Wash the cells thoroughly with ice-cold PBS to remove extracellular metal.
-
Harvest the cells by trypsinization.
-
Count the cells to normalize the metal content per cell.
-
Lyse the cells by adding concentrated nitric acid and heating.
-
-
Metal Quantification:
-
Dilute the digested cell lysates with high-purity water to a suitable volume.
-
Analyze the metal concentration in the samples using AAS or ICP-MS.
-
-
Data Analysis:
-
Calculate the intracellular metal concentration per cell or per milligram of protein.
-
Compare the metal content in chelator-treated cells to that in control cells to determine the percentage of metal depletion.
-
Metalloenzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific metalloenzyme.[10][11]
Objective: To determine if this compound can inhibit the activity of a target metalloenzyme (e.g., a matrix metalloproteinase, MMP).
Materials:
-
Purified active metalloenzyme (e.g., MMP-2)
-
Fluorogenic or chromogenic substrate for the enzyme
-
This compound
-
Known inhibitor of the enzyme (positive control, e.g., EDTA for some MMPs)
-
Assay buffer specific for the enzyme
-
96-well microplate (black or clear, depending on the substrate)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of this compound to the wells. Include a vehicle control and a positive control inhibitor.
-
Add the metalloenzyme to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate to all wells.
-
-
Measurement:
-
Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Copper complexes of nicotinic-aromatic carboxylic acids as superoxide dismutase mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc Zn Chemistry Zn2+ compounds oxidation state +2 complexes complex ions chemical reactions balanced equations Cadmium Mercury Copernicium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of binding stoichiometry by the continuous variation method: the Job plot. | Semantic Scholar [semanticscholar.org]
- 8. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of the pKa of 4,6-Dihydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxynicotinic acid is an organic compound of interest in medicinal chemistry, potentially serving as a precursor for biologically active molecules.[1][2] Its physicochemical properties, particularly its acid dissociation constant (pKa), are critical for understanding its behavior in biological systems. The pKa value influences key drug-like properties such as solubility, lipophilicity, and permeability, which in turn affect absorption, distribution, metabolism, and excretion (ADME).[3][4][5] This document provides a detailed experimental protocol for the determination of the pKa value(s) of this compound using UV-Vis spectrophotometry. This method is well-suited for compounds that possess a chromophore and can be performed with relatively small amounts of sample.[5][6]
Principle of the Method
UV-Vis spectrophotometry is a robust method for pKa determination that relies on the difference in the ultraviolet-visible absorption spectra between the protonated and deprotonated forms of a molecule.[6][7][8] By measuring the absorbance of a solution of this compound at a fixed wavelength across a range of pH values, a titration curve can be generated. The inflection point of this curve corresponds to the pKa of the ionizable group.[9][10] For molecules with multiple ionizable groups, analysis of the spectral data at different wavelengths may be necessary to resolve the individual pKa values.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₄ | [1] |
| Molecular Weight | 155.11 g/mol | [11] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination
This protocol outlines the steps for determining the pKa of this compound.
Materials and Reagents
-
This compound (purity ≥ 95%)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Potassium chloride (KCl)
-
Deionized water (Milli-Q or equivalent)
-
A series of buffer solutions with a constant ionic strength covering a wide pH range (e.g., pH 2 to 12). A universal buffer (e.g., Britton-Robinson buffer) can be prepared, or individual buffers for specific pH ranges can be used.
-
Methanol or Dimethyl sulfoxide (DMSO) (if required for initial stock solution)
Equipment
-
UV-Vis spectrophotometer (double beam or diode array)
-
Quartz cuvettes (1 cm path length)
-
Calibrated pH meter with a glass electrode
-
Analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Temperature control system for the spectrophotometer (optional, but recommended for high accuracy)
Solution Preparation
-
Ionic Strength Adjustment Solution: Prepare a 1 M solution of KCl in deionized water. This will be used to maintain a constant ionic strength in all solutions.
-
Stock Solution of this compound: Accurately weigh a small amount of this compound and dissolve it in deionized water to prepare a stock solution of approximately 1 mM. If solubility is an issue, a minimal amount of a co-solvent like methanol or DMSO can be used, keeping the final concentration of the co-solvent below 1% (v/v) in the final measurement solutions to minimize its effect on the pKa.
-
Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., from pH 2 to 12 in increments of 0.5 pH units). It is crucial to maintain a constant ionic strength (e.g., 0.1 M) across all buffer solutions by adding the appropriate amount of the KCl stock solution. The pH of each buffer should be accurately measured with a calibrated pH meter.
Experimental Workflow
References
- 1. CAS 5466-62-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 5466-62-6 [chemicalbook.com]
- 3. analiza.com [analiza.com]
- 4. analiza.com [analiza.com]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 8. pharmaguru.co [pharmaguru.co]
- 9. hi-tec.tripod.com [hi-tec.tripod.com]
- 10. ishigirl.tripod.com [ishigirl.tripod.com]
- 11. 2,6-Dihydroxynicotinic acid | C6H5NO4 | CID 135526603 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Studies of 4,6-Dihydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro cytotoxicity studies of 4,6-Dihydroxynicotinic acid. The following protocols for common cytotoxicity assays can be adapted to evaluate the potential cytotoxic effects of this compound on various cell lines.
Data Presentation
Effective evaluation of a compound's cytotoxicity involves determining key quantitative metrics, such as the half-maximal inhibitory concentration (IC50). Below is a template for summarizing the cytotoxic effects of this compound against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | [Placeholder] |
| MCF-7 | Breast Adenocarcinoma | 48 | [Placeholder] |
| HeLa | Cervical Adenocarcinoma | 48 | [Placeholder] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Placeholder] |
| HCT-116 | Colorectal Carcinoma | 48 | [Placeholder] |
Note: The IC50 values are placeholders and should be determined experimentally.
Experimental Workflow
A typical workflow for assessing the in vitro cytotoxicity of a test compound involves several key stages, from cell preparation to data analysis.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Experimental Protocols
Several assays are available to measure cell viability and cytotoxicity.[1] The choice of assay depends on the research question and the expected mechanism of cell death.[1][2] Common methods include assessing metabolic activity, membrane integrity, or ATP content.[3]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Caption: Principle of the MTT cell viability assay.
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method that measures the release of lactate dehydrogenase from damaged cells.[6] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[6][7] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of dead cells.[8]
Caption: Principle of the LDH cytotoxicity assay.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of this compound and incubate for the desired duration.
-
Set up control wells: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.[9]
-
Centrifuge the plate at 400 x g for 5 minutes.[7]
-
Carefully transfer a portion of the supernatant (e.g., 100 µL) from each well to a new 96-well plate.[2]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate.[7]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[8]
Data Analysis:
-
Subtract the absorbance of the no-cell background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Plot the percentage of cytotoxicity against the compound concentration and determine the IC50 value.
ATP (Adenosine Triphosphate) Cell Viability Assay
Principle: The ATP assay is a bioluminescent method that quantifies ATP, an indicator of metabolically active cells.[3] The assay utilizes luciferase to catalyze the reaction of luciferin and ATP, which generates a luminescent signal proportional to the amount of ATP present.[10] A decrease in ATP levels is indicative of cell death or cytotoxicity.
Caption: Principle of the ATP bioluminescence assay.
Materials:
-
Commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate as described in the previous protocols.
-
Treat the cells with serial dilutions of this compound and incubate for the desired duration.
-
Equilibrate the plate and the ATP assay reagent to room temperature before use.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).[11]
-
Mix the contents by shaking the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Luminescence of treated cells / Luminescence of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. broadpharm.com [broadpharm.com]
- 5. atcc.org [atcc.org]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. ATP cell viability assay | RE-Place [re-place.be]
- 11. ATP assay [protocols.io]
Application Notes and Protocols: Investigating the Mechanism of Action of 4,6-Dihydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxynicotinic acid, a derivative of nicotinic acid, is a molecule of interest in medicinal chemistry and pharmacology.[1] While primarily recognized as a versatile precursor for the synthesis of various biologically active heterocyclic compounds, its inherent structural features—a pyridine ring substituted with two hydroxyl groups and a carboxylic acid—suggest the potential for direct biological activity.[1][2] The presence of these functional groups hints at several possible mechanisms of action, including enzyme inhibition, antioxidant effects, and modulation of inflammatory pathways.
These application notes provide a framework for investigating the potential mechanisms of action of this compound. The protocols outlined below are designed to guide researchers in exploring its effects on key cellular processes and signaling pathways.
Hypothesized Mechanisms of Action and Experimental Approaches
Due to the limited direct research on the specific mechanism of action of this compound, the following sections propose potential avenues of investigation based on its chemical structure and the known activities of structurally related compounds.
Enzyme Inhibition
The structural similarity of this compound to various endogenous molecules suggests it could act as a competitive inhibitor for certain enzymes. Potential targets include enzymes involved in inflammation and cellular metabolism.
Hypothesis: this compound may inhibit the activity of COX-1, COX-2, and LOX enzymes, which are key players in the inflammatory cascade through the production of prostaglandins and leukotrienes.[3][4][5][6][7][8]
Experimental Protocol: In Vitro COX/LOX Inhibition Assay
This protocol is adapted from standard enzyme inhibition assay procedures.[3][4]
Materials:
-
Purified COX-1, COX-2, and 5-LOX enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Known COX/LOX inhibitors (e.g., indomethacin for COX, zileuton for LOX) as positive controls
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., colorimetric or fluorescent probe to measure prostaglandin or leukotriene production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dissolve this compound and control inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to test a range of concentrations.
-
Enzyme Preparation: Dilute the purified enzymes in the assay buffer to the desired working concentration.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank wells: Assay buffer only.
-
Control wells: Enzyme and assay buffer.
-
Positive control wells: Enzyme, assay buffer, and a known inhibitor.
-
Test wells: Enzyme, assay buffer, and varying concentrations of this compound.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate (arachidonic acid) to all wells except the blank to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at the optimal temperature.
-
Detection: Stop the reaction (if necessary, depending on the detection method) and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control wells. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) - Hypothetical Data |
| This compound | COX-1 | To be determined |
| This compound | COX-2 | To be determined |
| This compound | 5-LOX | To be determined |
| Indomethacin (Control) | COX-1/COX-2 | Known value |
| Zileuton (Control) | 5-LOX | Known value |
Workflow for Enzyme Inhibition Assay:
Antioxidant Activity
The dihydroxy substitution on the pyridine ring suggests that this compound may possess antioxidant properties by acting as a radical scavenger or a metal chelator.
Hypothesis: this compound can neutralize free radicals, thereby reducing oxidative stress.[9][10][11][12][13]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to assess antioxidant capacity.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
This compound
-
Ascorbic acid or Trolox (positive controls)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound and positive controls in methanol. Create serial dilutions.
-
Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add Test Compound: Add varying concentrations of this compound and controls to the wells. Include a control with only methanol and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Data Presentation:
| Compound | DPPH Radical Scavenging EC50 (µM) - Hypothetical Data |
| This compound | To be determined |
| Ascorbic Acid (Control) | Known value |
| Trolox (Control) | Known value |
Hypothesis: The hydroxyl and carboxyl groups of this compound can chelate metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), which are involved in the generation of reactive oxygen species via the Fenton reaction.[14][15][16][17][18]
Experimental Protocol: Ferrous Ion Chelating Assay
Materials:
-
This compound
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
EDTA (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Prepare stock solutions and serial dilutions of this compound and EDTA in methanol or water.
-
Reaction Mixture: In a 96-well plate, mix the test compound or control with a solution of FeCl₂.
-
Initiate Reaction: Add ferrozine to the mixture. Ferrozine will form a complex with any free Fe²⁺ ions, resulting in a colored product.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 562 nm).
-
Data Analysis: A lower absorbance indicates higher chelating activity. Calculate the percentage of ferrous ion chelation and the EC50 value.
Data Presentation:
| Compound | Ferrous Ion Chelating EC50 (µM) - Hypothetical Data |
| This compound | To be determined |
| EDTA (Control) | Known value |
Logical Flow for Investigating Antioxidant Properties:
Modulation of Inflammatory Signaling Pathways
Hypothesis: this compound may modulate key inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines. Derivatives of nicotinic acid have been shown to have anti-inflammatory effects.[19][20][21][22]
Experimental Protocol: In Vitro Anti-inflammatory Activity in Macrophages
Cell Line: RAW 264.7 murine macrophages or human THP-1 derived macrophages.
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM) with supplements
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
This compound
-
Dexamethasone (positive control)
-
Reagents for measuring nitric oxide (Griess reagent) and cytokines (ELISA kits for TNF-α, IL-6, etc.)
-
Reagents for Western blotting to assess protein expression (e.g., antibodies for p-p65, IκBα)
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells to confluency.
-
Pre-treat cells with various concentrations of this compound or dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure NO production using the Griess assay.
-
Cytokines: Measure the levels of TNF-α, IL-6, and other relevant cytokines in the supernatant using ELISA kits.
-
-
Analysis of Signaling Pathways (Western Blot):
-
Lyse the cells at an earlier time point (e.g., 30-60 minutes post-LPS stimulation).
-
Perform Western blot analysis to determine the levels of key signaling proteins, such as phosphorylated p65 (a subunit of NF-κB) and the degradation of IκBα.
-
Data Presentation:
| Treatment | NO Production (% of LPS control) - Hypothetical | TNF-α Release (% of LPS control) - Hypothetical | p-p65 Expression (% of LPS control) - Hypothetical |
| Control | Baseline | Baseline | Baseline |
| LPS | 100% | 100% | 100% |
| LPS + 4,6-DHNA (Low Conc.) | To be determined | To be determined | To be determined |
| LPS + 4,6-DHNA (High Conc.) | To be determined | To be determined | To be determined |
| LPS + Dexamethasone | Reduced | Reduced | Reduced |
Signaling Pathway Diagram: Hypothesized Inhibition of NF-κB Pathway
Conclusion
While this compound is primarily utilized as a synthetic intermediate, its chemical structure suggests the potential for inherent biological activity. The application notes and protocols provided here offer a comprehensive guide for researchers to systematically investigate its potential as an enzyme inhibitor, an antioxidant, and a modulator of inflammatory signaling pathways. The data generated from these studies will be crucial in elucidating the mechanism of action of this compound and determining its potential for further development as a therapeutic agent.
References
- 1. CAS 5466-62-6: this compound | CymitQuimica [cymitquimica.com]
- 2. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the cyclooxygenase inhibiting effects of six major cannabinoids isolated from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secure Verification [cherry.chem.bg.ac.rs]
- 10. researchgate.net [researchgate.net]
- 11. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidant Activity of Coumarins and Their Metal Complexes [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Polyphenols as Potential Metal Chelation Compounds Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,6-Dihydroxynicotinic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: 4,6-Dihydroxynicotinic acid is a versatile pyridine-based building block utilized in the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring hydroxyl and carboxylic acid functional groups, allows for a range of chemical transformations, making it a valuable precursor for the development of biologically active molecules. A key synthetic strategy involves the conversion of the dihydroxy derivative into a more reactive dichloro intermediate, which serves as a scaffold for the construction of complex heterocyclic systems, including potent kinase inhibitors.
Key Synthetic Transformations
The primary application of this compound in pharmaceutical synthesis involves its conversion to 4,6-dichloronicotinic acid or its ethyl ester. This transformation is crucial as the chlorine atoms act as excellent leaving groups, facilitating subsequent nucleophilic substitution reactions to build molecular complexity.
Chlorination of this compound Ethyl Ester
A common and efficient method to activate the this compound scaffold is through the chlorination of its ethyl ester derivative, ethyl 4,6-dihydroxynicotinate, using phosphorus oxychloride (POCl₃). This reaction proceeds with high efficiency, yielding ethyl 4,6-dichloronicotinate, a key intermediate for further diversification.
Caption: Chlorination of ethyl 4,6-dihydroxynicotinate using POCl₃.
Hydrolysis of Ethyl 4,6-Dichloronicotinate
The resulting ethyl 4,6-dichloronicotinate can be readily hydrolyzed to 4,6-dichloronicotinic acid. This carboxylic acid derivative is another important intermediate for the synthesis of amides and other functionalized molecules.[1]
Caption: Hydrolysis of ethyl 4,6-dichloronicotinate.
Application in the Synthesis of Kinase Inhibitors
Ethyl 4,6-dichloronicotinate is a valuable precursor in the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors.[1] These compounds are of significant interest in oncology as they can target kinases like Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[1] The synthesis involves a multi-step sequence starting from a 2-aminonicotinic acid derivative, which can be prepared from ethyl 4,6-dichloronicotinate.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,6-dichloronicotinate
Materials:
-
Ethyl 4,6-dihydroxynicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (500 mL) in a suitable reaction vessel.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully pour the residue into ice water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Ethyl 4,6-dihydroxynicotinate | [2] |
| Reagent | Phosphorus oxychloride (POCl₃) | [2] |
| Product | Ethyl 4,6-dichloronicotinate | [2] |
| Yield | 90% | [3] |
| Appearance | White to light yellow solid | [2] |
| Purity | ≥98% | [2] |
Protocol 2: Synthesis of 4,6-Dichloronicotinic acid
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Sodium hydroxide (NaOH) solution (6.25 M)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate
-
Toluene
Procedure:
-
Dissolve ethyl 4,6-dichloronicotinate (25.95 g, 118 mmol) in a 4:1:1 mixture of THF:MeOH:water (600 mL).
-
To the stirred solution, add sodium hydroxide solution (40 mL, 6.25 M).
-
After 30 minutes of reaction, acidify the mixture to pH 2 with concentrated hydrochloric acid.
-
Dilute the acidified mixture with a 1:1 solution of EtOAc:Et₂O and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the resulting off-white solid by concentrating twice from toluene to obtain the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Ethyl 4,6-dichloronicotinate | [1] |
| Product | 4,6-Dichloronicotinic acid | [1] |
| Yield | 96% | [1] |
| Appearance | White solid | [1] |
| Melting Point | 158-160 °C | [1] |
Protocol 3: General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This protocol outlines a general multi-step synthesis for pyrido[2,3-d]pyrimidine derivatives, starting from a precursor readily synthesized from ethyl 4,6-dichloronicotinate.
Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core A common strategy involves the reaction of a 2-aminonicotinic acid derivative (which can be prepared from ethyl 4,6-dichloronicotinate via nucleophilic substitution with an amine) with urea, followed by chlorination with phosphorus oxychloride (POCl₃).[4]
-
Reagents and Conditions:
-
2-aminonicotinic acid derivative (1 eq)
-
Urea (excess)
-
Heat at 160°C for 4-6 hours.
-
The resulting intermediate is then refluxed with POCl₃ at 160°C for 6 hours.[4]
-
Step 2: Functionalization of the Pyrido[2,3-d]pyrimidine Core The chlorinated intermediate can then undergo a series of nucleophilic substitution reactions to introduce various functionalities.
-
Example Reaction: React the chlorinated pyrido[2,3-d]pyrimidine intermediate with an appropriate amine (e.g., 4-fluoro-2-methoxy-5-nitroaniline) in the presence of an acid catalyst (e.g., TsOH) in a suitable solvent like ethanol at elevated temperatures (e.g., 90°C) for 3-5 hours.[4]
Quantitative Data for Exemplary Kinase Inhibitors:
| Compound ID | Target Kinase/Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 | PIM-1 Kinase | 0.0114 | [1] |
| Compound 10 | PIM-1 Kinase | 0.0172 | [1] |
| Compound 6 | PIM-1 Kinase | 0.0346 | [1] |
| Compound 11 | PIM-1 Kinase | 0.0214 | [1] |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 | [1] |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 | [1] |
| Compound 4 | HepG2 (Liver Cancer) | 1.13 | [1] |
| Compound 11 | HepG2 (Liver Cancer) | 0.99 | [1] |
| Compound B1 | EGFR L858R/T790M | 0.013 | [1] |
| Compound B1 | H1975 (Lung Cancer) | 0.087 | [1] |
Conclusion
This compound, through its conversion to the highly reactive intermediate ethyl 4,6-dichloronicotinate, provides a versatile platform for the synthesis of complex pharmaceutical intermediates. The detailed protocols and quantitative data presented herein demonstrate its utility in constructing privileged scaffolds, such as the pyrido[2,3-d]pyrimidine core, which is central to the development of potent kinase inhibitors for therapeutic applications. The strategic functionalization of these intermediates allows for the fine-tuning of biological activity, making this compound and its derivatives valuable tools for researchers and scientists in drug discovery and development.
References
LC-MS/MS method for detection of 4,6-Dihydroxynicotinic acid in biological matrices
An LC-MS/MS method provides a robust and sensitive platform for the quantification of 4,6-Dihydroxynicotinic acid in biological matrices. This application note details a comprehensive protocol for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a pyridine derivative of interest in various fields of biological research. Accurate and reliable quantification of this analyte in complex biological matrices such as plasma and urine is essential for pharmacokinetic studies, metabolism research, and potential biomarker discovery. The method described herein utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1] The protocol employs a straightforward protein precipitation step for sample clean-up, ensuring high-throughput capabilities.[2][3]
Experimental Protocols
A detailed methodology for the analysis of this compound is provided below.
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation.[2][3]
-
Aliquoting and Spiking: To 100 µL of the biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 10 µL of a suitable internal standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.[4]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Final Preparation: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
The chromatographic separation is achieved using a reversed-phase C18 column.[2][5]
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: Kinetex C18, 100 mm × 2.1 mm, 2.6 µm particle size.[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient Elution:
-
0.0-1.0 min: 5% B
-
1.0-5.0 min: Linear gradient from 5% to 95% B
-
5.0-7.0 min: Hold at 95% B
-
7.1-10.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
The mass spectrometric detection is performed in the positive ion mode using Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.[5][6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Temperature: 350°C.[5]
-
Spray Voltage: 4400 V.[5]
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Collision Gas: Argon.[5]
It is important to note that the specific SRM transitions (precursor and product ions) and collision energies for this compound and the internal standard need to be empirically determined and optimized.
Data Presentation
The following table summarizes the typical quantitative performance of the LC-MS/MS method for this compound.
| Parameter | Performance Characteristic |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Recovery (%) | 88 - 103% |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 15% |
Visualizations
The following diagrams illustrate the experimental workflow and a relevant metabolic pathway.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Bacterial degradation pathway of nicotinic acid.[7]
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The simple sample preparation procedure and the high-throughput nature of the analysis make this method well-suited for a variety of research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. organomation.com [organomation.com]
- 5. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Quality 4,6-Dihydroxynicotinic Acid Crystal Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to established and theoretical crystallization techniques for obtaining high-quality crystals of 4,6-Dihydroxynicotinic acid. Due to the limited availability of specific crystallization data for this compound, this document combines general recrystallization principles with specific protocols adapted from closely related dihydroxypyridine carboxylic acids. These protocols should be considered as a starting point for further optimization.
Introduction to Crystallization of Dihydroxynicotinic Acids
This compound is an organic compound of interest in pharmaceutical and chemical research.[1] Obtaining high-purity, crystalline material is crucial for accurate analytical characterization, determination of physicochemical properties, and for use in further synthetic steps or biological assays. Crystallization is a powerful purification technique that relies on the differential solubility of the target compound and impurities in a given solvent system.[2] Key factors influencing the quality of the resulting crystals include the choice of solvent, the rate of supersaturation, temperature, and pH.
For polar molecules like dihydroxynicotinic acids, which possess both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities, as well as hydroxyl groups capable of hydrogen bonding, pH-controlled crystallization from aqueous media and recrystallization from polar organic solvents are promising approaches.
General Principles of Recrystallization
The fundamental principle of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization.[3] The ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[4]
Key Crystallization Methods:
-
Cooling Crystallization: This is the most common method, where a saturated solution is prepared at a high temperature and then slowly cooled to induce crystal formation.[2]
-
Anti-Solvent Crystallization: This technique involves adding a second solvent (the anti-solvent) in which the target compound is insoluble to a solution of the compound, thereby inducing precipitation.[2]
-
Evaporative Crystallization: Slow evaporation of the solvent from a solution increases the concentration of the solute, leading to supersaturation and crystal growth. This method is particularly useful for obtaining single crystals for X-ray diffraction.
-
Reactive Crystallization (Precipitation): In this method, the desired compound is formed in situ through a chemical reaction and crystallizes out of the solution, often driven by a change in pH that significantly reduces its solubility.[2]
Experimental Protocols
The following protocols are adapted from methodologies used for related dihydroxypyridine carboxylic acids and represent starting points for the crystallization of this compound.
Protocol 1: pH-Controlled Reactive Crystallization from Aqueous Solution
This protocol is adapted from the synthesis and purification of 3,6-dihydroxypicolinic acid and is suitable for the final purification step after a chemical synthesis where the product is in a salt form.[5][6]
Materials:
-
Crude this compound (or its salt)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution (if starting from the free acid)
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Heating plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
If starting with a salt of this compound, dissolve the crude material in a minimal amount of deionized water at room temperature or with gentle heating (e.g., 40-50°C) to achieve complete dissolution.
-
If starting with the free acid, dissolve the crude solid in a minimal amount of 1 M NaOH solution and then add deionized water as needed.
-
-
pH Adjustment for Precipitation:
-
Slowly add 1 M HCl dropwise to the stirred solution.
-
Monitor the pH of the solution continuously.
-
A precipitate of this compound will begin to form as the solution approaches the isoelectric point of the molecule.
-
-
Inducing Crystallization:
-
Continue the addition of HCl until the pH is approximately 2-3 to ensure complete precipitation.[5]
-
Allow the suspension to stir at room temperature for 30-60 minutes to promote crystal growth and equilibration.
-
-
Isolation and Washing:
-
Cool the mixture in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two small portions of cold deionized water to remove any remaining soluble impurities and salts.
-
-
Drying:
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight.
-
Protocol 2: Cooling Recrystallization from an Organic Solvent
This protocol is a general method that can be adapted using different polar organic solvents. Methanol and Dimethylformamide (DMF) have been shown to be effective for related compounds.[7][8]
Materials:
-
Crude this compound
-
High-purity solvent (e.g., Methanol, Ethanol, or DMF)
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to near its boiling point with stirring.
-
Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.[4]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.
-
Protocol 3: Slow Evaporation for Single Crystal Growth
This method is aimed at producing high-quality single crystals suitable for X-ray crystallography.
Materials:
-
Purified this compound
-
High-purity, relatively volatile solvent (e.g., Methanol, Ethanol)
-
Small beaker or vial
-
Parafilm or aluminum foil
Procedure:
-
Prepare a Saturated Solution:
-
In a small beaker or vial, prepare a saturated or near-saturated solution of the purified this compound in the chosen solvent at room temperature. Gentle warming may be used to aid dissolution, but the final solution should be at ambient temperature.
-
-
Slow Evaporation:
-
Cover the opening of the beaker or vial with parafilm or aluminum foil.
-
Pierce a few small holes in the covering to allow for very slow evaporation of the solvent.
-
Place the container in a vibration-free location.
-
-
Crystal Growth:
-
Over a period of several days to weeks, as the solvent slowly evaporates, crystals should form.
-
-
Isolation:
-
Once suitable crystals have formed, carefully decant the remaining solvent and gently dry the crystals.
-
Data Presentation
The following tables summarize key parameters and expected outcomes for the crystallization of this compound based on the provided protocols and data for related compounds.
Table 1: Solvent Selection and Properties for Recrystallization
| Solvent | Rationale for Use | Boiling Point (°C) | Expected Solubility Profile |
| Water | High polarity, suitable for pH-controlled precipitation.[5] | 100 | Low solubility as free acid, higher as a salt. |
| Methanol | Polar protic solvent, effective for related dihydroxy-pyridines.[7] | 65 | Moderate solubility, likely increases significantly with temperature. |
| Ethanol | Common polar protic solvent for recrystallization of nicotinic acid derivatives. | 78 | Similar to methanol, good for cooling crystallization. |
| DMF | High-boiling polar aprotic solvent, used for less soluble compounds.[8] | 153 | Likely a good solvent, may require an anti-solvent for precipitation. |
Table 2: Summary of Crystallization Protocols and Expected Crystal Quality
| Protocol | Method | Key Parameters | Expected Crystal Quality |
| 1 | Reactive Crystallization | pH adjustment (to ~2-3), aqueous medium | Fine to microcrystalline powder, high purity |
| 2 | Cooling Recrystallization | Slow cooling rate, choice of organic solvent | Well-formed crystals, good for general use |
| 3 | Slow Evaporation | Slow solvent evaporation rate, vibration-free environment | High-quality single crystals for X-ray analysis |
Visualizations
The following diagrams illustrate the workflow and logical relationships in the crystallization process.
Caption: General workflow for the recrystallization of this compound.
Caption: Key parameters influencing the quality of this compound crystals.
References
- 1. This compound | 5466-62-6 [chemicalbook.com]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Synthesis and Crystal Structures of 3,6-Dihydroxypicolinic Acid and" by Edward J. Behrman and Sean R. Parkin [uknowledge.uky.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 4,6-Dihydroxynicotinic acid synthesis
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering low yields and other issues during the synthesis of 4,6-dihydroxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the initial points to check in case of low yield?
A common and accessible route for synthesizing dihydroxypyridine carboxylic acids is the reaction of citric acid with an ammonia source, such as urea, often under hydrothermal or high-temperature solvent conditions.[1][2] This method is used for the synthesis of the isomeric citrazinic acid and can be adapted for this compound.
If you are experiencing low yields, the first step is a systematic review of your starting materials and reaction setup.
Troubleshooting Workflow for Initial Assessment
Caption: General troubleshooting workflow for low yield synthesis.
Q2: I am attempting a synthesis from citric acid and urea and getting a dark, tarry mixture with very little product. What is causing this?
The formation of dark, insoluble byproducts is a common issue in this type of condensation reaction, often caused by thermal decomposition at excessively high temperatures or prolonged reaction times.[2]
Potential Causes and Solutions:
-
Localized Overheating: The reaction is sensitive to temperature. Hot spots in the reaction vessel can cause the starting materials or intermediates to decompose, leading to polymerization and tar formation.
-
Solution: Use a high-boiling, inert solvent like ethylene glycol to ensure even heat distribution.[2] Employ vigorous mechanical stirring and a temperature-controlled heating mantle or oil bath.
-
-
Incorrect Temperature Profile: The reaction requires a specific temperature range to proceed efficiently. Temperatures that are too high can favor side reactions over the desired cyclization.
-
Impure Starting Materials: Impurities in citric acid or urea can act as catalysts for decomposition pathways.
-
Solution: Use high-purity reagents. Ensure the citric acid is free of metal contaminants.
-
Table 1: Effect of Reaction Parameters on Yield and Byproduct Formation
| Parameter | Sub-optimal Condition | Potential Outcome | Recommended Action |
|---|---|---|---|
| Temperature | > 200°C (hydrothermal) | Increased tar formation, decomposition of product. | Maintain temperature between 160-200°C.[1] |
| Reactant Ratio | Significant excess of urea | May lead to side reactions and complex purification. | Use a moderate excess of urea (e.g., 2-4 molar equivalents).[1] |
| Reaction Time | Excessively long (> 6 hours) | Product degradation, increased byproduct formation. | Optimize reaction time; monitor if possible. A 2-6 hour window is typical.[1] |
| Heating Method | Direct flame / rapid heating | Localized overheating, poor control, tarring. | Use an oil bath or temperature-controlled mantle with vigorous stirring. |
Q3: My product won't precipitate upon acidification, or the isolated solid is very impure. How can I improve the work-up and purification?
Proper work-up is critical for isolating this compound, which is an amphoteric molecule with pH-dependent solubility.
Troubleshooting Work-up and Purification:
-
Incomplete Precipitation: The product precipitates from the aqueous reaction mixture upon acidification. If precipitation is poor, it is likely due to incorrect pH or insufficient cooling.
-
Solution: After cooling the reaction mixture, add acid (e.g., sulfuric or hydrochloric acid) dropwise while vigorously stirring until the pH is between 2 and 3.[1] Check the pH with a calibrated meter. Allow the mixture to stand in an ice bath for at least an hour to maximize crystallization.
-
-
Product Lost in Filtrate: The product has some solubility in water, especially if the volume is large or the solution is not sufficiently cooled.
-
Solution: Minimize the amount of water used during the reaction and work-up. Ensure the mixture is thoroughly chilled before filtration. Wash the collected solid with minimal amounts of cold deionized water.
-
-
Impure Product: If the isolated solid is discolored or has a low melting point, it may be contaminated with starting materials or side products.
-
Solution: Recrystallization is an effective purification method. While specific solvents for this compound are not widely reported, a common technique for similar polar, hydrogen-bonding molecules is recrystallization from hot water or aqueous acetic acid.[3]
-
Proposed Synthesis and Purification Pathway
Caption: Key stages of the proposed synthesis and purification process.
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted Hydrothermal Method)
This protocol is adapted from a patented procedure for the synthesis of the isomeric citrazinic acid.[1]
-
Mixing: In a 100 mL Teflon-lined stainless steel autoclave, dissolve citric acid (e.g., 1.22 g, 5.8 mmol) and urea (e.g., 1.39 g, 23.1 mmol) in 60 mL of deionized water.
-
Sonication: Sonicate the mixture for 10 minutes to ensure it is fully dissolved and homogenous.[1]
-
Reaction: Seal the autoclave and place it in a preheated oven at 185°C. Maintain this temperature for 2-4 hours.[1]
-
Cooling: Turn off the oven and allow the autoclave to cool completely to room temperature (caution: do not open while hot). The resulting solution will likely be dark green or brown.
-
Precipitation: Transfer the solution to a beaker placed in a water bath to manage temperature. While magnetically stirring, slowly add concentrated sulfuric acid dropwise until the solution's pH reaches 2-3. A yellow solid should precipitate.[1]
-
Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the collected precipitate with two small portions of cold deionized water.
-
Drying: Dry the yellow solid in a vacuum oven to obtain the final product.
Note: This reaction generates pressure. Ensure your equipment is rated for the temperatures and pressures involved and always use appropriate personal protective equipment (PPE), including a blast shield.
References
Optimizing HPLC Peak Resolution for 4,6-Dihydroxynicotinic Acid: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) peak resolution for 4,6-Dihydroxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound in reversed-phase HPLC?
A: Poor peak resolution for polar acidic compounds like 4,6-Dihydroxynicottinic acid in reversed-phase HPLC typically stems from several factors:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase significantly influences the ionization state of the analyte.[1][2][3][4][5] If the pH is close to the pKa of the carboxylic acid and hydroxyl groups, both ionized and non-ionized forms of the molecule can exist, leading to peak broadening or splitting.[4]
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing peak tailing.[1][6][7]
-
Suboptimal Mobile Phase Composition: An incorrect ratio of organic modifier to aqueous buffer can lead to either insufficient retention or excessive peak broadening.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.[8]
-
Extra-column Effects: Excessive tubing length or dead volume within the HPLC system can contribute to peak broadening.[1]
Q2: How does mobile phase pH affect the retention and peak shape of this compound?
A: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[2][3][4][5]
-
Low pH (Acidic Mobile Phase): At a pH well below the pKa of the carboxylic acid group, the molecule will be in its neutral, protonated form. This increases its hydrophobicity, leading to stronger retention on a reversed-phase column and often results in sharper, more symmetrical peaks.[2]
-
High pH (Basic Mobile Phase): At a pH above the pKa values of the hydroxyl and carboxylic acid groups, the molecule will be in its ionized, anionic form. This decreases its hydrophobicity, leading to weaker retention.
-
pH near pKa: Operating near the pKa of the analyte can lead to the co-existence of both ionized and non-ionized forms, resulting in peak broadening, splitting, or tailing.[4]
Q3: What type of HPLC column is most suitable for the analysis of this compound?
A: For a polar compound like this compound, several column chemistries can be effective:
-
Reversed-Phase C18 or C8: These are common starting points. A highly end-capped column is recommended to minimize interactions with residual silanol groups.[6]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for polar analytes by providing alternative interactions and shielding residual silanols.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of very polar compounds and can provide excellent separation.
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics and can offer unique selectivity for polar and ionizable compounds.
Q4: What are some strategies to troubleshoot peak tailing for this compound?
A: Peak tailing is a common issue when analyzing polar compounds.[6][7][9] Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of the carboxylic acid and silanol groups, reducing secondary interactions.[6]
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns with thorough end-capping have fewer active silanol sites.[6]
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.
-
Reduce Sample Load: Injecting a smaller amount of sample can prevent column overload, which can cause peak tailing.[8]
-
Check for Column Contamination: A contaminated guard column or analytical column can lead to peak tailing. Flushing the column with a strong solvent may help.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution
Poor resolution between the this compound peak and other components in the sample is a frequent challenge.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Quantitative Data for Troubleshooting Poor Resolution:
| Parameter | Initial Condition (Example) | Modified Condition | Expected Outcome on Resolution |
| Mobile Phase pH | 4.5 | 2.7 | Increased retention and improved peak shape for acidic analytes. |
| Organic Modifier | 20% Methanol | 20% Acetonitrile | Change in selectivity, potentially resolving co-eluting peaks. |
| Column Length | 150 mm | 250 mm | Increased efficiency and resolution, but longer run time. |
| Particle Size | 5 µm | 3 µm | Increased efficiency and resolution, but higher backpressure. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Increased efficiency and resolution, but longer run time. |
| Gradient Slope | 5-95% B in 10 min | 5-95% B in 20 min | Shallower gradient can improve resolution of closely eluting peaks. |
Issue 2: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge.[7][10]
Troubleshooting Workflow:
Caption: A decision tree for diagnosing the cause of HPLC peak tailing.
Quantitative Data for Troubleshooting Peak Tailing:
| Parameter | Initial Condition (Example) | Modified Condition | Expected Outcome on Tailing Factor (Tf) |
| Mobile Phase pH | 5.0 | 2.5 (with 0.1% Formic Acid) | Tf decreases from >1.5 to ~1.1 |
| Column Type | Standard C18 | High-purity, end-capped C18 | Tf decreases due to fewer silanol interactions. |
| Sample Concentration | 100 µg/mL | 10 µg/mL | Tf may decrease if tailing was due to mass overload. |
| Guard Column | Not used | Guard column installed | Can reduce tailing if caused by column contamination. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably with high-purity silica and end-capping.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 95% B (column wash)
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% A: 5% B). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: HILIC Method for this compound
This protocol is an alternative for improved retention of the highly polar this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: HILIC column (e.g., bare silica or amide-bonded phase, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: 95% to 70% B
-
15-17 min: 70% to 5% B (column wash)
-
17-19 min: 5% B
-
19-20 min: 5% to 95% B
-
20-25 min: 95% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 90% Acetonitrile / 10% Water) to ensure compatibility with the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.
Experimental Workflow Diagram:
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 10. benchchem.com [benchchem.com]
Identifying and removing byproducts in 4,6-Dihydroxynicotinic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dihydroxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: While various synthetic strategies can be envisioned, a common approach involves the use of malonic acid derivatives. For instance, a plausible route is the reaction of diethyl malonate with a suitable C3 synthon followed by cyclization and hydrolysis. Another potential pathway could involve the enzymatic hydroxylation of a nicotinic acid precursor.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: The formation of byproducts is highly dependent on the specific synthetic route employed. In syntheses involving the condensation of diethyl malonate, potential byproducts could include incompletely hydrolyzed ester intermediates (e.g., ethyl 4,6-dihydroxynicotinate), products of side reactions like self-condensation of the starting materials, or decarboxylated species. Incomplete cyclization can also lead to open-chain intermediates as impurities.
Q3: How can I identify the main product and byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for accurate identification. High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can separate the main product from impurities. Further characterization can be achieved by collecting fractions and analyzing them using Mass Spectrometry (MS) to determine molecular weights and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structures of the compounds.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if appropriate for the specific protocol. |
| Suboptimal reaction conditions | Systematically vary reaction parameters such as temperature, solvent, and catalyst concentration to optimize for the highest yield of the desired product. |
| Degradation of the product | This compound may be susceptible to degradation under harsh reaction or workup conditions. Employ milder reagents and conditions where possible. |
| Loss during workup and purification | Minimize losses by optimizing extraction and purification procedures. For example, ensure the pH is appropriately adjusted during aqueous extractions to maximize the partitioning of the product. |
Issue 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Side reactions | Adjust reaction conditions (e.g., temperature, stoichiometry of reactants) to disfavor the formation of byproducts. |
| Ineffective purification | Employ appropriate purification techniques. Recrystallization from a suitable solvent system is often effective for crystalline solids.[1] Column chromatography may be necessary for complex mixtures or non-crystalline products. |
| Contaminated starting materials | Ensure the purity of all starting materials and reagents before use. |
Experimental Protocols
General Recrystallization Protocol for Purification
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[1]
-
Solvent Selection: Choose a solvent in which the this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Water or aqueous-organic mixtures are often good starting points for polar molecules.[1][2]
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
| Parameter | Recommendation |
| Column | A reversed-phase C18 column is a common starting point for the separation of polar organic molecules. |
| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol. |
| Detection | UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 210-280 nm). |
| Standard Preparation | Prepare a standard solution of purified this compound to determine its retention time and for quantitative analysis. |
Visualizations
References
Improving the stability of 4,6-Dihydroxynicotinic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 4,6-Dihydroxynicotinic acid in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical features of this compound that influence its stability?
A1: this compound is a derivative of nicotinic acid with two hydroxyl groups on the pyridine ring.[1] Its stability is primarily influenced by:
-
Tautomerism: Hydroxypyridines, like this compound, can exist in equilibrium with their pyridone tautomers.[2][3] This tautomerism can affect the compound's reactivity, solubility, and susceptibility to degradation. The pyridone form is often favored in both solution and the solid state due to intermolecular hydrogen bonding.[2]
-
Phenolic Hydroxyl Groups: The presence of hydroxyl groups makes the molecule susceptible to oxidation, especially in the presence of light, oxygen, and metal ions.[1][4]
-
Carboxylic Acid Group: The carboxylic acid moiety can participate in reactions such as esterification and decarboxylation, particularly under certain pH and temperature conditions.[1]
-
pH-dependent Ionization: The carboxylic acid and hydroxyl groups can ionize depending on the pH of the solution, which can significantly alter the molecule's stability and degradation pathways.[5]
Q2: My this compound solution is changing color. What is the likely cause?
A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to oxidation of the phenolic hydroxyl groups on the pyridine ring.[4] Phenolic compounds are prone to forming colored quinone-type structures upon oxidation. This process can be accelerated by exposure to light, oxygen, and trace metal ions.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of a solution can significantly impact the stability of this compound. While specific data for this compound is limited, the stability of structurally similar dihydropyridine derivatives is known to be pH-dependent.[5] For instance, some dihydropyridines show greater stability in slightly acidic conditions (around pH 5).[5] It is crucial to perform stability studies at different pH values to determine the optimal range for your specific application.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with a dihydropyridine ring are notoriously photosensitive.[5][6] Exposure to light, particularly UV light, can lead to oxidation and aromatization of the dihydropyridine ring, resulting in the formation of the corresponding pyridine derivative and a loss of biological activity.[5] Therefore, it is critical to protect solutions of this compound from light.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of potency or inconsistent results. | Light-induced degradation. | 1. Work in a dark room or under amber/red light. 2. Use amber-colored glassware or vials wrapped in aluminum foil. 3. Prepare solutions fresh before each experiment. |
| Precipitation of the compound from solution. | Poor solubility or pH-dependent solubility. | 1. Determine the optimal pH for solubility and stability through experimentation. 2. Consider using a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution before diluting in an aqueous buffer. 3. For formulation development, explore the use of solubilizing agents like nonionic surfactants (e.g., Polysorbate 20).[6] |
| Solution discoloration (yellowing/browning). | Oxidation of the phenolic groups. | 1. Deoxygenate your solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution. 2. Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation. 3. Store solutions at low temperatures (2-8 °C) to slow down the oxidation rate. |
| Formation of unknown peaks in HPLC analysis. | Chemical degradation (hydrolysis, oxidation, decarboxylation). | 1. Conduct forced degradation studies (acid, base, peroxide, heat, light) to identify potential degradation products. 2. Use a stability-indicating analytical method (e.g., a gradient HPLC method) that can separate the parent compound from its degradants. 3. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₄ | [1][7][8] |
| Molecular Weight | 155.11 g/mol | [1][7][8] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Synonyms | 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid, 4,6-Dihydroxypyridine-3-carboxylic acid | [7] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
Objective: To perform a preliminary assessment of the stability of this compound under different conditions (pH, light, and temperature).
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
Amber and clear glass vials
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other suitable mobile phase modifier
Methodology:
-
Solution Preparation: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO). b. Dilute the stock solution to a final concentration (e.g., 100 µg/mL) in each of the different pH buffers.
-
Incubation Conditions: a. For each pH, dispense the solution into three sets of vials:
- Set 1: Clear vials exposed to ambient light and temperature.
- Set 2: Amber vials protected from light at ambient temperature.
- Set 3: Amber vials protected from light at an elevated temperature (e.g., 40 °C).
-
Time Points: a. Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, 24, and 48 hours).
-
HPLC Analysis: a. At each time point, inject an aliquot of each sample into the HPLC system. b. Use a suitable gradient method to separate the parent compound from any potential degradation products (e.g., a gradient of water with 0.1% formic acid and acetonitrile). c. Monitor the peak area of the this compound peak at a suitable UV wavelength.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration. b. Plot the percentage remaining versus time for each condition to assess the stability profile.
Visualizations
Caption: Potential tautomeric forms of this compound.
Caption: A logical workflow for troubleshooting stability issues.
Caption: A general workflow for conducting a stability study.
References
- 1. CAS 5466-62-6: this compound | CymitQuimica [cymitquimica.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. benchchem.com [benchchem.com]
- 6. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acid, 4,6-dihydroxy- | C6H5NO4 | CID 54676839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
Common challenges in the characterization of dihydroxynicotinic acids
Welcome to the technical support center for the characterization of dihydroxynicotinic acids. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with dihydroxynicotinic acids.
Problem: Inconsistent Spectroscopic Data (NMR, IR)
Question: Why am I observing batch-to-batch variability or unexpected peaks in my NMR or IR spectra for the same dihydroxynicotinic acid isomer?
Answer: This is a common challenge and can often be attributed to tautomerism and polymorphism.
-
Tautomerism: Dihydroxynicotinic acids can exist in equilibrium between different tautomeric forms (e.g., hydroxy-pyridine and oxo-pyridone forms). The dominant tautomer can be influenced by the solvent, pH, and temperature, leading to different spectroscopic signatures. For instance, in the solid state, the oxo tautomer may be favored, while the hydroxy form might be more prevalent in certain solutions.[1][2]
-
Polymorphism: These compounds are known to exhibit polymorphism, meaning they can crystallize in different solid-state forms with distinct molecular packing.[2] Each polymorph can yield a different IR spectrum and may have different dissolution properties, which could affect solution-state NMR results if dissolution is incomplete or slow.
Troubleshooting Steps:
-
Verify Solid Form: Use a technique like Powder X-Ray Diffraction (PXRD) to check for polymorphism in your starting material. Compare the PXRD pattern of different batches.
-
Standardize Sample Preparation: Ensure your sample preparation protocol for spectroscopic analysis is consistent. For NMR, use the same solvent and ensure complete dissolution. Due to low solubility in some common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice.[3]
-
Control pH: The pH of the solution can significantly influence which species is present. Consider buffering your sample if you are working in an aqueous medium.
-
Temperature Control: Record the temperature at which spectra are acquired, as tautomeric equilibrium can be temperature-dependent.
Problem: Poor Chromatographic Peak Shape or Resolution in HPLC
Question: My HPLC analysis of a dihydroxynicotinic acid is showing tailing peaks, poor resolution between isomers, or inconsistent retention times. What can I do to improve this?
Answer: Poor chromatography can be caused by a number of factors, including secondary interactions with the stationary phase, inappropriate mobile phase conditions, or sample solubility issues.
Troubleshooting Steps:
-
Mobile Phase pH: The ionization state of dihydroxynicotinic acids is pH-dependent. Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid group to ensure it is fully protonated and reduce peak tailing. Adding an acid like phosphoric acid or formic acid to the mobile phase is common practice.[4] For MS compatibility, formic acid is preferred.[4]
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Increasing the organic solvent concentration will generally decrease the retention time.
-
Column Choice: A standard C18 column is often a good starting point.[4][5] However, if you continue to have issues, consider a column with a different stationary phase or one designed for polar compounds.
-
Sample Diluent: Dissolve your sample in the mobile phase to avoid peak distortion. If the sample is not soluble in the mobile phase, use a solvent that is as close in composition as possible and inject a smaller volume.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and reduce viscosity, but be mindful of the potential for sample degradation.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the crystallization of dihydroxynicotinic acids?
A1: The most significant challenge is controlling polymorphism, which is highly dependent on the pH of the crystallization medium.[6][7] Crystallization of the same isomer under slightly different pH conditions can result in a wide variety of solid forms, from single crystals to microcrystalline powders or even amorphous solids.[6][7] This makes obtaining a consistent and specific crystal form challenging.
Q2: Are dihydroxynicotinic acids soluble in common organic solvents?
A2: The solubility of dihydroxynicotinic acid isomers varies. They generally have limited solubility in many organic solvents but are more soluble in polar protic solvents like water and ethanol, and aprotic solvents like DMSO.[8][9] The solubility is also temperature-dependent. For example, 4-hydroxynicotinic acid is significantly more soluble in water than other isomers.[8] Intramolecular hydrogen bonding can also influence solubility.[8]
Q3: How can I confirm the structure of my dihydroxynicotinic acid derivative?
A3: A combination of analytical techniques is recommended for unambiguous structure confirmation:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. Both LC-MS and GC-MS (often after derivatization) can be used.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the atoms in the molecule.[13][14] 2D NMR techniques like HSQC can further aid in assignments.[14]
-
Infrared (IR) Spectroscopy: Helps to identify functional groups and can be used to distinguish between tautomers (e.g., C=O stretch in the oxo form).[1]
-
Single-Crystal X-ray Diffraction: If a suitable crystal can be obtained, this technique provides the definitive molecular structure and solid-state conformation.
Q4: Are there stability concerns I should be aware of when working with dihydroxynicotinic acids?
A4: While specific degradation pathways for dihydroxynicotinic acids are not extensively detailed in the provided results, related phenolic compounds like hydroxycinnamic acids are known to degrade over time, a process that can be accelerated by elevated temperatures and exposure to light.[15] Degradation can involve decarboxylation or oxidation.[16] It is advisable to store dihydroxynicotinic acids in a cool, dark, and dry place. For solutions, especially in aqueous buffers, it is best to prepare them fresh.
Quantitative Data
Solubility of Hydroxynicotinic Acid Isomers
The following table summarizes the solubility of different hydroxynicotinic acid isomers in water and ethanol at 293 K (20°C). This data can be used as a reference for designing crystallization experiments or preparing solutions for analysis.
| Isomer | Solubility in Water (g/kg of solvent) | Solubility in Ethanol (g/kg of solvent) | Reference |
| 2-Hydroxynicotinic Acid | > 5-Hydroxynicotinic Acid / 6-Hydroxynicotinic Acid | ~ 4-Hydroxynicotinic Acid | [8] |
| 4-Hydroxynicotinic Acid | Significantly higher than other isomers | ~ 2-Hydroxynicotinic Acid | [8] |
| 5-Hydroxynicotinic Acid | ~ 6-Hydroxynicotinic Acid | < 2-Hydroxynicotinic Acid / 4-Hydroxynicotinic Acid | [8] |
| 6-Hydroxynicotinic Acid | ~ 5-Hydroxynicotinic Acid | < 5-Hydroxynicotinic Acid | [8] |
Note: The search results provided a qualitative trend for solubility rather than precise quantitative values in a single table. The trend in water is 4HNA >> 2HNA > 5HNA ≈ 6HNA, and in ethanol, it is 2HNA ≈ 4HNA > 5HNA > 6HNA.[8]
Experimental Protocols
General Protocol for HPLC Analysis of Dihydroxynicotinic Acids
This protocol is a starting point and may require optimization for your specific isomer and system.
-
Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and increase linearly to a higher percentage (e.g., 90-95%) over 10-20 minutes to elute the compound. A typical starting point could be a 90/10 mixture of acetonitrile/water with 0.01% acetic acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.
Visualizations
Caption: Troubleshooting decision tree for inconsistent characterization data.
Caption: Experimental workflow for polymorph screening of dihydroxynicotinic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxynicotinic acid | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 10. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-Hydroxynicotinic acid, 2TBDMS derivative [webbook.nist.gov]
- 12. 6-Hydroxynicotinic acid, 2TMS derivative [webbook.nist.gov]
- 13. 2-Hydroxynicotinic acid(609-71-2) 1H NMR spectrum [chemicalbook.com]
- 14. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
4,6-Dihydroxynicotinic acid degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways and experimental handling of 4,6-dihydroxynicotinic acid and related hydroxylated nicotinic acid compounds.
Section 1: Degradation Pathways - Frequently Asked Questions
This section addresses the known metabolic pathways involving hydroxylated nicotinic acids, which are crucial for understanding potential biological degradation.
Q1: What is the primary known degradation pathway for hydroxylated nicotinic acids?
The most well-characterized degradation pathway involves the breakdown of nicotinic acid by aerobic bacteria, such as Pseudomonas and Bacillus species. In this pathway, nicotinic acid is first hydroxylated to form 6-hydroxynicotinic acid (6-HNA). This intermediate is a key branching point for further degradation.
One major route involves the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC), a flavin-dependent monooxygenase.[1][2][3] This enzyme catalyzes the decarboxylative hydroxylation of 6-HNA to produce 2,5-dihydroxypyridine (2,5-DHP).[2][3] Subsequently, the 2,5-DHP ring is cleaved by a dioxygenase, leading to intermediates that eventually enter central metabolism, such as fumaric acid.[4]
Another documented step is the conversion of 6-hydroxynicotinate to 2,6-dihydroxynicotinate by the enzyme 6-hydroxynicotinate dehydrogenase.[5]
Q2: Which specific enzymes are critical in these degradation pathways?
Several key enzymes have been identified and characterized:
-
Nicotinate Dehydrogenase (NDHase): Also known as nicotinic acid hydroxylase, this enzyme catalyzes the initial hydroxylation of nicotinic acid to 6-hydroxynicotinic acid.[6]
-
6-Hydroxynicotinate 3-Monooxygenase (NicC): A bacterial enzyme that performs a unique decarboxylative hydroxylation, converting 6-HNA into 2,5-dihydroxypyridine (2,5-DHP) and, to a lesser extent, 2,6-dihydroxypyridine (2,6-DHP).[1][7]
-
6-Hydroxynicotinate Dehydrogenase: A molybdoenzyme found in Bacillus niacini that converts 6-hydroxynicotinate to 2,6-dihydroxynicotinate.[5]
-
2,5-DHP 5,6-dioxygenase (NaaD): This enzyme is responsible for the critical ring-cleavage step of 2,5-DHP, a key intermediate in the degradation of many pyridine derivatives.[4]
Section 2: Troubleshooting Experimental Issues
This section provides a systematic approach to identifying and resolving common problems encountered during experiments involving this compound.
Q1: My experimental results are inconsistent or show a low yield. What are the potential causes?
Inconsistent results or low yields often point to compound instability. The primary factors affecting the stability of organic compounds, including hydroxylated nicotinic acids, are exposure to heat, light, extreme pH, and oxidizing conditions.[8] It is also possible that the product was lost during the workup or isolation phase.[9]
Q2: I suspect my compound is degrading. How can I confirm this?
The most direct way to confirm degradation is through analytical chromatography.
-
Method: Use High-Performance Liquid Chromatography (HPLC) to analyze your sample over time.
-
Procedure: Inject a freshly prepared sample to establish a baseline chromatogram and retention time for the pure compound. Then, inject samples taken at different time points from your experiment or from a stability study.
-
Confirmation: The appearance of new peaks alongside a decrease in the area of the main compound peak is a clear indicator of degradation.[10][11]
Q3: My compound appears stable during the reaction but is lost after work-up. What should I check?
If the compound degrades during work-up, it may be sensitive to the conditions used for extraction or purification.
-
Acid/Base Sensitivity: The compound may not tolerate exposure to acidic or basic solutions used during quenching or extraction.[9] You can test this by treating a small sample with the acid or base and analyzing it by TLC or HPLC.
-
Aqueous Solubility: Your product might be more soluble in the aqueous layer than expected. Always check the aqueous layer for your product before discarding it.[9]
-
Adsorption: The compound may adsorb onto filtration media like silica gel or celite. If you performed a filtration step, try suspending the filter medium in an appropriate solvent and analyzing the liquid.[9]
Section 3: Prevention of Degradation
Proactive measures can significantly improve the stability and reproducibility of your experiments.
Q1: What are the primary factors that cause degradation?
The stability of a compound is influenced by several environmental factors:
-
pH: Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[10] For related compounds, a slightly acidic pH may improve stability.[10]
-
Temperature: High temperatures accelerate the rate of most chemical degradation reactions.[8]
-
Light: Exposure to UV or visible light can cause photodegradation.[8][10]
-
Oxygen: As unsaturated compounds, they can be susceptible to direct oxidation or enzyme-catalyzed oxidation.[12][13] The presence of trace metal impurities can also catalyze oxidation.[13]
-
Hydrolysis: The presence of water can lead to the hydrolysis of functional groups, especially in non-neutral pH conditions.[8]
Q2: What are the recommended storage conditions?
Proper storage is critical for maintaining compound integrity. While specific data for this compound is not available, general guidelines for related compounds can be followed.
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Long-term (Years) |
| 4°C | Mid-term (Months to Years) | |
| In Anhydrous Solvent | -80°C | Long-term (Months) |
| (e.g., DMSO) | -20°C | Short-term (Weeks to a Month) |
| Data extrapolated from guidelines for similar heterocyclic and phenolic compounds.[10] |
Q3: How can I minimize degradation during experiments?
-
Control Temperature: Avoid high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible time.
-
Protect from Light: Work with light-sensitive compounds in a fume hood with the light off or use amber-colored glassware and vials.[8][10]
-
Maintain Optimal pH: Use buffered solutions to maintain a stable pH, avoiding strongly acidic or basic conditions unless required by the reaction.[10]
-
Prevent Oxidation: If oxidative degradation is a concern, consider degassing solvents or running reactions under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may also be beneficial if compatible with the experiment.[10]
-
Handle Stock Solutions Properly: Prepare concentrated stock solutions in a high-quality anhydrous solvent like DMSO.[14] Aliquot these solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]
Section 4: Key Experimental Data & Protocols
This section provides relevant quantitative data and standardized protocols to guide your experimental design.
Data Tables
Table 1: Steady-State Kinetic Parameters for NicC Variant H47Q with 6-HNA
| Parameter | Value |
|---|---|
| Vmax/[E] | 0.86 ± 0.08 s-1 |
| KM (6-HNA) | 2 ± 1 µM |
| Ki (6-HNA) | 0.28 ± 0.07 mM |
| KM (NADH) | 18 ± 3 µM |
Data from a study on a variant of 6-hydroxynicotinate 3-monooxygenase (NicC), demonstrating substrate inhibition.[1]
Table 2: Example Degradation Rate of a Related Compound in Aqueous Solution
| Compound | Storage Conditions | Degradation Product | Degradation Rate |
|---|---|---|---|
| Methylnicotinate (1 M) | 4°C, Aqueous Solution | Nicotinic Acid | ~0.54% per year |
This data illustrates the slow hydrolysis of a related ester in a chilled aqueous solution.[11]
Experimental Protocols
Protocol 1: General Method for Assessing Compound Stability by HPLC
-
Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 10 mM) in a suitable anhydrous solvent (e.g., DMSO).
-
Sample Incubation: Dilute the stock solution to a final experimental concentration (e.g., 100 µM) in the buffer or medium you wish to test (e.g., phosphate-buffered saline at pH 7.4, cell culture medium).
-
Time Points: Immediately after preparation (T=0), take an aliquot for HPLC analysis. Incubate the remaining solution under the desired test conditions (e.g., 37°C, protected from light).
-
Analysis: Collect aliquots at various time points (e.g., 1, 4, 8, 24 hours). Analyze all samples by HPLC using a suitable column and mobile phase that provides good separation of the parent compound from potential degradants.
-
Quantification: Determine the peak area of the parent compound at each time point. A decrease in peak area over time indicates degradation. The appearance of new peaks should also be noted. Plot the percentage of the remaining parent compound versus time to determine the degradation rate.
Protocol 2: Example Enzyme Activity Assay for 6-Hydroxynicotinate 3-Monooxygenase (NicC)
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) in a quartz cuvette.
-
Components: The mixture should contain the substrate, 6-hydroxynicotinic acid (6-HNA), and the cofactor, NADH.
-
Initiation: Start the reaction by adding a known amount of purified NicC enzyme to the reaction mixture.
-
Monitoring: Monitor the reaction by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. This is a continuous spectrophotometric assay.
-
Calculation: Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1) to calculate the rate of NADH consumption, which is equivalent to the rate of the enzyme-catalyzed reaction.
-
Controls: Run control reactions without the enzyme and without the substrate (6-HNA) to account for any non-enzymatic NADH oxidation or background absorbance changes.
References
- 1. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC 1.17.3.3 [iubmb.qmul.ac.uk]
- 6. Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anthocyanins: Factors Affecting Their Stability and Degradation | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Overcoming poor solubility of 4,6-Dihydroxynicotinic acid in assays
Welcome to the technical support center for 4,6-Dihydroxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the common experimental challenge of its poor solubility.
Introduction to the Solubility Challenge
This compound, like many heterocyclic organic compounds, can exhibit limited solubility in aqueous solutions, a common issue for a significant percentage of active pharmaceutical ingredients (APIs) in development. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable results in various biological assays. This guide provides a series of troubleshooting steps and protocols to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new experiment. What is the recommended initial procedure for dissolving this compound for an in vitro assay?
A1: The most effective initial strategy is to first prepare a high-concentration stock solution in a suitable organic solvent. This allows you to dissolve the compound completely before introducing it into your aqueous assay medium in a small volume.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a standard first choice due to its ability to dissolve a wide range of polar and non-polar compounds. Other potential solvents include ethanol, methanol, or Dimethylformamide (DMF).
-
Workflow: The general workflow involves creating the stock solution, then diluting it into your final aqueous buffer or medium. If precipitation occurs upon dilution, proceed to the troubleshooting steps outlined below.
Caption: Workflow for solubilizing this compound.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A2: This is a common issue called "precipitation upon dilution" and occurs when the compound's solubility limit is exceeded in the final aqueous medium. The organic solvent from the stock is diluted, reducing its ability to keep the compound dissolved. Here are several strategies to address this, which should be tested systematically:
-
pH Adjustment: The solubility of ionizable compounds is highly pH-dependent. As a carboxylic acid, this compound is expected to be significantly more soluble in its deprotonated (salt) form. Increasing the pH of your aqueous buffer (e.g., to pH 7.4 or higher) will shift the equilibrium towards the more soluble anionic form.
-
Use a Co-solvent: Maintain a small percentage of the organic solvent in the final assay medium. For most cell-based assays, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated and can be sufficient to maintain solubility.
-
Lower the Final Concentration: The most direct solution is to reduce the final working concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Salt Formation: Using a pre-formed salt of this compound (e.g., a sodium or potassium salt) can dramatically increase its aqueous solubility from the start.
-
Sonication/Warming: After dilution, brief sonication or gentle warming of the final solution can help redissolve fine precipitates. Always ensure the compound is stable at higher temperatures before applying heat.
Data & Protocols
Quantitative Data Summary
The following tables provide reference data for preparing solutions and troubleshooting.
Table 1: Common Organic Solvents for Stock Solution Preparation
| Solvent | Type | Typical Stock Concentration | Notes |
| DMSO | Aprotic, Polar | 10 - 50 mM | Highly effective for a wide range of compounds. Can be hygroscopic; use fresh, anhydrous grade for best results. |
| Ethanol | Protic, Polar | 1 - 20 mM | Good alternative to DMSO; may be less toxic to certain cell lines at higher final concentrations. |
| DMF | Aprotic, Polar | 10 - 50 mM | Strong solvent, but generally more toxic than DMSO. Use with caution and ensure it is compatible with your assay system. |
Table 2: Troubleshooting Guide for Precipitation Upon Dilution
| Problem | Possible Cause | Suggested Solution |
| Immediate, heavy precipitate forms upon dilution. | Aqueous solubility limit drastically exceeded. | 1. Significantly lower the final concentration. 2. Increase the pH of the aqueous buffer before adding the stock solution. |
| Solution becomes cloudy or hazy over time. | Fine precipitates or aggregates are forming slowly. | 1. Increase the final co-solvent (e.g., DMSO) percentage, staying within cytotoxic limits. 2. Prepare solutions fresh before each experiment. 3. Use a pre-formed salt of the compound if available. |
| Inconsistent results between experiments. | Partial precipitation is leading to variable effective concentrations. | 1. Visually inspect the final solution for clarity before each use. 2. Centrifuge the solution and test the supernatant to confirm the dissolved concentration. 3. Implement a robust solubilization protocol (e.g., pH adjustment) for all experiments. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (e.g., to 37°C) can be applied, but confirm the thermal stability of the compound first.
-
Inspect: Ensure the solution is completely clear with no visible particulates.
-
Store: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to maintain stability.
Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
-
Prepare Buffer: Start with your desired aqueous buffer (e.g., PBS, Tris) at a pH slightly lower than your target.
-
Add Compound: Add the this compound (either as a powder or from a concentrated DMSO stock) to the buffer while stirring. The solution will likely be a suspension or cloudy.
-
Adjust pH: Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while continuously monitoring the pH with a calibrated meter.
-
Observe Dissolution: As the pH increases, the compound should begin to dissolve. Continue adding the base until the solution becomes completely clear.
-
Finalize pH: Make final small adjustments to reach your target assay pH.
-
Sterilize: If for cell culture, sterile-filter the final solution through a 0.22 µm filter.
Visual Guides
The following diagrams illustrate key logical relationships in the solubilization process.
Caption: Logic of pH-dependent solubility for an acidic compound.
Optimizing reaction conditions for the derivatization of 4,6-Dihydroxynicotinic acid
Welcome to the technical support center for the derivatization of 4,6-Dihydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
A1: this compound has three primary reactive sites: the carboxylic acid group at the 3-position and the two hydroxyl groups at the 4- and 6-positions. The pyridine nitrogen can also be reactive under certain conditions, although it is generally less nucleophilic.
Q2: I want to selectively derivatize the carboxylic acid group while leaving the hydroxyl groups untouched. What is the best approach?
A2: Chemoselective esterification of the carboxylic acid in the presence of phenolic hydroxyl groups can be challenging. A common strategy is to use a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1][2] This method often favors the formation of an ester at the more acidic carboxylic acid group over ether formation at the less acidic phenolic hydroxyls.[3][4] Alternatively, protecting the hydroxyl groups before esterification and then deprotecting them is a robust strategy.
Q3: What are suitable protecting groups for the hydroxyl functions of this compound?
A3: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are excellent choices for protecting phenolic hydroxyl groups.[5] They are stable under many reaction conditions used for esterification and can be selectively removed later using fluoride reagents like tetra-n-butylammonium fluoride (TBAF).[5]
Q4: Can I derivatize all three functional groups (one carboxylic acid and two hydroxyls) simultaneously?
A4: Yes, this is possible using an excess of a derivatizing agent that reacts with both functional groups. For example, using an excess of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will convert the carboxylic acid to a silyl ester and the hydroxyl groups to silyl ethers.[6] Similarly, using a large excess of an alkyl halide under basic conditions can lead to the formation of an ester and two ethers.
Q5: What are the most common challenges encountered during the purification of this compound derivatives?
A5: Common purification challenges include separating the desired product from starting materials, side products, and the derivatizing reagent. The polar nature of the pyridine ring can lead to tailing on normal-phase silica gel chromatography. Using a reversed-phase HPLC method can be effective for purifying nicotinic acid derivatives.[7][8] Recrystallization is another powerful purification technique for crystalline derivatives.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. - Ensure all reagents are pure and anhydrous, as water can quench many derivatizing agents and intermediates. |
| Poor reactivity of starting material | - For esterifications, convert the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[9] - For etherifications, deprotonate the hydroxyl groups with a suitable base (e.g., NaH, K₂CO₃) to increase their nucleophilicity. |
| Degradation of starting material or product | - If the reaction conditions are too harsh (e.g., high temperature, strong acid/base), consider using milder conditions. For instance, use a carbodiimide coupling for esterification at room temperature instead of a high-temperature Fischer esterification.[1][2] |
| Reagent instability | - Some derivatization reagents are moisture-sensitive or degrade over time. Use fresh reagents and handle them under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Suggested Solution |
| Lack of chemoselectivity | - When targeting a specific functional group, use protecting groups for the others. For example, to esterify the carboxylic acid, first protect the hydroxyl groups as silyl ethers.[10][11] - Optimize reaction conditions (e.g., temperature, solvent, catalyst) to favor the desired reaction. For instance, some conditions may favor O-acylation over C-acylation or reaction at the pyridine nitrogen. |
| Reaction at the pyridine nitrogen | - The pyridine nitrogen can sometimes be alkylated or acylated, especially under basic conditions. Using a less basic catalyst or performing the reaction under neutral or slightly acidic conditions can minimize this side reaction. |
| Self-polymerization | - At elevated temperatures, molecules of this compound could potentially react with each other. This can be minimized by using dilute conditions and adding one reagent slowly to the other. |
| Incomplete derivatization | - If multiple products corresponding to partially derivatized starting material are observed, increase the stoichiometry of the derivatizing reagent and/or prolong the reaction time. |
Issue 3: Difficulties in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of product and byproducts | - Optimize the chromatographic conditions (e.g., solvent gradient, column type). Reversed-phase HPLC is often effective for separating polar pyridine derivatives.[7][8] - Consider a different purification technique, such as recrystallization or preparative TLC. |
| Product is highly polar and streaks on silica gel | - Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent to improve peak shape during column chromatography. |
| Difficulty removing excess reagent | - Choose a reagent that can be easily removed. For example, the urea byproduct from DCC is insoluble in many organic solvents and can be removed by filtration.[12] Water-soluble reagents like EDC can be removed by an aqueous workup. |
Experimental Protocols
Protocol 1: Selective Esterification of the Carboxylic Acid Group
This protocol describes the esterification of the carboxylic acid group using EDC and DMAP, a method that often shows good chemoselectivity for the carboxylic acid over phenolic hydroxyls.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve this compound (1 equivalent) and the alcohol (1.2 equivalents) in anhydrous DCM or DMF.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Per-silylation for GC-MS Analysis
This protocol is for the simultaneous derivatization of the carboxylic acid and both hydroxyl groups for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Heating block or oven
Procedure:
-
Place the dried sample of this compound (e.g., 100 µg) in a GC vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70 °C for 1 hour to ensure complete derivatization.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Visualizations
Caption: Workflow for selective esterification of this compound.
Caption: Troubleshooting decision tree for derivatization reactions.
References
- 1. Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Protective Groups [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 4,6-Dihydroxynicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4,6-dihydroxynicotinic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| PUR-001 | Why is my final product discolored (e.g., yellow, brown, or pink)? | 1. Presence of colored impurities from the synthesis, such as nitrogen-containing byproducts. 2. Thermal degradation of the product or impurities during heating steps. 3. Oxidation of phenolic groups. | 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling. 2. Controlled Heating: Avoid excessive heating during recrystallization. Use the minimum temperature required to dissolve the solid. 3. Inert Atmosphere: If oxidation is suspected, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon). |
| PUR-002 | Why is the yield of my purified product very low? | 1. The chosen recrystallization solvent is too good at room temperature, leading to significant product loss in the mother liquor. 2. Too much solvent was used during recrystallization. 3. Premature crystallization during hot filtration. 4. Incomplete precipitation during pH adjustment. | 1. Solvent Selection: Test different solvent systems. The ideal solvent should dissolve the compound well when hot but poorly when cold. Consider using a co-solvent system (e.g., ethanol/water, acetic acid/water). 2. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. Preheat Funnel: Preheat the filtration apparatus (funnel and filter paper) before filtering the hot solution to prevent premature crystallization. 4. Optimal pH: Ensure the pH is adjusted to the isoelectric point of this compound to achieve maximum precipitation. This may require careful, dropwise addition of acid. |
| PUR-003 | My product "oils out" instead of crystallizing during recrystallization. What should I do? | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated to a very high degree. 3. Presence of impurities that inhibit crystallization. | 1. Lower Temperature: If possible, use a lower temperature for dissolution or choose a lower-boiling solvent. 2. Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Scratching/Seeding: Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Alternatively, add a seed crystal of pure product. 4. Solvent Adjustment: Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solubility. |
| PUR-004 | After purification, I still see starting materials in my product (e.g., by HPLC or NMR). How can I remove them? | 1. Incomplete reaction during synthesis. 2. Co-precipitation of starting materials with the product. | 1. Recrystallization: A second recrystallization from a different solvent system may effectively separate the product from the starting materials. 2. Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude product in a dilute base (e.g., NaHCO₃ solution), wash with an organic solvent (e.g., ethyl acetate) to remove less polar starting materials, and then re-precipitate the product by adding acid. |
| PUR-005 | My purified product has a broad melting point range. | 1. Presence of residual solvent. 2. Remaining impurities. | 1. Thorough Drying: Dry the product under vacuum for an extended period to remove all traces of solvent. 2. Re-purification: If the melting point does not sharpen after thorough drying, a further purification step (e.g., another recrystallization) is necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on analogous syntheses (e.g., from malonic acid derivatives), common impurities may include:
-
Unreacted Starting Materials: Such as diethyl malonate or related esters.
-
Incompletely Cyclized Intermediates: Linear or partially cyclized precursors.
-
Byproducts: From side reactions, such as dialkylated malonic esters.[1]
-
Inorganic Salts: From the use of bases (e.g., sodium ethoxide) and acids during synthesis and workup.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: For hydroxynicotinic acids, aqueous systems are generally effective due to the polar nature of the molecule.[2][3] Good starting points include:
-
Water: The solubility is highly dependent on pH.[3]
-
Aqueous Ethanol or Methanol: A mixture can help to better control the solubility.
-
50% Aqueous Acetic Acid: This has been shown to be effective for the related 6-hydroxynicotinic acid.[4]
Q3: How does pH affect the purification of this compound?
A3: pH is a critical parameter. The molecule has both an acidic carboxylic acid group and weakly basic/acidic hydroxypyridine functionality.
-
Low pH (acidic): The compound will be protonated and may have higher solubility.
-
High pH (basic): The compound will be deprotonated to form a salt, which is typically highly soluble in water.
-
Isoelectric Point: At a specific intermediate pH, the molecule will have its lowest solubility, making it the optimal point for precipitation from an aqueous solution. This is a key principle in purification by pH adjustment.[5]
Q4: Can I use column chromatography to purify this compound?
A4: While possible, it can be challenging for this type of polar, ionizable molecule on standard silica gel due to strong, potentially irreversible binding. If recrystallization fails, reversed-phase chromatography with a buffered mobile phase (e.g., water/acetonitrile with a buffer like ammonium acetate) could be an effective alternative.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be determined by:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity. A reversed-phase C18 column with a buffered aqueous/organic mobile phase and UV detection is a common setup for organic acids.[6][7]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
Quantitative Data Summary
The following table provides typical, estimated data for the purification of hydroxynicotinic acids by recrystallization, as specific data for the 4,6-dihydroxy isomer is not widely available.
| Parameter | Crude Product | After 1st Recrystallization | After 2nd Recrystallization |
| Purity (by HPLC) | 85-95% | 97-99% | >99.5% |
| Yield | N/A | 70-85% | 80-90% (of the first crop) |
| Appearance | Off-white to yellow powder | Light yellow to white crystals | White crystalline solid |
| Melting Point | Broad range, decomposition | Sharper range | Sharp, consistent with literature |
Experimental Protocols
Protocol 1: Purification by Acid-Base Precipitation and Recrystallization
This protocol is a general procedure based on the chemical properties of hydroxynicotinic acids.
-
Dissolution in Base: Dissolve the crude this compound in a minimal amount of dilute aqueous sodium bicarbonate or sodium carbonate solution with stirring.
-
Extraction of Neutral/Basic Impurities (Optional): If non-polar impurities are suspected, transfer the aqueous solution to a separatory funnel and wash with an organic solvent like ethyl acetate. Discard the organic layer.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise with vigorous stirring until the pH reaches approximately 2-3 (or the point of maximum precipitation, which should be determined empirically).
-
Isolation of Crude Solid: Collect the precipitated solid by vacuum filtration. Wash the solid on the filter with cold deionized water to remove inorganic salts.
-
Recrystallization: a. Transfer the solid to an Erlenmeyer flask. b. Add a suitable solvent (e.g., 50% aqueous ethanol) portion-wise and heat the mixture with stirring until the solid just dissolves. c. If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes. d. Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities. e. Allow the filtrate to cool slowly to room temperature. f. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Logical relationship of synthesis stages to potential impurity sources.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. interchim.fr [interchim.fr]
- 7. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
Minimizing peak tailing of 4,6-Dihydroxynicotinic acid in reverse-phase HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase HPLC analysis of 4,6-Dihydroxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reverse-phase HPLC?
A1: The most frequent cause of peak tailing for acidic compounds like this compound is secondary interactions between the ionized analyte and active silanol groups on the silica-based stationary phase.[1][2][3][4] To minimize these interactions, it is crucial to control the mobile phase pH to ensure the analyte is in its neutral, un-ionized form.[5]
Q2: What is the ideal mobile phase pH for analyzing this compound?
Q3: Can the choice of column affect peak shape?
A3: Absolutely. Using a modern, high-purity silica column that is end-capped is highly recommended.[1][7] End-capping chemically derivatizes most of the residual silanol groups, reducing the sites available for secondary interactions that cause tailing.[7][9] Columns with novel bonding technologies, such as those with polar-embedded groups or hybrid particles, can also offer improved peak shape for polar acidic compounds.[1][6]
Q4: My peak is still tailing even after adjusting the pH and using an end-capped column. What else can I try?
A4: If peak tailing persists, consider the following:
-
Increase buffer concentration: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH at the column surface and can also help to mask residual silanol groups.[6][7]
-
Sample solvent mismatch: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase.[6] Injecting in a stronger solvent can cause peak distortion.
-
Column overload: Injecting too much sample can lead to peak fronting or tailing.[6][10] Try reducing the injection volume or sample concentration.
-
Extra-column effects: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.[1]
Q5: Are there any additives I can use in my mobile phase to improve peak shape?
A5: While pH control is the primary tool, for particularly troublesome tailing, small amounts of additives can be considered. However, for acidic compounds, this is less common than for basic compounds. The focus should remain on optimizing the mobile phase pH and buffer strength. Using ion-pairing reagents is a possibility but adds complexity to the method.
Troubleshooting Guide
Systematic Approach to Eliminating Peak Tailing
This guide provides a step-by-step process for identifying and resolving the cause of peak tailing for this compound.
Step 1: Initial Assessment and Method Verification
Before making changes, confirm the problem and check the basics.
-
Calculate the Tailing Factor (Asymmetry Factor): A value greater than 1.2 indicates significant tailing.
-
Review Method Parameters: Compare your current method against the recommended starting conditions in the table below.
| Parameter | Recommendation | Rationale |
| Column | C18, End-capped, 5 µm, 4.6 x 150 mm | Minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | Suppresses ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. |
| Gradient | 2-95% B over 15 minutes (adjust as needed) | For initial scouting and separation. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 5-10 µL | Avoids column overload. |
| Sample Diluent | Mobile Phase or Water/Acetonitrile mixture weaker than starting mobile phase | Prevents peak distortion from solvent effects. |
| Detection | UV, ~265 nm (verify with UV scan) | Wavelength for detection. |
Step 2: Troubleshooting Workflow
Follow the logical workflow below to diagnose and correct the issue.
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols
Protocol 1: Proposed Initial HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound, which can then be optimized to improve peak shape.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or phosphoric acid)
-
C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v). Degas before use.
-
Mobile Phase B: HPLC-grade acetonitrile.
3. Chromatographic Conditions:
-
See the "Initial Assessment and Method Verification" table for the recommended starting conditions.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile.
-
Dilute the stock solution with Mobile Phase A to the desired concentration.
5. System Suitability:
-
Inject a standard solution five times.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
The tailing factor should be recorded and used as a benchmark for method optimization.
6. Analysis:
-
Inject the prepared sample.
-
If peak tailing is observed, proceed with the troubleshooting guide.
Protocol 2: Workflow for Optimizing Mobile Phase pH
This protocol describes how to systematically adjust the mobile phase pH to minimize peak tailing.
Caption: pH optimization workflow.
1. Prepare Buffers: Prepare three different batches of Mobile Phase A, adjusting the pH to 3.0, 2.7, and 2.5 using a pH meter and small additions of formic or phosphoric acid.
2. Equilibrate the System: For each pH level, flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.
3. Inject and Analyze: At each pH, inject a standard of this compound and record the chromatogram.
4. Evaluate Peak Shape: Calculate the tailing factor for the peak at each pH level.
5. Select Optimal pH: Choose the pH that provides the most symmetrical peak (tailing factor closest to 1.0).
By following these structured troubleshooting guides and experimental protocols, researchers can effectively minimize peak tailing and develop a robust and reliable reverse-phase HPLC method for the analysis of this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) [hmdb.ca]
- 3. peerj.com [peerj.com]
- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 5. library.gwu.edu [library.gwu.edu]
- 6. CAS 5466-62-6: this compound | CymitQuimica [cymitquimica.com]
- 7. Nicotinic acid, 4,6-dihydroxy- | C6H5NO4 | CID 54676839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Hydroxynicotinic acid, 98% | Fisher Scientific [fishersci.ca]
Troubleshooting inconsistent results in 4,6-Dihydroxynicotinic acid bioassays
Welcome to the technical support center for 4,6-Dihydroxynicotinic acid bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent results in bioassays involving this compound?
A1: Inconsistent results can stem from several factors, including but not limited to:
-
Compound Stability and Solubility: this compound's stability can be influenced by the pH and temperature of the assay buffer.[1] Its solubility in aqueous solutions may also vary, leading to precipitation and inaccurate concentrations. The pH of the medium can significantly affect the crystallization and solid form of hydroxynicotinic acids.[2][3]
-
Assay Conditions: Variations in incubation times, temperature, and reagent concentrations can lead to significant discrepancies.[1][4]
-
Cell-Based Assay Variability: Inconsistent cell seeding density, cell health, and passage number can introduce variability in cell-based assays.[5]
-
Pipetting and Handling Errors: Inaccurate liquid handling is a common source of error in any bioassay.[4][6]
Q2: My this compound solution appears cloudy or has visible precipitate. What should I do?
A2: This indicates a solubility issue. Consider the following:
-
pH Adjustment: The solubility of nicotinic acid derivatives can be pH-dependent.[2][3] Experiment with adjusting the pH of your solvent or buffer to improve solubility.
-
Solvent Choice: While this compound is soluble in water and polar organic solvents, you may need to optimize the solvent system for your specific assay concentration.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Fresh Preparation: Prepare fresh solutions before each experiment to minimize precipitation over time.
Q3: I am observing a high degree of variability between replicate wells in my cell viability assay. What could be the cause?
A3: High variability in cell viability assays is a common challenge. Key factors to investigate include:
-
Uneven Cell Seeding: Ensure a homogeneous cell suspension and consistent seeding density across all wells.
-
Edge Effects: In multi-well plates, wells on the periphery are prone to evaporation, which can concentrate reagents and affect cell growth. Consider not using the outer wells or filling them with sterile buffer to create a humidity barrier.[1]
-
Compound Precipitation: As mentioned, poor solubility can lead to uneven distribution of the compound in the wells.
-
Incubation Conditions: Ensure consistent temperature and CO2 levels in your incubator.
Q4: My enzymatic assay shows no or very low signal. What are the possible reasons?
A4: A lack of signal in an enzymatic assay can be attributed to several factors:
-
Inactive Enzyme: Ensure the enzyme is stored correctly and has not lost activity.
-
Incorrect Buffer Conditions: The pH, ionic strength, and presence of necessary cofactors are critical for optimal enzyme activity.[1]
-
Sub-optimal Substrate Concentration: The substrate concentration might be too low for the enzyme to produce a detectable signal.[1]
-
Compound Interference: this compound or other components in your sample may be interfering with the detection method.
Troubleshooting Guides
Enzyme Inhibition Assays
Enzyme inhibition assays are a common application for nicotinic acid derivatives. Below is a guide to troubleshoot inconsistent results.
Table 1: Troubleshooting Enzyme Inhibition Assays
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent inhibitor concentration due to solubility issues. | Prepare fresh inhibitor solutions; verify solubility at the highest concentration used. |
| Pipetting errors. | Calibrate pipettes; use reverse pipetting for viscous solutions.[4] | |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath.[1] | |
| No inhibition observed | Inactive inhibitor (degradation). | Prepare fresh inhibitor solutions; assess stability in assay buffer over time.[1] |
| Incorrect enzyme or substrate concentration. | Optimize enzyme and substrate concentrations based on Michaelis-Menten kinetics. | |
| Assay interference. | Run a control with the inhibitor and detection reagents without the enzyme. | |
| Irreproducible dose-response curves | Inhibitor precipitation at higher concentrations. | Visually inspect wells for precipitation; determine the solubility limit. |
| Changes in enzyme activity over time. | Prepare fresh enzyme for each experiment and keep on ice. |
Cell Viability Assays (e.g., MTT, XTT)
Assessing the effect of this compound on cell viability can be prone to variability. This guide provides solutions to common problems.
Table 2: Troubleshooting Cell Viability Assays
| Issue | Potential Cause | Recommended Solution |
| High standard deviation between replicates | Uneven cell distribution. | Ensure a single-cell suspension before plating; mix gently before and during plating. |
| "Edge effect" in multi-well plates. | Avoid using the outer rows and columns of the plate, or fill them with media to maintain humidity.[1] | |
| Inconsistent volume of reagents added. | Calibrate pipettes and ensure consistent pipetting technique.[6] | |
| Low viability in negative control wells | Cell contamination (e.g., mycoplasma). | Regularly test cell lines for contamination. |
| Sub-optimal culture conditions. | Ensure proper incubator settings (temperature, CO2, humidity) and use fresh media. | |
| Cytotoxicity of the vehicle (e.g., DMSO). | Keep the final vehicle concentration below 0.5% and include a vehicle-only control. | |
| Viability over 100% of control | Compound may be promoting cell proliferation. | Consider performing a cell proliferation assay to confirm. |
| Interference of the compound with the assay dye. | Run a control with the compound and the viability dye in cell-free media. |
Experimental Protocols
Detailed Protocol: In Vitro Enzyme Inhibition Assay (Hypothetical Target: 6-Hydroxynicotinate 3-Monooxygenase)
This protocol provides a general framework for assessing the inhibitory potential of this compound against a monooxygenase enzyme. This is a hypothetical example as specific enzyme targets for this compound are not well-documented in the provided search results.
Materials:
-
6-Hydroxynicotinic acid (Substrate)[9]
-
This compound (Inhibitor)
-
NADH (Cofactor)[8]
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Prepare stock solutions of the substrate (6-hydroxynicotinic acid) and cofactor (NADH) in assay buffer.
-
Dilute the enzyme to the desired working concentration in assay buffer. Keep on ice.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the serially diluted this compound solutions to the respective wells.
-
Add 170 µL of a master mix containing the assay buffer, substrate, and NADH to each well.
-
Include control wells:
-
No Inhibitor Control: 10 µL of vehicle (e.g., DMSO diluted in buffer).
-
No Enzyme Control: 180 µL of master mix and 20 µL of assay buffer.
-
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 20 µL of the diluted enzyme solution to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 25°C).
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for conducting bioassays with this compound.
Caption: A logical flow for troubleshooting inconsistent bioassay results.
Caption: Hypothetical inhibition of a signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. bioivt.com [bioivt.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4,6-Dihydroxynicotinic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of 4,6-dihydroxynicotinic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges encountered during this process.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | Incomplete cyclocondensation reaction. | - Optimize Reaction Temperature: The reaction temperature is crucial. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause decomposition of reactants or products. Experiment with a range of temperatures to find the optimal condition. - Check Purity of Starting Materials: Impurities in the starting materials, such as the acetonedicarboxylic acid derivative, can interfere with the reaction. Ensure all reactants are of high purity. Recrystallization or purification of starting materials may be necessary. - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. The reaction may require a longer duration for completion, especially at a larger scale. |
| Side reactions leading to byproducts. | - Control Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reactant may promote the formation of side products. - Optimize pH: The pH of the reaction mixture can significantly influence the reaction pathway. Adjust the pH to favor the desired cyclization reaction. | |
| Product loss during workup and purification. | - Aqueous Solubility: this compound has some solubility in water.[1] Minimize the use of water during workup or use saturated brine to reduce product loss. Check the aqueous layer for dissolved product before discarding. - In-situ Decarboxylation: If a precursor ester is synthesized, ensure the subsequent hydrolysis and decarboxylation steps are complete. Incomplete decarboxylation will result in a lower yield of the final product. | |
| Formation of Colored Impurities | Decomposition of starting materials or product. | - Maintain Inert Atmosphere: The reaction may be sensitive to air oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored byproducts. - Control Temperature: Avoid excessive heating, as it can lead to charring and the formation of polymeric impurities. |
| Side reactions such as self-condensation. | - Slow Addition of Reagents: Adding one of the reactants dropwise to the reaction mixture can help to control the reaction rate and minimize side reactions. | |
| Difficulty in Product Purification | Co-precipitation of inorganic salts. | - Thorough Washing: Wash the crude product thoroughly with deionized water to remove any inorganic salts. - Recrystallization: Recrystallize the crude product from a suitable solvent system to remove impurities. A mixture of polar and non-polar solvents may be effective. |
| Presence of closely related impurities. | - Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel with an appropriate eluent system can be used to separate the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for scaling up the production of this compound?
A1: A common and scalable approach involves the cyclocondensation of a derivative of acetonedicarboxylic acid with a suitable C1 synthon and a nitrogen source. One potential route starts from the readily available and relatively inexpensive citric acid, which can be converted to acetonedicarboxylic acid.[2] The subsequent reaction to form the dihydroxypyridine ring is a key step that requires careful optimization for large-scale production.
Q2: My reaction to form the pyridine ring is sluggish. What can I do to improve the reaction rate?
A2: To improve the reaction rate, you can try several approaches. Increasing the reaction temperature is a common method, but be cautious of potential product decomposition. Using a catalyst, if applicable to your specific reaction, can also significantly speed up the process. Additionally, ensure that your reactants are well-dissolved and the mixture is being stirred efficiently to maximize contact between the molecules.
Q3: I am observing the formation of a significant amount of a byproduct that is difficult to separate. What could it be and how can I avoid it?
A3: In pyridine synthesis, the formation of isomers or polymeric materials is a common issue. The specific byproduct will depend on your reaction conditions. To minimize its formation, carefully control the reaction temperature and the stoichiometry of your reactants. Analyzing the byproduct by techniques such as NMR and Mass Spectrometry can help in its identification, which will provide clues on how to adjust the reaction conditions to avoid its formation.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: When scaling up, it is crucial to perform a thorough risk assessment. The synthesis of acetonedicarboxylic acid from citric acid involves the use of fuming sulfuric acid or chlorosulfonic acid, which are highly corrosive and hazardous.[2][3] This step liberates carbon monoxide, a toxic gas, and must be performed in a well-ventilated fume hood.[2] Reactions at elevated temperatures and pressures should be conducted behind a blast shield. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Synthesis of Acetonedicarboxylic Acid from Citric Acid
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Citric Acid
-
Fuming Sulfuric Acid (or Chlorosulfonic Acid)[3]
-
Ice
-
Ethyl Acetate
Procedure:
-
In a flask equipped with a mechanical stirrer and placed in an ice-salt bath, carefully add fuming sulfuric acid.
-
Slowly add finely powdered citric acid in portions, ensuring the temperature is maintained between 0-10°C. This reaction generates carbon monoxide and should be performed in a well-ventilated fume hood.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to about 30°C until the gas evolution ceases.
-
Cool the reaction mixture back to 0°C and slowly add crushed ice, keeping the temperature below 10°C.
-
Filter the precipitated crude acetonedicarboxylic acid.
-
Wash the crude product with ethyl acetate to remove residual sulfuric acid. The product is unstable and should be used immediately in the next step.[2]
Illustrative Synthesis of a 4,6-Dihydroxypyridine Derivative
The following is a conceptual pathway for the cyclocondensation step. The specific reagents and conditions will need to be optimized for the synthesis of this compound.
Materials:
-
Acetonedicarboxylic acid (or its diester)
-
An appropriate C1 synthon (e.g., formamide, triethyl orthoformate)
-
A nitrogen source (e.g., ammonia, ammonium acetate)
-
A suitable solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the acetonedicarboxylic acid derivative in the chosen solvent in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Add the C1 synthon and the nitrogen source to the reaction mixture.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration or by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Key Parameters for the Synthesis of Acetonedicarboxylic Acid
| Parameter | Value | Reference |
| Starting Material | Citric Acid | [2] |
| Reagent | Fuming Sulfuric Acid | [2] |
| Reaction Temperature | 0 - 30°C | [2] |
| Reaction Time | 2 - 3 hours | [2] |
| Yield | 85 - 90% | [2] |
Table 2: Illustrative Parameters for Cyclocondensation to a Dihydroxypyridine Derivative
| Parameter | Potential Range/Value | Notes |
| Starting Material | Acetonedicarboxylic acid derivative | Purity is critical for good yield. |
| C1 Synthon | Formamide, Triethyl orthoformate | Choice of reagent will affect reaction conditions. |
| Nitrogen Source | Ammonia, Ammonium acetate | Stoichiometry needs to be optimized. |
| Solvent | Ethanol, Acetic Acid, DMF | Solvent polarity can influence reaction rate and yield. |
| Reaction Temperature | 80 - 150°C | Requires optimization for specific substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC/HPLC. |
| Yield | Variable | Highly dependent on optimized conditions. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Decision logic for the purification of the final product.
References
Validation & Comparative
A Comparative Analysis of 4,6-Dihydroxynicotinic Acid and 2,6-Dihydroxynicotinic Acid for Researchers and Drug Development Professionals
An In-Depth Look at Two Isomeric Dihydroxynicotinic Acids, Uncovering Their Chemical Properties and Biological Potential
In the landscape of drug discovery and development, the nuanced differences between isomeric structures can lead to vastly different biological activities. This guide provides a comparative analysis of two such isomers: 4,6-dihydroxynicotinic acid and 2,6-dihydroxynicotinic acid. While both are derivatives of nicotinic acid (Vitamin B3), their distinct hydroxyl group positioning on the pyridine ring suggests divergent pharmacological profiles. This report aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their chemical properties, and available data on their biological activities, supported by experimental protocols and structural visualizations.
Chemical and Physical Properties: A Tale of Two Isomers
Both this compound and 2,6-dihydroxynicotinic acid share the same molecular formula (C₆H₅NO₄) and molecular weight (155.11 g/mol ). However, the arrangement of their hydroxyl groups leads to differences in their chemical characteristics and potential biological interactions.
| Property | This compound | 2,6-Dihydroxynicotinic Acid |
| CAS Number | 5466-62-6[1] | 10357-91-2[2] |
| Molecular Formula | C₆H₅NO₄[3] | C₆H₅NO₄[2] |
| Molecular Weight | 155.11 g/mol [3] | 155.11 g/mol [2] |
| IUPAC Name | 4,6-dihydroxypyridine-3-carboxylic acid | 2,6-dihydroxypyridine-3-carboxylic acid[2] |
| Synonyms | Nicotinic acid, 4,6-dihydroxy-[1] | 2,6-dihydroxynicotinate[2] |
| Physical Description | White to off-white crystalline solid[1] | Not explicitly stated, but likely a solid. |
| Solubility | Soluble in water and polar organic solvents[1] | Not explicitly stated. |
Synthesis and Tautomerism
This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[4]
2,6-Dihydroxynicotinic acid can exist in tautomeric forms, with the 6-hydroxynicotinic acid form being a metabolite in the bacterial degradation of nicotinic acid. One synthetic route to a related compound, 3,6-dihydroxypicolinic acid, involves a two-step process starting from 3-hydroxypicolinic acid via an Elbs oxidation.[5] The intermediate sulfate ester is highly sensitive to acid-catalyzed hydrolysis.[5]
Biological Activities and Signaling Pathways: Emerging Insights
While comprehensive comparative studies are limited, available research provides glimpses into the distinct biological roles of these isomers.
2,6-Dihydroxynicotinic Acid (as 6-Hydroxynicotinic Acid)
A significant finding highlights the role of 6-hydroxynicotinic acid , a tautomer of 2,6-dihydroxynicotinic acid, in plant-parasite interactions. A study on Cucumis melo (melon) identified 6-hydroxynicotinic acid in root exudates as a key factor in inhibiting the formation of the prehaustorium in the parasitic weed Phelipanche aegyptiaca. The inhibitory mechanism involves the disruption of the auxin signaling pathway in the parasite.[6] This finding opens avenues for developing novel, targeted herbicides.
Potential Activities of Dihydroxynicotinic Acids
Based on the activities of related nicotinic acid derivatives, both 4,6- and 2,6-dihydroxynicotinic acid may possess antioxidant, anti-inflammatory, and cytotoxic properties. However, specific experimental data for these two compounds are scarce.
Experimental Protocols
To facilitate further research and a direct comparison of these two isomers, detailed protocols for key biological assays are provided below.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound (4,6- or 2,6-dihydroxynicotinic acid) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
2. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Prepare a stock solution and dilutions of the test compound.
-
Add the FRAP reagent to a 96-well plate.
-
Add the test compound dilutions to the wells.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 593 nm).
-
A standard curve is prepared using a known antioxidant like FeSO₄ or Trolox.
-
The antioxidant capacity is expressed as equivalents of the standard.
-
Anti-inflammatory Activity Assay
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
A known inhibitor of NO production, such as L-NAME, can be used as a positive control.
-
Calculate the percentage of NO production inhibition.
-
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
Protocol:
-
Seed cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Conclusion and Future Directions
The comparative analysis of this compound and 2,6-dihydroxynicotinic acid is currently hampered by a lack of direct comparative experimental data. While 2,6-dihydroxynicotinic acid (as its tautomer 6-hydroxynicotinic acid) has a demonstrated role in disrupting the auxin signaling pathway in a parasitic plant, the biological activities of this compound remain largely unexplored.
This guide provides the necessary foundational information and experimental protocols to enable researchers to conduct a thorough comparative investigation. Future studies should focus on performing head-to-head comparisons of these isomers in a panel of biological assays, including antioxidant, anti-inflammatory, and cytotoxicity assays. Such data will be invaluable for elucidating their structure-activity relationships and identifying their potential as lead compounds in drug discovery and development. The distinct positioning of the hydroxyl groups offers a compelling opportunity to explore how subtle structural changes can profoundly impact biological function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mbp.science.ru.nl [mbp.science.ru.nl]
- 6. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Potential of Dihydroxynicotinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Structure-Activity Relationship in Antioxidant Capacity
The antioxidant activity of phenolic compounds, including dihydroxynicotinic acids, is fundamentally linked to the number and position of their hydroxyl (-OH) groups. The ability to donate a hydrogen atom or an electron to scavenge free radicals is significantly influenced by the stability of the resulting phenoxyl radical, which is in turn affected by resonance and intramolecular hydrogen bonding.
Studies on dihydroxybenzoic acid isomers have consistently demonstrated that the relative positions of the hydroxyl groups are a critical determinant of antioxidant potential. Isomers with hydroxyl groups in the ortho (e.g., 2,3-dihydroxy) or para (e.g., 2,5-dihydroxy) positions typically exhibit superior antioxidant activity compared to those with meta-positioned hydroxyls (e.g., 3,5-dihydroxy). This is attributed to the greater resonance stabilization of the radical formed upon hydrogen or electron donation.
Based on these principles, a hypothetical ranking of the antioxidant potential of dihydroxynicotinic acid isomers can be proposed. The presence of the nitrogen atom in the pyridine ring will also influence the electron distribution and, consequently, the antioxidant activity, but the positioning of the hydroxyl groups is expected to be a primary factor.
Quantitative Comparison of Antioxidant Activity (Hypothetical)
The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values for various dihydroxynicotinic acid isomers in common antioxidant assays. Lower IC50 values indicate higher antioxidant activity. This data is extrapolated from trends observed in dihydroxybenzoic acids and should be confirmed by experimental validation.
| Isomer | Predicted DPPH IC50 (µM) | Predicted ABTS IC50 (µM) | Predicted FRAP (TEAC, µM) |
| 2,5-Dihydroxynicotinic Acid | 15 - 30 | 10 - 25 | 100 - 150 |
| 2,6-Dihydroxynicotinic Acid | 20 - 40 | 15 - 35 | 80 - 120 |
| 3,4-Dihydroxynicotinic Acid (Catechol) | 10 - 25 | 5 - 20 | 120 - 180 |
| 2,4-Dihydroxynicotinic Acid | 40 - 80 | 30 - 70 | 50 - 90 |
| 3,5-Dihydroxynicotinic Acid | > 100 | > 100 | < 50 |
| Ascorbic Acid (Standard) | ~50 | ~30 | ~200 |
| Trolox (Standard) | ~40 | ~25 | ~150 |
Note: This data is illustrative and intended to reflect the expected relative potencies based on established structure-activity relationships. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies for the principal antioxidant assays are provided below. These protocols are standardized and would be suitable for an experimental comparison of dihydroxynicotinic acid isomers.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change from violet to yellow.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Reaction Mixture: Varying concentrations of the dihydroxynicotinic acid isomers are added to the DPPH solution. A control is prepared using methanol in place of the test compound.
-
Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the isomer.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Procedure:
-
Generation of ABTS•+: A 7 mM aqueous solution of ABTS is reacted with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours at room temperature.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Different concentrations of the dihydroxynicotinic acid isomers are mixed with the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for 6 minutes at room temperature.
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction Mixture: A small volume of the test sample is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for 30 minutes.
-
Measurement: The absorbance of the colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of a ferrous sulfate or Trolox standard. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Antioxidant Mechanisms and Workflows
The following diagrams illustrate the general mechanisms of antioxidant action and a typical experimental workflow for comparing the antioxidant potential of the dihydroxynicotinic acid isomers.
Caption: General mechanisms of antioxidant action.
Caption: Experimental workflow for comparing antioxidant potential.
Structure-Activity Relationship of Dihydroxynicotinic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Among these, dihydroxynicotinic acids and their analogs are of growing interest due to their potential as enzyme inhibitors and therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hydroxynicotinic acid derivatives, with a focus on how hydroxylation patterns and other substitutions influence their biological effects. Due to a scarcity of comprehensive studies on dihydroxynicotinic acids, this guide draws insights from closely related mono-hydroxylated and other substituted nicotinic acid analogs to infer potential SAR trends for dihydroxy-derivatives.
Quantitative Analysis of Enzyme Inhibition
The inhibitory effects of various nicotinic acid derivatives against α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes, have been investigated. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds, highlighting the influence of different substituents on their potency.
| Compound ID | R1 | R2 | R3 | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| 1 | H | H | H | > 3500 | > 3500 |
| 2 | NH2 | H | H | 20.5 ± 1.5 | > 3500 |
| 3 | OH | H | H | > 3500 | > 3500 |
| 4 | NH2 | O-ethyl | H | > 3500 | 32.9 ± 2.8 |
| 5 | NH2 | O-methyl | H | > 3500 | 26.4 ± 2.0 |
| 6 | NH2 | H | 2-methoxyphenyl | 58.1 ± 3.2 | > 3500 |
| Acarbose | - | - | - | 15.2 ± 1.1 | 115.4 ± 4.5 |
Data sourced from a study on nicotinic acid derivatives as α-amylase and α-glucosidase inhibitors.[1]
Key Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of these nicotinic acid derivatives:
-
Importance of the Amino Group: The presence of an amino group at the 5-position of the nicotinic acid scaffold appears crucial for inhibitory activity against α-amylase, as seen in compound 2 .[1] In contrast, a hydroxyl group at the same position (compound 3 ) did not confer significant activity.
-
Influence of Ether Functionalities: The introduction of small ether groups at the 6-position, particularly in conjunction with a 5-amino group, significantly enhances inhibitory potency against α-glucosidase (compounds 4 and 5 ).[1] The methoxy-substituted derivative (compound 5 ) showed slightly better activity than the ethoxy-substituted one (compound 4 ).
-
Effect of Phenyl Substituents: The addition of a substituted phenyl ring at the 6-position can impart α-amylase inhibitory activity, as demonstrated by compound 6 .[1]
Based on these observations, a hypothetical dihydroxynicotinic acid derivative designed for dual α-amylase and α-glucosidase inhibition might incorporate hydroxyl groups at positions that mimic the electronic and steric properties of the effective amino and ether functionalities. Further research is needed to validate this hypothesis.
Signaling Pathways and Experimental Workflows
To understand the broader context of nicotinic acid metabolism and the experimental approach to studying enzyme inhibition, the following diagrams are provided.
Caption: General workflow for an enzyme inhibition assay.
Caption: Structure-activity relationship logic for nicotinic acid derivatives.
Experimental Protocols
The following provides a general methodology for assessing the inhibitory activity of dihydroxynicotinic acid derivatives against carbohydrate-hydrolyzing enzymes, based on common practices in the field.[1]
α-Amylase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 6 mM NaCl.
-
Dissolve porcine pancreatic α-amylase in the buffer to a concentration of 1 U/mL.
-
Prepare a 1% (w/v) starch solution in the buffer.
-
Prepare a dinitrosalicylic acid (DNS) color reagent.
-
Dissolve test compounds (nicotinic acid derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions.
-
-
Assay Procedure:
-
In a microplate well, mix 25 µL of the test compound solution (at various concentrations) with 50 µL of the α-amylase solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Add 50 µL of the starch solution to initiate the enzymatic reaction.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the DNS color reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 1 mL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Acarbose is typically used as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
α-Glucosidase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 0.1 M potassium phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the buffer to a concentration of 0.2 U/mL.
-
Prepare a 1 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the buffer.
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
-
Assay Procedure:
-
In a microplate well, mix 50 µL of the test compound solution (at various concentrations) with 100 µL of the α-glucosidase solution.
-
Incubate the mixture at 37°C for 10 minutes.
-
Add 50 µL of the pNPG solution to initiate the enzymatic reaction.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 1 mL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is typically used as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula provided for the α-amylase assay.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This guide provides a foundational understanding of the structure-activity relationships of hydroxynicotinic acid derivatives. The presented data and protocols offer a starting point for researchers aiming to design and evaluate novel dihydroxynicotinic acid analogs with specific biological activities. Further dedicated studies on dihydroxynicotinic acids are essential to fully elucidate their therapeutic potential.
References
Cross-Validation of Analytical Methods for 4,6-Dihydroxynicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and research to ensure the reliability, accuracy, and consistency of results. This involves comparing two or more distinct analytical methods to determine if they provide equivalent quantitative results for a specific analyte. Key objectives of cross-validation include:
-
Verifying the accuracy of a newly developed analytical method against an established one.
-
Ensuring consistency of results when analyses are performed in different laboratories or using different instrumentation.
-
Identifying potential matrix effects or interferences that may uniquely affect one of the methods.
-
Fulfilling regulatory requirements for method validation and transfer.
Successful cross-validation provides a high degree of confidence in the analytical data, which is fundamental for making informed decisions throughout the research and development pipeline.
Analytical Methods for 4,6-Dihydroxynicotinic Acid Analysis
This guide focuses on two of the most common and powerful analytical techniques for the quantification of organic acids in biological matrices and pharmaceutical formulations: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely used technique for the analysis of non-volatile and semi-volatile organic compounds. For compounds with a suitable chromophore, like this compound, UV detection provides a reliable and cost-effective means of quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV. By coupling the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer, LC-MS/MS can achieve very low limits of detection and is less susceptible to matrix interferences, making it ideal for complex biological samples.
Data Presentation: A Comparative Overview
The following tables summarize the expected performance characteristics for the analysis of this compound using HPLC-UV and LC-MS/MS. This data is illustrative and based on the validation of analytical methods for structurally related nicotinic acid derivatives.
Table 1: HPLC-UV Method - Representative Performance Characteristics
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 5 - 15 ng/mL |
| Limit of Quantification (LOQ) | 15 - 50 ng/mL |
| Specificity | Moderate |
| Matrix Effect | Potential for interference |
| Analysis Time | ~10 - 15 minutes |
Table 2: LC-MS/MS Method - Representative Performance Characteristics
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3% |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 ng/mL |
| Specificity | High |
| Matrix Effect | Minimized with appropriate sample preparation |
| Analysis Time | ~5 - 10 minutes |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods. The following are model protocols for the quantification of this compound.
Reference Standard Preparation
A certified reference standard of this compound should be obtained from a reputable supplier.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.
Sample Preparation
The sample preparation method will depend on the matrix (e.g., plasma, urine, pharmaceutical formulation). A generic protocol for a biological fluid is provided below.
-
To 100 µL of the sample (e.g., plasma), add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the analytical system.
HPLC-UV Method Protocol
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by acquiring the UV spectrum of this compound (a wavelength around 260-280 nm is anticipated).
-
Injection Volume: 10 µL.
LC-MS/MS Method Protocol
-
Instrumentation: An LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or HILIC column with smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray ionization in either positive or negative mode (to be optimized).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion.
-
Injection Volume: 5 µL.
Mandatory Visualizations
Hypothesized Metabolic Pathway
The following diagram illustrates a plausible bacterial metabolic pathway for the degradation of this compound, based on known pathways for other nicotinic acid derivatives. This pathway is hypothetical and requires experimental verification.
A hypothesized bacterial degradation pathway for this compound.
Experimental Workflow for Cross-Validation
This diagram outlines the general workflow for conducting a cross-validation study between two analytical methods.
General workflow for the cross-validation of two analytical methods.
Logical Diagram for Method Selection
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis. This diagram presents a logical decision-making process.
A Comparative Analysis of the In Vitro Efficacy of 4,6-Dihydroxynicotinic Acid and Known Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylases
For Immediate Release
This guide provides a comparative overview of the potential in vitro efficacy of 4,6-Dihydroxynicotinic acid as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). Due to the limited publicly available data on the direct inhibitory activity of this compound, this comparison is based on its structural similarity to known pyridine carboxylic acid-based enzyme inhibitors and is benchmarked against well-characterized, clinically relevant PHD inhibitors: Roxadustat, Vadadustat, and Daprodustat.
The inhibition of PHD enzymes is a key therapeutic strategy for stimulating erythropoiesis, making it a significant area of research for anemia and other ischemic conditions. By inhibiting PHDs, the degradation of HIF-α is prevented, leading to the stabilization of HIF-1α and subsequent transcription of target genes. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel PHD inhibitors.
Quantitative Comparison of In Vitro Efficacy
While specific IC50 values for this compound against PHD isoforms are not currently available in the public domain, the following table summarizes the in vitro potency of leading known inhibitors against the three primary human PHD isoforms. This data serves as a benchmark for evaluating potential new chemical entities.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| Roxadustat | Data not specified | ~27 - 591 | Data not specified |
| Vadadustat | 15.36 | 11.83 | 7.63 |
| Daprodustat | 3.5 | 22.2 | 5.5 |
Signaling Pathway of HIF Prolyl Hydroxylase Inhibition
The following diagram illustrates the signaling pathway affected by the inhibition of HIF prolyl hydroxylases. Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF, targeting it for proteasomal degradation. PHD inhibitors block this process, leading to the stabilization of HIF-α and the activation of hypoxia-responsive genes.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to determine the inhibitory efficacy of compounds against PHD enzymes.
In Vitro PHD Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the hydroxylation of a biotinylated HIF-α peptide substrate by a recombinant PHD enzyme.
Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes
-
Biotinylated HIF-1α peptide substrate (e.g., C-terminal oxygen-dependent degradation domain, CODD)
-
Cofactors: Fe(II) (e.g., ferrous sulfate), 2-oxoglutarate (2-OG), and L-ascorbic acid
-
Anti-hydroxy-HIF-1α antibody conjugated to a donor fluorophore (e.g., Europium cryptate)
-
Streptavidin conjugated to an acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
-
Add the test compound or vehicle control (DMSO) to the microplate wells.
-
Prepare a reaction mixture containing the PHD enzyme, Fe(II), and L-ascorbic acid in the assay buffer.
-
Add the reaction mixture to the wells containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a solution of the HIF-1α peptide substrate and 2-OG.
-
Incubate the reaction for a specified period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add a detection mixture containing the Europium-labeled anti-hydroxy-HIF-1α antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor to donor emission and determine the IC50 values from the dose-response curves.
Experimental Workflow for In Vitro PHD Inhibition Assay
The following diagram outlines the general workflow for determining the in vitro inhibitory activity of a test compound against PHD enzymes.
Conclusion
While direct experimental data for the in vitro efficacy of this compound as a PHD inhibitor is not yet publicly documented, its structural features suggest it may interact with the active site of these enzymes, similar to other pyridine carboxylic acid derivatives. The provided data on known inhibitors Roxadustat, Vadadustat, and Daprodustat offer a valuable benchmark for the field. The detailed experimental protocols included in this guide provide a robust framework for researchers to conduct their own comparative studies and evaluate the potential of novel compounds like this compound in the context of HIF prolyl hydroxylase inhibition. Further investigation is warranted to elucidate the specific inhibitory profile of this compound and its potential as a therapeutic agent.
A Spectroscopic Showdown: Differentiating 4,6-Dihydroxynicotinic Acid from its Regioisomers
In the intricate world of drug discovery and development, the precise identification of molecular structure is paramount. Even subtle shifts in the arrangement of functional groups, as seen in regioisomers, can dramatically alter a compound's biological activity, toxicity, and pharmacokinetic profile. This guide provides a comparative analysis of the spectroscopic properties of 4,6-dihydroxynicotinic acid and its regioisomers: 2,4-dihydroxynicotinic acid, 2,6-dihydroxynicotinic acid, and 3,5-dihydroxynicotinic acid.
Distinguishing between these closely related molecules can be a formidable challenge. This publication offers a detailed examination of their expected and observed spectroscopic characteristics, leveraging techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS). Due to a scarcity of publicly available experimental data for all isomers, this guide incorporates data from closely related analogs to provide a comprehensive comparative framework for researchers.
Structural Differences of Dihydroxynicotinic Acid Isomers
The fundamental difference between this compound and its regioisomers lies in the substitution pattern of the two hydroxyl groups on the nicotinic acid scaffold. This variation in substituent placement directly influences the electronic environment of the pyridine ring and the carboxylic acid moiety, leading to distinct spectroscopic fingerprints.
Caption: Molecular structures of the dihydroxynicotinic acid regioisomers.
Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for this compound and its regioisomers. It is important to note that where experimental data for a specific isomer is unavailable, data from a closely related analog is provided for comparative purposes and is clearly indicated.
Table 1: ¹H NMR Spectral Data (Predicted/Analog Data)
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | Data not available. Expected to show two singlets for the aromatic protons. |
| 2,4-Dihydroxynicotinic Acid | Data not available. Expected to show two doublets for the aromatic protons. |
| 2,6-Dihydroxynicotinic Acid | Data not available. Expected to show two doublets for the aromatic protons. |
| 3,5-Dihydroxynicotinic Acid | Data not available. Expected to show two singlets for the aromatic protons. |
Table 2: ¹³C NMR Spectral Data (Predicted/Analog Data)
| Compound | Expected Chemical Shift Ranges (ppm) |
| This compound | Data not available. |
| 2,4-Dihydroxynicotinic Acid | Data not available. |
| 2,6-Dihydroxynicotinic Acid | Data not available. |
| 3,5-Dihydroxynicotinic Acid | Data not available. |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | Key Absorptions (Functional Group) |
| This compound | Data not available. Expected: ~3400-2500 (O-H, N-H), ~1700 (C=O, acid), ~1650 (C=O, pyridone), ~1600-1450 (C=C, C=N). |
| 2,4-Dihydroxynicotinic Acid | Data not available. Expected: Similar to 4,6-isomer. |
| 2,6-Dihydroxyisonicotinic Acid (Analog) [1][2] | ~3400-2500 (O-H, N-H), ~1700 (C=O, acid), ~1650 (C=O, pyridone), ~1600-1450 (C=C, C=N). |
| 3,5-Dihydroxynicotinic Acid | Data not available. Expected: Similar to 4,6-isomer. |
Table 4: UV-Vis Spectral Data (nm)
| Compound | λmax (Solvent) |
| This compound | Data not available. |
| 2,4-Dihydroxybenzoic Acid (Analog) [3] | 208, 258, 296 (Acidic mobile phase). |
| 2,6-Dihydroxynicotinic Acid | Data not available. |
| 3,5-Dihydroxynicotinic Acid | Data not available. |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks | |---|---| | This compound | 155.02 | Data not available. Expected loss of H₂O and CO₂. | | 2,4-Dihydroxynicotinic Acid | 155.02 | Data not available. Expected loss of H₂O and CO₂. | | 2,6-Dihydroxyisonicotinic Acid (Analog) [2] | 155.02 | Data not available. | | 3,5-Dihydroxynicotinic Acid | 155.02 | Data not available. Expected loss of H₂O and CO₂. |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on meticulous experimental execution. The following are generalized protocols for the spectroscopic techniques discussed.
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for spectroscopic analysis of chemical compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the dihydroxynicotinic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Solid State): Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.[4] Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, the solid can be analyzed as a mull by grinding with Nujol.[4][5]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the pure KBr pellet or salt plates before running the sample.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference blank.
-
Data Processing: The spectrum is plotted as absorbance versus wavelength (nm). The λmax values and corresponding molar absorptivities (ε) are determined.
4. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[6] The solution is then introduced into the mass spectrometer.
-
Instrumentation: Various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
-
Data Processing: The resulting mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Conclusion
The spectroscopic comparison of this compound with its regioisomers underscores the power of these analytical techniques in elucidating subtle structural variations. While a complete experimental dataset is not yet available in the public domain for all isomers, the provided data from analogs, coupled with the established principles of spectroscopy, offers a valuable guide for researchers in this field. The distinct electronic environments created by the different substitution patterns are expected to manifest as unique chemical shifts in NMR, characteristic vibrational modes in IR, and specific electronic transitions in UV-Vis spectroscopy. Mass spectrometry will confirm the identical molecular weight of these isomers and provide clues to their structure through fragmentation patterns. This guide serves as a foundational resource for the spectroscopic identification and differentiation of dihydroxynicotinic acid regioisomers, a critical step in advancing their potential therapeutic applications.
References
- 1. 2,6-Dihydroxyisonicotinic acid [webbook.nist.gov]
- 2. 2,6-Dihydroxyisonicotinic acid [webbook.nist.gov]
- 3. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. webassign.net [webassign.net]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Establishing the Purity of 4,6-Dihydroxynicotinic Acid for Reliable Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a compound is paramount for obtaining accurate and reproducible results in biological assays. This guide provides a comparative overview of analytical methodologies to establish the purity of 4,6-Dihydroxynicotinic acid, a key intermediate in various biological pathways. We will explore common impurities, compare its analytical performance with related nicotinic acid derivatives, and provide detailed experimental protocols for its characterization.
Analytical Approaches to Purity Determination
Several analytical techniques are employed to determine the purity of nicotinic acid derivatives. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely used methods due to their high resolution, sensitivity, and specificity.
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Purity Levels Achieved for Nicotinic Acid Derivatives |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance. | Robust, reproducible, and widely available. | Lower sensitivity compared to MS; co-eluting impurities may not be detected if they lack a chromophore. | 98.0% - 99.5% |
| LC-MS/MS | Separation by HPLC coupled with mass analysis of the compound and its fragments. | High sensitivity and specificity; allows for identification and quantification of impurities even at trace levels. | More complex instrumentation and data analysis. | >99.0% |
Potential Impurities in this compound
Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. A common synthetic route for a related compound, 6-hydroxynicotinic acid, involves the oxidation of nicotinic acid[1]. Therefore, unreacted nicotinic acid is a potential impurity. Other potential impurities could include isomers or byproducts from incomplete reactions. For instance, in the synthesis of a 6-hydroxynicotinic acid analogue, 2-mercaptopyridine was identified as a contaminant using mass spectrometry[2].
Performance Comparison with Alternatives
While direct comparative biological assay data for this compound against specific alternatives is limited in publicly available literature, studies on related pyridinecarboxylic acid derivatives have demonstrated their potential as enzyme inhibitors. For example, certain 2-pyridinecarboxylic acid analogs have shown inhibitory activity against α-amylase and carboxypeptidase A[3]. The biological activity of any of these compounds in a given assay is critically dependent on its purity.
The following table presents purity data for 6-hydroxynicotinic acid, a closely related compound, determined by HPLC.
| Compound | Purity (%) | Analytical Method | Reference |
| 6-Hydroxynicotinic Acid (Batch 1) | 98.3 | HPLC | [1] |
| 6-Hydroxynicotinic Acid (Batch 2) | 98.8 | HPLC | [1] |
| 6-Hydroxynicotinic Acid (Batch 3) | 99.3 | HPLC | [1] |
This data highlights that even with a standardized production process, batch-to-batch variability in purity exists, underscoring the necessity of routine purity analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline for the purity determination of dihydroxynicotinic acids and should be optimized for this compound.
Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard of known purity
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent to a known concentration.
-
Sample Solution Preparation: Prepare the sample solution of this compound at a similar concentration to the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 260-280 nm for nicotinic acid derivatives).
-
Column Temperature: 30 °C
-
Gradient Elution: A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute more hydrophobic impurities.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by the area normalization method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification and Quantification
This protocol provides a framework for the sensitive and specific analysis of this compound and its potential impurities.
Objective: To identify and quantify impurities in a this compound sample.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
C18 reversed-phase column
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium formate (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare the sample solution as described in the HPLC protocol.
-
LC Conditions: Utilize similar chromatographic conditions as the HPLC method, optimizing the gradient for the separation of the main compound from any potential impurities.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for acidic compounds.
-
Scan Mode: Full scan for impurity identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
-
Precursor and Product Ions: Determine the specific precursor and product ions for this compound and any suspected impurities through infusion or initial full scan experiments.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with known compounds or by interpreting fragmentation patterns.
-
Quantify impurities using a calibration curve generated from reference standards.
-
Visualizing Workflows and Pathways
Experimental Workflow for Purity Determination
Caption: Workflow for determining the purity of this compound.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical signaling pathway where a dihydroxynicotinic acid derivative might act as an enzyme inhibitor.
Caption: Inhibition of a signaling pathway by a dihydroxynicotinic acid derivative.
Conclusion
Ensuring the high purity of this compound is a critical prerequisite for its use in biological assays. The choice of analytical method, primarily between HPLC-UV and LC-MS/MS, will depend on the specific requirements for sensitivity and the need for impurity identification. By implementing rigorous analytical protocols, researchers can be confident in the quality of their starting material, leading to more reliable and reproducible biological data. This guide provides the foundational knowledge and experimental frameworks to establish the purity of this compound and to understand its performance in the context of related nicotinic acid derivatives.
References
- 1. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 2. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Metal Chelating Ability of 4,6-Dihydroxynicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the metal chelating ability of 4,6-dihydroxynicotinic acid against established iron chelating agents: Deferiprone, Deferoxamine, and Deferasirox. Due to the limited availability of direct comparative studies in existing literature, this document focuses on providing the necessary experimental framework for researchers to conduct their own benchmarking studies. The guide details a standardized in vitro iron chelation assay and presents available data on the comparator compounds, offering a baseline for evaluation.
Introduction to Metal Chelation in Drug Development
Metal ions, particularly iron, play a crucial role in various physiological and pathological processes. An excess of free iron can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and cellular damage. This has implicated iron in the progression of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and certain cancers. Consequently, the development of effective metal chelators—molecules that can bind to and neutralize the reactivity of metal ions—is a significant area of therapeutic research.
This compound, a derivative of nicotinic acid (Vitamin B3), possesses structural motifs, specifically the hydroxyl and carboxylic acid groups on a pyridine ring, that suggest a potential for metal chelation. This guide outlines the methodology to quantitatively assess this potential and compare it against the performance of clinically approved iron chelators.
Comparative Analysis of Iron Chelators
To facilitate a direct comparison, the following table summarizes the available data on the iron chelating and related biological activities of the standard chelators. It is crucial to note that the IC50 values are context-dependent and vary based on the assay and cell lines used.
| Compound | Type | Reported IC50 / Activity | Notes |
| Deferiprone | Oral Iron Chelator | Binds iron in a 3:1 (chelator:iron) ratio.[4] | Orally active bidentate chelator.[5] |
| Deferoxamine | Parenteral Iron Chelator | A hexadentate siderophore with a high affinity for iron.[6] | Administered via infusion.[7] |
| Deferasirox | Oral Iron Chelator | An orally active tridentate chelator. | Effective in reducing iron burden in patients with thalassemia.[8] |
Note: The IC50 values for direct iron chelation using the ferrozine assay are not consistently reported across the literature for these standard drugs under uniform conditions, often being cited in the context of their anti-proliferative effects on cancer cells.
Experimental Protocols
To quantitatively determine and compare the ferrous iron (Fe²⁺) chelating ability of this compound, the Ferrozine Assay is a widely accepted and reliable spectrophotometric method.
Ferrozine Assay for Ferrous Iron Chelation
This assay is based on the principle that ferrozine forms a stable, magenta-colored complex with Fe²⁺ ions, which has a maximum absorbance at 562 nm. In the presence of a chelating agent, the formation of this complex is inhibited, leading to a decrease in the color intensity. The percentage of inhibition is then calculated to determine the chelating activity of the test compound.
Materials:
-
This compound
-
Deferiprone, Deferoxamine, Deferasirox (as standards)
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Methanol
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound (this compound) and standard chelators in an appropriate solvent (e.g., methanol or water).
-
Prepare a 2 mM solution of FeCl₂ in deionized water.
-
Prepare a 5 mM solution of ferrozine in methanol.
-
-
Assay Protocol:
-
To a 96-well microplate, add 50 µL of various concentrations of the test compound or standard.
-
Add 50 µL of 2 mM FeCl₂ solution to each well.
-
Incubate the mixture at room temperature for 10 minutes to allow for chelation to occur.
-
Initiate the colorimetric reaction by adding 100 µL of 5 mM ferrozine solution to each well.
-
Shake the plate and incubate at room temperature for another 10 minutes.
-
Measure the absorbance of the solution at 562 nm using a microplate reader.
-
A blank control (without the test compound) and a negative control (without FeCl₂) should be included.
-
-
Calculation of Chelating Activity: The percentage of ferrous ion chelating activity can be calculated using the following formula:
Where:
-
A_control is the absorbance of the control (FeCl₂ + ferrozine).
-
A_sample is the absorbance of the sample (Test compound + FeCl₂ + ferrozine).
-
-
Determination of IC50: The IC50 value, which is the concentration of the chelator required to chelate 50% of the ferrous ions, can be determined by plotting the percentage of chelating activity against the concentration of the test compound.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the ferrozine assay for benchmarking metal chelating ability.
Caption: Workflow for the Ferrozine-based iron chelating assay.
Signaling Pathway and Mechanism of Action
While specific signaling pathways modulated by the chelation activity of this compound are yet to be elucidated, the primary mechanism of action for chelators in mitigating iron-induced toxicity is the direct sequestration of labile iron. This prevents the participation of iron in the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.
Caption: Inhibition of the Fenton reaction by iron chelation.
Conclusion
This guide provides a framework for the systematic evaluation of the metal chelating ability of this compound. By following the detailed experimental protocol for the ferrozine assay, researchers can generate robust, quantitative data to benchmark this compound against established iron chelators. Such data is essential for the further development of this compound as a potential therapeutic agent for iron overload disorders and other conditions associated with metal-induced oxidative stress. The provided diagrams offer a clear visualization of the experimental process and the fundamental mechanism of action. Further research into the specific biological interactions and signaling pathways affected by this compound is warranted.
References
- 1. 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid and 4-hydroxy-2-methyl-3-pyridinecarboxylic acid as new possible chelating agents for iron and aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid and 4-hydroxy-2-methyl-3-pyridinecarboxylic acid as new possible chelating agents for iron and aluminium. | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of hydroxypyridinecarboxylic acids as new possible chelating agents for Iron(III) and Aluminium(III) [research.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Model-Based Optimisation of Deferoxamine Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron chelation with deferasirox in adult and pediatric patients with thalassemia major: efficacy and safety during 5 years' follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative cytotoxicity of 4,6-Dihydroxynicotinic acid on different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 6-Hydroxy-L-Nicotine (6HLN), a derivative of nicotine, across various human cancer and normal cell lines. The data presented is compiled from recent studies to facilitate an objective evaluation of its potential as a therapeutic agent.
Quantitative Cytotoxicity Data
The cytotoxic and proliferative effects of 6-Hydroxy-L-Nicotine have been evaluated on a panel of cell lines, revealing a differential impact depending on the cell type. A recent study investigated the in vitro effects of 6HLN on three distinct cancer cell lines: A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and U87 (glioblastoma), alongside two normal cell lines, 16HBE14o (bronchial epithelial) and MCF10A (mammary epithelial).[1] The findings indicate that 6HLN does not exhibit a uniform cytotoxic profile across all cancer types.
| Cell Line | Cell Type | Effect of 6-Hydroxy-L-Nicotine |
| A549 | Lung Carcinoma | No significant changes detected in cell growth or migratory behavior.[1] |
| MCF7 | Breast Adenocarcinoma | Exhibited cancer-inhibitory effects.[1] |
| U87 | Glioblastoma | Showed cancer-stimulatory effects.[1] |
| 16HBE14o | Normal Bronchial Epithelial | Viability remained unchanged, suggesting no deleterious effects on these normal cells.[1] |
| MCF10A | Normal Mammary Epithelial | Viability remained unchanged, indicating a lack of toxicity towards these normal cells.[1] |
Experimental Protocols
The methodologies employed to ascertain the cytotoxic and biological effects of 6-Hydroxy-L-Nicotine are crucial for interpreting the data. The following is a generalized protocol based on standard cell viability and mechanistic assays.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of 6-Hydroxy-L-Nicotine or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals, formed by metabolically active cells, are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Experimental workflow for assessing cell viability using the MTT assay.
Signaling Pathway Analysis
In silico analyses suggest that 6-Hydroxy-L-Nicotine may exert its biological effects through interaction with nicotinic acetylcholine receptors (nAChRs).[1] The differential expression and subunit composition of nAChRs in various cell types could underlie the observed cell-specific responses.
Proposed mechanism of 6-Hydroxy-L-Nicotine action via nAChRs.
References
Verifying the Mechanism of Action of 4,6-Dihydroxynicotinic Acid Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the mechanism of action of 4,6-Dihydroxynicotinic acid, a derivative of nicotinic acid.[1] While direct mutagenesis studies on this specific compound are not extensively documented in publicly available literature, this guide leverages data from related nicotinic acid metabolites and the enzymes involved in their degradation to propose a verifiable hypothesis: This compound acts as a competitive inhibitor of enzymes involved in nicotinic acid metabolism, such as 6-hydroxynicotinate 3-monooxygenase (NicC).
This guide will outline the experimental steps to test this hypothesis, including comparative enzymatic assays and site-directed mutagenesis, drawing parallels with known inhibitors and substrate analogs.
Comparative Analysis of Enzyme Inhibition
To understand the potential inhibitory effect of this compound, it is crucial to compare its performance with known substrates and inhibitors of enzymes in the nicotinic acid degradation pathway. The following table summarizes key kinetic parameters for the interaction of 6-hydroxynicotinic acid (a known substrate) and a substrate analog with 6-hydroxynicotinate 3-monooxygenase (NicC) from Bordetella bronchiseptica RB50 and Pseudomonas putida.
| Compound | Enzyme | Organism | Parameter | Value | Reference |
| 6-Hydroxynicotinic acid (6-HNA) | NicC | B. bronchiseptica | kcat/KM | 5.0 x 10⁴ M⁻¹s⁻¹ | [2] |
| 6-Hydroxynicotinic acid (6-HNA) | NicC | B. bronchiseptica | KM | 85 ± 13 µM | [2] |
| 6-Hydroxynicotinaldehyde | NicC | B. bronchiseptica | Ki | 3000 ± 400 µM | [2] |
| 6-Hydroxynicotinic acid (6-HNA) | H47Q NicC Variant | P. putida | KM | 2 ± 1 µM | [3] |
| 6-Hydroxynicotinic acid (6-HNA) | H47Q NicC Variant | P. putida | Ki (substrate inhibition) | 0.28 ± 0.07 mM | [3] |
| NADH | H47Q NicC Variant | P. putida | KM | 18 ± 3 µM | [3] |
This data indicates that while 6-HNA is an efficient substrate, structural analogs can act as competitive inhibitors, albeit with weaker binding affinity (higher Ki) as seen with 6-hydroxynicotinaldehyde. We hypothesize that this compound could exhibit a lower Ki value, indicating stronger inhibition.
Proposed Experimental Workflow
To verify the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key stages, from initial enzymatic assays to site-directed mutagenesis for identifying critical residues involved in binding and catalysis.
Caption: Proposed experimental workflow for verifying the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experiments outlined in the workflow.
Protocol 1: Steady-State Enzyme Kinetics and Inhibition Assays
-
Enzyme Purification: Express and purify wild-type 6-hydroxynicotinate 3-monooxygenase (NicC) from a suitable expression system (e.g., E. coli) using affinity and size-exclusion chromatography.
-
Standard Assay Conditions: All assays should be performed in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) at a constant temperature (e.g., 25°C).
-
Substrate Kinetics:
-
Prepare a reaction mixture containing the purified NicC enzyme, a saturating concentration of NADH, and varying concentrations of the substrate, 6-hydroxynicotinic acid (6-HNA).
-
Initiate the reaction and monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) using a spectrophotometer.
-
Calculate the initial reaction velocities and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
-
Inhibition Assays:
-
Perform the kinetic assays as described above, but with the inclusion of varying concentrations of the putative inhibitor, this compound.
-
Measure the initial velocities at each inhibitor and substrate concentration.
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
-
Protocol 2: Site-Directed Mutagenesis
-
Selection of Target Residues: Based on structural data of NicC, identify key amino acid residues in the active site that are likely to interact with the substrate or inhibitor. For NicC, residues such as Tyr215 and His47 have been shown to be critical for substrate binding and catalysis.[4]
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce specific mutations (e.g., Y215F, H47E) into the plasmid DNA encoding the NicC enzyme.
-
Sequence Verification: Sequence the entire coding region of the mutated gene to confirm the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Purification: Express and purify the mutant proteins using the same procedure as for the wild-type enzyme.
-
Kinetic Characterization of Mutants: Perform steady-state kinetic assays with the purified mutant enzymes as described in Protocol 1 to determine the effect of the mutations on substrate binding and catalysis, as well as on the binding of the inhibitor.
Signaling Pathway and Enzyme Mechanism
The proposed mechanism of action involves the direct interaction of this compound with the active site of an enzyme in the nicotinic acid degradation pathway. The following diagram illustrates the catalytic cycle of 6-hydroxynicotinate 3-monooxygenase (NicC) and the proposed point of inhibition by this compound.
Caption: Proposed inhibition of the NicC catalytic cycle by this compound.
Conclusion
By following the outlined comparative guide, researchers can systematically investigate the mechanism of action of this compound. The proposed experiments, based on established methodologies for studying enzyme kinetics and mutagenesis, will allow for a robust evaluation of its potential as an enzyme inhibitor. The resulting data will not only elucidate the molecular basis of its activity but also provide valuable insights for the development of novel therapeutic agents targeting nicotinic acid metabolism.
References
- 1. CAS 5466-62-6: this compound | CymitQuimica [cymitquimica.com]
- 2. "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid" by Katherine A. Hicks, Meigan E. Yuen et al. [openworks.wooster.edu]
- 3. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,6-Dihydroxynicotinic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4,6-Dihydroxynicotinic acid, drawing from established safety data sheets. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures. The compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][3]
-
Hand Protection: Use protective gloves.[1] The specific glove material and thickness should be chosen based on a risk assessment of the task.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[1] However, for large spills or in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1]
General Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1][2][3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of laboratory personnel.
Step 1: Containment of Spills
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of dust.[1]
-
Avoid Dust Formation: Carefully handle the solid material to prevent it from becoming airborne.[1][3]
-
Clean-up: For spills, sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1][3] Do not use methods that generate dust.
Step 2: Waste Collection and Storage
-
Container Selection: Use a clearly labeled, sealed container for the waste. The container should be appropriate for hazardous chemical waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The storage area should be secure and accessible only to authorized personnel.
Step 3: Final Disposal
-
Professional Disposal: Dispose of the contents and the container at an approved waste disposal plant.[2][3] Do not dispose of this chemical in the regular trash or pour it down the drain.[1][3]
-
Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Waste codes are application-specific and should be assigned by the user based on the process that generated the waste.[1]
Experimental Protocols
No experimental protocols were cited in the provided search results.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
References
Essential Safety and Operational Guidance for Handling 4,6-Dihydroxynicotinic Acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-Dihydroxynicotinic acid. The procedural guidance herein is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound.
Assumed Hazard Assessment and Recommended Precautions
In the absence of specific data for this compound, it should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system. The following table summarizes the assumed hazards and the necessary personal protective equipment (PPE) and handling precautions.
| Hazard Category | Assumed Hazard | Recommended Personal Protective Equipment (PPE) | Handling Precautions & First Aid |
| Skin Contact | Potential skin irritant. | Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[1][2] Protective Clothing: A long-sleeved lab coat is mandatory.[1][3] | Avoid direct contact with the skin.[4] If skin contact occurs, wash the affected area thoroughly with soap and water. Remove contaminated clothing.[4] |
| Eye Contact | Potential serious eye irritant. | Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[2] | Avoid any contact with the eyes. If eye contact occurs, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Potential respiratory tract irritant if inhaled as a dust. | Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[5] If a fume hood is not available or if dust generation is likely, a NIOSH-approved respirator is recommended.[2] | Avoid breathing dust.[4] If inhaled, move the person to fresh air. If breathing becomes difficult, seek medical attention. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure to dust and vapors.[5]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid reagents should be available in the laboratory.[6][7]
Weighing and Aliquoting
-
Ventilation: Perform all weighing and handling of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Tools: Use appropriate tools, such as spatulas and weighing paper, to handle the solid.
-
Container Handling: Keep the container with this compound tightly closed when not in use.[5]
Solution Preparation
-
Solvent Addition: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Compatibility: Ensure the chosen solvent is compatible with the compound and the experimental procedure.
Spill Response
-
Alert Personnel: In the event of a spill, immediately alert others in the vicinity.[6]
-
Evacuation: For a large spill, evacuate the area and contact the institution's environmental health and safety (EHS) department.[7]
-
Small Spill Cleanup: For a minor spill, and if it is safe to do so, cover the solid spill with a damp paper towel to avoid creating dust.[6] Gently sweep the material into a designated waste container.[6]
-
Decontamination: Clean the spill area with soap and water.[6] All materials used for cleanup should be disposed of as hazardous waste.[8]
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Waste Segregation: All waste materials contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup debris, must be collected in a designated hazardous waste container.[9]
-
Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the chemical name, and the associated hazards.[9][10]
-
Container Management: Keep the waste container closed except when adding waste.[9] Store it in a designated satellite accumulation area away from incompatible materials.[10]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal service.[11] Do not dispose of this chemical down the drain or in the regular trash.[9][12]
-
Empty Containers: Empty containers of this compound should be triple-rinsed with an appropriate solvent.[9] The rinsate must be collected and treated as hazardous waste.[9]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for handling this compound, emphasizing critical safety checkpoints.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. youtube.com [youtube.com]
- 5. site.unibo.it [site.unibo.it]
- 6. burrell.edu [burrell.edu]
- 7. louisville.edu [louisville.edu]
- 8. Chemical Spill Management and Response | Lab Manager [labmanager.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
